molecular formula C24H20BrNO4 B557959 Fmoc-2-bromo-D-phenylalanine CAS No. 220497-79-0

Fmoc-2-bromo-D-phenylalanine

Cat. No.: B557959
CAS No.: 220497-79-0
M. Wt: 466.3 g/mol
InChI Key: GRJPAUULVKPBHU-JOCHJYFZSA-N
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Description

Fmoc-2-bromo-D-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C24H20BrNO4 and its molecular weight is 466.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJPAUULVKPBHU-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426503
Record name Fmoc-2-bromo-D-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-79-0
Record name Fmoc-2-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-2-bromophenylalanine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-2-bromo-D-phenylalanine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-bromo-D-phenylalanine is a synthetically modified amino acid that plays a crucial role as a building block in solid-phase peptide synthesis (SPPS). The incorporation of a bromine atom at the 2-position of the phenyl ring and the presence of the D-enantiomer offer unique steric and electronic properties, making it a valuable tool for designing novel peptides with enhanced biological activity and stability. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for a robust and widely used orthogonal strategy in peptide synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols associated with this compound.

Chemical Properties

This compound is a white crystalline powder.[] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₂₄H₂₀BrNO₄[2][3]
Molecular Weight 466.3 g/mol [2][3]
CAS Number 220497-79-0[2]
Appearance White powder[]
Melting Point 150 - 162 °C[][2]
Purity (HPLC) ≥ 99%[][2]
Optical Rotation [α]²⁰/D = +64 ± 1° (c=1 in DMF)[2]
Solubility Soluble in DMF[2]
Storage Conditions 2-8 °C[][2]

Chemical Structure

The structure of this compound is characterized by a D-phenylalanine core, a bromo-substituent on the ortho position of the phenyl ring, and an Fmoc protecting group attached to the alpha-amino group.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for the key steps involving this amino acid derivative.

Resin Swelling

Objective: To prepare the solid support for peptide synthesis.

Methodology:

  • Place the desired amount of a suitable resin (e.g., Rink Amide resin) in a reaction vessel.

  • Add a sufficient volume of N,N-dimethylformamide (DMF) to completely immerse the resin.

  • Allow the resin to swell for a minimum of 30 minutes at room temperature with gentle agitation.[4][5]

  • After swelling, drain the DMF from the reaction vessel.[5]

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.

Methodology:

  • To the swelled resin, add a 20% (v/v) solution of piperidine in DMF.[4][6]

  • Agitate the resin suspension for 3 minutes at room temperature.[7]

  • Drain the deprotection solution.[7]

  • Repeat the treatment with the 20% piperidine in DMF solution for an additional 10-15 minutes.[7]

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Follow with washes of isopropanol (IPA) and dichloromethane (DCM), and a final series of DMF washes to prepare for the coupling step.[7]

fmoc_deprotection start Fmoc-Protected Peptide-Resin swell Swell Resin in DMF start->swell deprotect1 Treat with 20% Piperidine/DMF (3 min) swell->deprotect1 deprotect2 Treat with 20% Piperidine/DMF (10-15 min) deprotect1->deprotect2 wash Wash with DMF, IPA, DCM, DMF deprotect2->wash end_node Deprotected Peptide-Resin (Free Amine) wash->end_node

Caption: Applications of this compound.

Conclusion

This compound is a highly valuable and versatile building block for peptide chemists. Its well-defined chemical properties and the robust protocols for its use in SPPS enable the synthesis of a wide array of modified peptides. The strategic incorporation of this non-canonical amino acid provides a powerful tool for enhancing the therapeutic potential and research applications of synthetic peptides. This guide serves as a foundational resource for researchers and professionals working in the fields of peptide chemistry, drug discovery, and biotechnology.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Fmoc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-2-bromo-D-phenylalanine (Fmoc-2-bromo-D-phenylalanine). This essential amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), offering unique properties for the development of novel peptide-based therapeutics and research tools. The strategic incorporation of a bromine atom at the ortho position of the phenylalanine side chain can significantly influence peptide structure, stability, and biological activity.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for its effective use in peptide synthesis, purification, and formulation.

PropertyValueReference(s)
Synonyms Fmoc-D-Phe(2-Br)-OH, Fmoc-o-bromo-D-Phe-OH, (R)-Fmoc-2-amino-3-(2-bromophenyl)propionic acid[1]
CAS Number 220497-79-0[1][2]
Molecular Formula C₂₄H₂₀BrNO₄[1][2]
Molecular Weight 466.3 g/mol [1][2]
Appearance White to off-white powder[]
Melting Point 150 - 162 °C[1][]
Optical Rotation [α]²⁰/D = +64 ± 1° (c=1 in DMF)[1]
Purity ≥ 99% (HPLC)[1]
Solubility Soluble in DMF and NMP; insoluble in water.
Storage Store at 2-8 °C[]

Experimental Protocols

Detailed methodologies for the characterization and application of this compound are outlined below. These protocols are based on standard practices for Fmoc-protected amino acids and may require optimization for specific applications.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the α-amino group of 2-bromo-D-phenylalanine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. A common method utilizes 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic aqueous conditions.[4]

Materials:

  • 2-bromo-D-phenylalanine

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • 1,4-Dioxane

  • 10% aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: Dissolve 2-bromo-D-phenylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution with stirring until complete dissolution.[4]

  • Cooling: Cool the solution to 0-5°C using an ice bath.[4]

  • Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane and add it dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[4]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).[4]

  • Work-up: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Wash the mixture twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.[4]

  • Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2, which will cause the precipitation of this compound as a white solid.[4]

  • Isolation and Washing: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove inorganic salts.[4]

  • Drying: Dry the purified product under vacuum.

Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide chain using standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[5]

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-20 minutes, then drain. Repeat this step once. Wash the resin thoroughly with DMF.[6]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[5]

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[5]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Due to potential steric hindrance from the ortho-bromo group, extended coupling times or a double coupling may be necessary to ensure complete reaction.[6]

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After coupling the final amino acid, perform a final Fmoc deprotection. Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours.[5]

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of an Fmoc-protected amino acid derivative like this compound.

G start Start: 2-bromo-D-phenylalanine reaction Fmoc Protection (Fmoc-OSu, NaHCO3) start->reaction workup Aqueous Work-up & Acidification reaction->workup isolation Filtration & Drying workup->isolation crude Crude this compound isolation->crude purify Recrystallization or Column Chromatography crude->purify pure Pure this compound purify->pure hplc Purity (HPLC) pure->hplc ms Identity (Mass Spec) pure->ms nmr Structure (NMR) pure->nmr ir Functional Groups (IR) pure->ir optical Chirality (Optical Rotation) pure->optical

Synthesis and Characterization Workflow
Role in Drug Development

The incorporation of halogenated amino acids like 2-bromo-D-phenylalanine into peptides is a key strategy in drug design. The bromine atom can introduce beneficial properties that enhance the therapeutic potential of the peptide.

G cluster_design Peptide Drug Design cluster_properties Enhanced Properties cluster_outcome Therapeutic Outcome start Native Peptide incorporation Incorporate This compound (via SPPS) start->incorporation modified_peptide Modified Peptide incorporation->modified_peptide stability Increased Metabolic Stability (Resistance to Proteases) modified_peptide->stability binding Altered Binding Affinity (Halogen Bonding) modified_peptide->binding conformation Conformational Constraint modified_peptide->conformation outcome Improved Pharmacokinetics & Enhanced Biological Activity stability->outcome binding->outcome conformation->outcome

Impact of 2-Bromo-D-phenylalanine Incorporation

Disclaimer: While this compound is utilized in drug development to target specific biological pathways, detailed information on specific signaling pathways directly modulated by peptides containing this residue is proprietary or not widely published. The diagram above illustrates the general principles of its application. The introduction of the bulky, electronegative bromine atom can lead to enhanced binding affinity through halogen bonding and other non-covalent interactions, and it can improve metabolic stability by sterically hindering protease access.[7] These modifications can ultimately lead to peptide therapeutics with improved efficacy and duration of action.[8]

References

Fmoc-2-bromo-D-phenylalanine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-2-bromo-D-phenylalanine

For researchers, scientists, and drug development professionals, this compound is a crucial building block in the synthesis of novel peptides. This guide provides comprehensive technical information on its properties and its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound is an amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1] The presence of a bromine atom on the phenyl ring enhances its utility in peptide chemistry, offering a site for further chemical modifications.[2][3]

PropertyValueReferences
Molecular Formula C24H20BrNO4[1][4][5]
Molecular Weight 466.3 g/mol [1][4][6]
CAS Number 220497-79-0[1][5][]
Appearance White powder[2][]
Purity ≥ 99% (HPLC)[1][]
Melting Point 150 - 162 °C[1][4][]
Optical Rotation [a]20/D = +64 ± 1°, c=1 in DMF[1][4]
Storage 0 - 8 °C[1][2][4]

Experimental Protocol: Incorporation of this compound in Fmoc-Based Solid-Phase Peptide Synthesis

The following is a generalized protocol for the manual incorporation of this compound into a peptide chain using Fmoc-based solid-phase peptide synthesis.[8][9]

Materials:

  • Fmoc-protected Rink Amide resin

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HATU, HOAt)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water 95:2.5:2.5)

Procedure:

  • Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF for 30-60 minutes in a reaction vessel.[8][9]

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF for approximately 20 minutes.[8]

  • Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and by-products.[8]

  • Amino Acid Coupling:

    • This compound (typically 3-5 equivalents) is pre-activated with a coupling agent like HATU/HOAt and a base such as NMM or DIPEA in DMF.[9]

    • The activated amino acid solution is then added to the deprotected resin.

    • The coupling reaction is allowed to proceed for at least 4 hours, and in some cases, a double coupling may be performed to ensure complete reaction, especially if steric hindrance is a concern.[8]

  • Washing: The resin is washed again with DMF and DCM to remove any unreacted reagents.[8]

  • Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide sequence.[8]

  • Final Deprotection: Once the peptide chain is fully assembled, the terminal Fmoc group is removed as described in step 2.[8]

  • Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed by treating the resin with a cleavage cocktail for 2-3 hours.[8][10]

  • Peptide Precipitation and Purification: The crude peptide is typically precipitated with cold ether, and the final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Experimental Workflow

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-2-bromo-D-Phe-OH, HATU/HOAt, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Final Cleavage & Deprotection (TFA) Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

References

An In-depth Technical Guide on the Solubility of Fmoc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Fmoc-2-bromo-D-phenylalanine, a crucial building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for efficient peptide coupling, preventing aggregation, and ensuring high-purity synthesis of novel peptide-based therapeutics and research tools. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide extrapolates from the well-established principles of Fmoc-protected amino acid solubility and provides a detailed protocol for its empirical determination.

Physicochemical Properties

This compound is a synthetic amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The presence of the bulky, hydrophobic Fmoc group, combined with the phenyl ring and the bromine substituent, significantly influences its solubility characteristics.

PropertyValue
Synonyms Fmoc-D-Phe(2-Br)-OH, Fmoc-o-bromo-D-Phe-OH, (R)-Fmoc-2-amino-3-(2-bromophenyl)propionic acid[1][2]
CAS Number 220497-79-0[1][2][3]
Molecular Formula C₂₄H₂₀BrNO₄[1][3]
Molecular Weight 466.3 g/mol [1][2][3]
Appearance White to off-white solid/powder
Purity ≥99% (typically by HPLC)[1][2]

Qualitative Solubility Profile

Like most Fmoc-protected amino acids, this compound is generally soluble in polar aprotic solvents commonly employed in peptide synthesis.[4][5][6] The solubility is primarily dictated by the solvent's ability to solvate both the large, nonpolar Fmoc group and the more polar carboxylic acid moiety. Conversely, it exhibits poor solubility in water and nonpolar organic solvents.

Table 1: Estimated Qualitative Solubility of this compound

SolventGeneral SolubilityNotes
N,N-Dimethylformamide (DMF) Highly SolubleA standard and highly effective solvent for SPPS.[7][8]
N-Methyl-2-pyrrolidone (NMP) Highly SolubleOften used as an alternative to DMF, known for its strong solvating properties.[7][8]
Dimethyl sulfoxide (DMSO) Highly SolubleA powerful polar aprotic solvent, can be used to dissolve difficult sequences.[7]
Dichloromethane (DCM) Moderately SolubleLess commonly used in modern Fmoc chemistry due to potential side reactions.[8]
Tetrahydrofuran (THF) Moderately SolubleCan be used, sometimes in mixtures, but generally less effective than DMF or NMP.[5]
Acetonitrile Sparingly Soluble
Water Sparingly SolubleThe hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[5][9]
Ether Insoluble
Hexanes Insoluble

It is important to note that the solubility can be affected by temperature and the presence of other reagents in the synthesis mixture. For instance, the addition of a small amount of DMSO to a DMF solution can sometimes enhance the solubility of challenging Fmoc-amino acids.[7]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is recommended. The following protocol is a generalized approach based on the saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.[4]

3.1. Materials

  • This compound

  • Selected solvents (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • 0.22 µm syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column

  • Mobile phase (e.g., water/acetonitrile with 0.1% TFA)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 50 mg) into several vials.

    • Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

    • Tightly cap the vials and vortex for 1-2 minutes.[4]

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Sample Clarification:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.[4]

  • Preparation of Samples for HPLC Analysis:

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.[4]

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.[4] The Fmoc group can be detected by UV absorbance at approximately 265 nm or 301 nm.[5]

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or M).[4]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Final Calculation prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 prep3 Vortex to mix prep2->prep3 equil Shake at constant temperature (24-48h) prep3->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter (0.22 µm) sep2->sep3 analysis1 Dilute sample sep3->analysis1 analysis2 Inject into HPLC analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 calc Calculate solubility (mg/mL or M) analysis3->calc

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound demonstrates a solubility profile characteristic of Fmoc-protected amino acids, with high solubility in polar aprotic solvents like DMF and NMP. For applications requiring precise concentration control or when using alternative solvent systems, the experimental protocol provided in this guide will enable researchers to accurately determine its solubility. This foundational knowledge is critical for the successful design and execution of peptide synthesis protocols, ultimately facilitating the development of novel peptide-based drugs and research agents.

References

Technical Guide: Fmoc-2-bromo-D-phenylalanine for Advanced Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-2-bromo-D-phenylalanine, a key building block in modern peptide chemistry. This document details its physicochemical properties, supplier information, and experimental protocols for its application in solid-phase peptide synthesis (SPPS). Furthermore, it explores the strategic advantages of incorporating this non-natural amino acid into therapeutic peptides to enhance their pharmacological properties.

Core Compound Information

This compound (CAS Number: 220497-79-0) is a derivative of the amino acid D-phenylalanine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a bromine atom at the 2-position of the phenyl ring.[1] This unique structure offers several advantages in peptide synthesis and drug design. The Fmoc group allows for controlled, stepwise addition of the amino acid to a growing peptide chain under mild basic conditions, a cornerstone of modern SPPS.[2] The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which are highly specific for L-amino acids, thereby increasing the in vivo half-life of the resulting peptide. The bromine substitution serves as a versatile synthetic handle for post-synthesis modifications, such as cross-coupling reactions, enabling the creation of diverse peptide libraries.

Physicochemical and Supplier Data

A summary of key quantitative data and a list of representative suppliers for this compound are provided in the tables below.

PropertyValueReference
CAS Number 220497-79-0[1]
Molecular Formula C₂₄H₂₀BrNO₄[1]
Molecular Weight 466.3 g/mol [1]
Appearance White to off-white solid/powder
Purity ≥ 99% (HPLC)[1]
Melting Point 150 - 162 °C[1]
Optical Rotation [α]²⁰_D = +64 ± 1° (c=1 in DMF)[1]
Storage Conditions 0 - 8 °C[1]
SupplierWebsite
Chem-Impex--INVALID-LINK--
BOC Sciences--INVALID-LINK--
Santa Cruz Biotechnology--INVALID-LINK--
Aapptec--INVALID-LINK--

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines a single coupling cycle for the incorporation of an Fmoc-protected amino acid onto a solid support resin.

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (4-8 equivalents) to the solution and briefly vortex.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The completeness of the coupling can be monitored using a Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Signaling Pathways and Drug Development Applications

The incorporation of this compound into peptides is a strategic approach in drug discovery aimed at enhancing therapeutic potential. While specific signaling pathways directly modulated by peptides containing this exact residue are not yet extensively documented, the rationale for its use is well-established.

The D-amino acid configuration significantly increases the peptide's resistance to proteolytic degradation, leading to a longer in vivo half-life and improved bioavailability. The bromophenyl moiety can enhance binding affinity to target receptors through favorable hydrophobic and electronic interactions within the binding pocket. Furthermore, the bromine atom serves as a reactive site for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of diverse chemical functionalities to create peptide libraries for screening against various biological targets.

Peptides containing D-amino acids and other non-natural residues are often designed as antagonists or inhibitors of protein-protein interactions that are critical in various disease-related signaling cascades, such as those involved in cancer, inflammation, and metabolic disorders.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow of solid-phase peptide synthesis and a hypothetical signaling pathway inhibition, which are relevant applications for peptides synthesized using this compound.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave after final coupling Repeat->Deprotect Purify Purify Peptide (RP-HPLC) Cleave->Purify

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Endogenous Ligand Ligand->Receptor activates Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression (e.g., Proliferation, Inflammation) TF->Gene_Expression regulates Peptide_Inhibitor Peptide Inhibitor (containing 2-bromo-D-Phe) Peptide_Inhibitor->Receptor blocks binding

Hypothetical inhibition of a signaling pathway by a peptide antagonist.

References

In-Depth Technical Guide to the Storage Conditions for Fmoc-2-bromo-D-phenylalanine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage and handling conditions for Fmoc-2-bromo-D-phenylalanine powder, a critical reagent in solid-phase peptide synthesis (SPPS) and drug discovery. Adherence to these guidelines is paramount for ensuring the chemical integrity, purity, and reactivity of the compound, thereby guaranteeing reproducible and successful synthetic outcomes.

Core Principles of Stability and Storage

This compound, like many complex organic molecules, is susceptible to degradation influenced by temperature, moisture, and light. The stability of this compound is primarily dictated by the lability of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the chemical nature of the brominated aromatic ring.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can provide the activation energy for degradation reactions. For long-term storage, lower temperatures are crucial to minimize the rate of chemical change.

  • Moisture: The presence of water can facilitate hydrolysis of the Fmoc group and may also lead to clumping of the powder, affecting accurate weighing and dissolution. Fmoc-protected amino acids should be stored in a desiccated environment.

  • Light: The fluorenyl moiety of the Fmoc group can be sensitive to light. While the solid powder is generally more stable than solutions, prolonged exposure to UV or ambient light should be avoided to prevent photochemical degradation.

Recommended Storage Conditions

To ensure the long-term stability and preserve the purity of this compound powder, the following storage conditions are recommended. These recommendations are synthesized from supplier data and best practices for handling sensitive peptide synthesis reagents.

ParameterConditionRationale
Long-Term Storage (> 1 month) -20°CMinimizes all potential degradation pathways by significantly slowing reaction kinetics.
Short-Term Storage (< 1 month) 2-8°CSuitable for routine use, providing a balance between stability and convenience.
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen)Prevents moisture ingress and potential oxidation.
Container Tightly sealed, opaque vialProtects from moisture and light.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and for appreciating the importance of proper storage.

Fmoc Group Degradation

The Fmoc group is notoriously base-labile, which is its primary advantage in SPPS. However, this lability also makes it susceptible to degradation under improper storage conditions.

  • Hydrolysis: Reaction with water, though slow in the solid state, can lead to the cleavage of the Fmoc group, yielding the free amino acid.

  • Thermal Cleavage: High temperatures can induce the cleavage of the Fmoc group, even in the absence of a base.

Phenylalanine Moiety Degradation

The 2-bromo-D-phenylalanine core is generally stable, but the bromine substituent introduces potential for specific degradation routes.

  • Dehalogenation: Reductive dehalogenation can occur under certain conditions, leading to the formation of Fmoc-D-phenylalanine as an impurity. This is a known degradation pathway for brominated aromatic compounds.

A simplified representation of the primary degradation concerns is illustrated below.

Potential Degradation Pathways A This compound B Hydrolysis (Moisture) A->B C Thermal Stress A->C D Reductive Environment A->D E 2-bromo-D-phenylalanine (Fmoc cleavage) B->E C->E F Fmoc-D-phenylalanine (Dehalogenation) D->F

Caption: Primary degradation pathways for this compound.

Experimental Protocols

To ensure the quality of this compound powder, particularly if there are concerns about its storage history, the following experimental protocols can be employed.

Protocol for Purity Assessment by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of Fmoc-amino acids.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Solvent: 1:1 (v/v) acetonitrile and water

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound by dissolving the powder in the sample solvent to a final concentration of 1 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 265 nm or 301 nm (characteristic for the Fmoc group).

    • Injection Volume: 10 µL

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a typical starting point. This may need to be optimized to achieve baseline separation of any impurities.

  • Data Analysis: Integrate the peak areas to determine the purity of the main compound and the percentage of any impurities.

Protocol for a Long-Term Stability Study

This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances.

Objective: To determine the re-test period for this compound powder under recommended long-term storage conditions.

Methodology:

  • Sample: Use a single, homogenous batch of this compound powder.

  • Storage Conditions:

    • Long-Term: -20°C ± 5°C in a desiccated environment.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Container: Store samples in tightly sealed, opaque glass vials.

  • Testing Schedule:

    • Initial (Time 0): Perform a full analysis (purity by HPLC, appearance, etc.).

    • Accelerated: Test at 1, 3, and 6 months.

    • Long-Term: Test at 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Tests: At each time point, assess the following:

    • Appearance: Visual inspection for changes in color or physical state.

    • Purity: RP-HPLC analysis as described in section 4.1.

    • Identification: Confirmation of the main peak by a suitable method (e.g., co-injection with a reference standard, mass spectrometry).

    • Degradation Products: Quantify any new peaks that appear in the HPLC chromatogram.

  • Evaluation: A significant change is defined as a failure to meet the established acceptance criteria for purity. If a significant change occurs during the accelerated study, the long-term data will be the primary determinant of the re-test period.

The workflow for initiating a stability study is outlined below.

Stability Study Initiation Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Storage A Obtain Homogenous Batch of This compound B Define Acceptance Criteria (e.g., Purity >= 98%) A->B C Prepare and Seal Samples in Opaque Vials B->C D Perform Initial Analysis (T=0) - HPLC Purity - Appearance C->D E Place Samples in Long-Term Storage (-20°C, Desiccated) D->E F Place Samples in Accelerated Storage (40°C / 75% RH) D->F

Caption: Workflow for initiating a stability study of this compound.

Handling Procedures

Proper handling is as crucial as correct storage to prevent contamination and degradation.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere: When dispensing the powder, do so in a dry environment. If possible, flush the container with an inert gas like argon or nitrogen before re-sealing.

  • Avoid Contamination: Use clean, dry spatulas and weighing equipment.

By implementing these rigorous storage and handling protocols, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound, leading to more consistent and successful experimental outcomes.

Commercial Sources and Technical Guidance for Utilizing Fmoc-2-bromo-D-phenylalanine in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. It allows for the fine-tuning of peptide conformations, improvement of metabolic stability, and enhancement of binding affinity and selectivity for biological targets. Fmoc-2-bromo-D-phenylalanine is a valuable building block in this context, offering the unique steric and electronic properties of a bromine substituent on the D-enantiomer of phenylalanine. This technical guide provides a comprehensive overview of the commercial sources for purchasing this compound, detailed methodologies for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and a discussion of its potential applications in modulating biological signaling pathways.

Commercial Availability of this compound

A critical first step for any research or development project is the reliable procurement of starting materials. This compound is available from several reputable chemical suppliers. The following table summarizes key information from some of these commercial sources. Researchers are advised to visit the suppliers' websites for the most current pricing and availability.

SupplierCatalog NumberPurityCAS NumberMolecular Weight ( g/mol )Additional Information
Chem-Impex 07403≥ 99% (HPLC)[1]220497-79-0[1]466.3[1]Also known as Fmoc-D-Phe(2-Br)-OH.[1]
BOC Sciences 220497-79-0≥ 99% (HPLC)220497-79-0466.32Aromatic, brominated amino acid derivative.
Santa Cruz Biotechnology sc-273673Not specified220497-79-0[2]466.3[2]For research use only.[2]

Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols. The following is a generalized yet detailed methodology that can be adapted for most peptide sequences. This protocol is based on established procedures for incorporating similar halogenated phenylalanine analogs.[3]

Materials:

  • This compound

  • Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides)

  • Standard Fmoc-protected amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: The solid support resin is swelled in DMF in a reaction vessel for at least 30 minutes with gentle agitation.[3]

  • First Amino Acid Coupling (if not pre-loaded): The C-terminal Fmoc-protected amino acid is coupled to the resin using a suitable coupling agent and base.

  • Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.[3] This is typically a two-step process: a short initial treatment (e.g., 5 minutes) followed by a longer treatment (e.g., 15 minutes).[3] The resin is then thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vessel, pre-activate 3-5 equivalents of this compound with a coupling agent (e.g., HBTU, HATU, or HCTU) in DMF.

    • Add 6-10 equivalents of a base, such as DIPEA, and allow the mixture to pre-activate for 1-2 minutes.[3]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. For sterically hindered couplings, reaction time may be extended, or a double coupling may be performed.

  • Washing: After coupling, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Kaiser Test: A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the completion of the coupling reaction (absence of free primary amines).

  • Chain Elongation: Steps 3-6 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the deprotection procedure outlined in step 3.

  • Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours at room temperature.[3]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS) incorporating an unnatural amino acid like this compound.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-2-bromo-D-Phe + Activator + Base) Fmoc_Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Repeat Repeat Cycle for Next Amino Acid Washing->Repeat Repeat->Fmoc_Deprotection n-1 times Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of Sequence Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, etc.) Purification->Analysis

Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Potential Impact on Signaling Pathways

  • Steric Hindrance: The bulky bromine atom can alter the peptide's conformation and how it fits into a receptor's binding pocket. This can either enhance or decrease binding affinity and specificity.

  • Electronic Effects: The electron-withdrawing nature of bromine can influence the aromatic ring's electronic properties, potentially affecting cation-pi or other non-covalent interactions with the target protein.

  • Metabolic Stability: The D-configuration of the amino acid inherently provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This can lead to a longer in vivo half-life of the peptide therapeutic.

G protein-coupled receptors (GPCRs) are a major class of drug targets, and many are activated by peptide ligands. The following diagram illustrates a generalized signaling pathway for a peptide agonist binding to a GPCR, a common scenario where a 2-bromo-D-phenylalanine-containing peptide could be employed to modulate the pathway's activity.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein G Protein Coupling Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Peptide Peptide Ligand (with 2-bromo-D-Phe) Peptide->GPCR Binding & Activation Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation of Targets

Generalized peptide-mediated GPCR signaling pathway.

This compound is a commercially available and valuable tool for researchers in peptide chemistry and drug development. Its incorporation into peptides via standard SPPS protocols can significantly impact their biological properties. While specific examples of its application in modulating defined signaling pathways require further investigation in the published literature, the principles of its utility in enhancing metabolic stability and altering receptor interactions are well-established. This guide provides the foundational knowledge for sourcing and utilizing this compound in the rational design of novel peptide-based therapeutics and research probes.

References

An In-depth Technical Guide on the Core Role of the Fmoc Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a pivotal technology. Its robustness, efficiency, and amenability to automation have made it the predominant method for the chemical synthesis of peptides for a vast array of applications, from basic research to the development of novel therapeutics. This in-depth technical guide elucidates the core principles of Fmoc SPPS, providing a detailed examination of the fundamental chemistry, experimental protocols, and critical considerations for successful peptide synthesis.

The Solid-Phase Principle: A Foundation of Efficiency

Solid-phase peptide synthesis revolutionized the field by anchoring the initial C-terminal amino acid to an insoluble polymeric support, or resin. This foundational step allows for the entire synthesis to occur in a single reaction vessel, where reagents and byproducts in the liquid phase can be easily removed by simple filtration and washing, while the growing peptide chain remains covalently attached to the solid support. This approach dramatically simplifies the purification of intermediates, enables the use of excess reagents to drive reactions to completion, and is highly conducive to automation.

The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide. For peptides with a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used, while Rink amide resin is the standard for producing peptide amides. Prior to initiating the synthesis, the resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure that the reactive sites within the polymer matrix are accessible.

The Fmoc Protecting Group: A Keystone of Modern Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is an amine protecting group that is stable under acidic conditions but readily cleaved by a base, typically a solution of piperidine in DMF. This base-lability is the cornerstone of the Fmoc SPPS strategy, allowing for the selective deprotection of the N-terminal α-amino group without affecting the acid-labile protecting groups commonly used for amino acid side chains. This "orthogonality" of protecting groups is a key advantage of the Fmoc strategy, as it minimizes the risk of premature side-chain deprotection during the synthesis.

The Fmoc group is introduced onto the α-amino group of an amino acid using reagents like Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The quality of Fmoc-amino acids is crucial for the success of peptide synthesis, as impurities can lead to chain termination or the incorporation of incorrect amino acids.

The Fmoc-SPPS Cycle: A Step-by-Step Elucidation

The synthesis of a peptide using Fmoc-SPPS involves a series of repetitive cycles, with each cycle adding one amino acid to the growing peptide chain. A typical cycle consists of three main steps: deprotection, washing, and coupling.

Fmoc Deprotection

The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide. This is achieved by treating the peptide-resin with a 20% solution of piperidine in DMF. The reaction proceeds via a β-elimination mechanism, releasing the free N-terminal amine and generating dibenzofulvene (DBF) and carbon dioxide. The piperidine also acts as a scavenger for the liberated DBF, forming a stable adduct that prevents it from reacting with the newly deprotected amine.

The progress of the deprotection reaction can be monitored in real-time by UV spectroscopy, as the DBF-piperidine adduct has a strong absorbance at around 301 nm. This allows for precise control over the reaction and ensures complete deprotection before proceeding to the next step.

Washing

Following deprotection, the resin is thoroughly washed with DMF to remove the excess piperidine and the DBF-piperidine adduct. This washing step is critical to prevent any interference with the subsequent coupling reaction.

Amino Acid Coupling

In the coupling step, the next Fmoc-protected amino acid is added to the deprotected N-terminus of the growing peptide chain. To facilitate the formation of the peptide bond, the carboxylic acid group of the incoming amino acid must be activated. A variety of coupling reagents are available, with the most common being carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU and HATU. These reagents react with the Fmoc-amino acid to form a highly reactive intermediate that readily couples with the free N-terminal amine on the resin. The use of additives like 1-hydroxybenzotriazole (HOBt) can help to suppress side reactions and improve coupling efficiency.

After the coupling reaction is complete, the resin is again washed to remove any unreacted reagents and byproducts, and the cycle can be repeated for the next amino acid in the sequence.

Quantitative Data in Fmoc-SPPS

The efficiency and success of Fmoc-SPPS are dependent on a number of quantitative parameters. The following tables summarize some of the key data points for consideration.

ParameterConditionExpected Outcome/YieldNotes
Fmoc Deprotection
Piperidine Concentration20% (v/v) in DMF>95%The most common and effective concentration for rapid deprotection.
10% (v/v) in DMFHigh, but may require longer reaction times.Can be used to potentially minimize base-related side reactions.
Reaction Time5-10 minutes (repeated once)>99%Standard protocol for most sequences.
Amino Acid Coupling
Amino Acid Equivalents2-5 equivalents (relative to resin loading)>99%Using an excess of the amino acid drives the reaction to completion.
Coupling Reagent Equivalents2-5 equivalents (relative to resin loading)>99%Ensures efficient activation of the amino acid.
Coupling Time2-4 hours (DIC/HOBt)>99%Reaction times can vary depending on the coupling reagents and the specific amino acids being coupled.
5-60 minutes (HATU/DIPEA)>99%Uronium/aminium salt-based reagents generally lead to faster coupling times.
Cleavage from Resin
Cleavage Cocktail95% TFA, 2.5% Water, 2.5% TIS>90%A common cocktail for cleavage and side-chain deprotection. The composition can be varied depending on the amino acid composition of the peptide.
Cleavage Time2-3 hours>90%Sufficient for most peptides.

Experimental Protocols

The following are detailed protocols for the key steps in Fmoc-SPPS.

Protocol 1: Resin Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add a sufficient volume of DMF to cover the resin.

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Protocol 3: Amino Acid Coupling using DIC/HOBt
  • In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and HOBt (2-5 equivalents) in a minimal amount of DMF.

  • Add DIC (2-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Protocol 4: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under vacuum.

  • Prepare the appropriate cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol). CAUTION: TFA is highly corrosive and should be handled in a fume hood.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

Mandatory Visualizations

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc_SPPS_Cycle cluster_resin Solid Support Resin Resin with Free Amine Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 ElongatedPeptide Elongated Peptide (Fmoc Protected) Washing2->ElongatedPeptide Cycle Complete ElongatedPeptide->Deprotection Next Cycle

Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis.

Mechanism of Fmoc Deprotection

Troubleshooting_SPPS Start Problem Identified (e.g., Low Yield, Impure Product) Check_Deprotection Incomplete Deprotection? Start->Check_Deprotection Check_Coupling Incomplete Coupling? Check_Deprotection->Check_Coupling No Action_Deprotection Increase deprotection time Use fresh piperidine solution Consider stronger base (e.g., DBU) Check_Deprotection->Action_Deprotection Yes Check_Side_Reactions Suspected Side Reactions? Check_Coupling->Check_Side_Reactions No Action_Coupling Increase coupling time Increase reagent equivalents Change coupling reagent Check_Coupling->Action_Coupling Yes Final_Analysis Re-synthesize with optimized protocol Check_Side_Reactions->Final_Analysis No Action_Side_Reactions Aspartimide: Add HOBt to deprotection Racemization: Add HOBt/HOAt to coupling Diketopiperazine: Use 2-Cl-Trt resin Check_Side_Reactions->Action_Side_Reactions Yes Action_Deprotection->Check_Coupling Action_Coupling->Check_Side_Reactions Action_Side_Reactions->Final_Analysis

Expanding the Druggist's Arsenal: A Technical Guide to Unnatural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, incorporation, and transformative impact of unnatural amino acids on modern therapeutic development.

Introduction

The therapeutic landscape is in a constant state of evolution, driven by the pursuit of more potent, selective, and stable drugs. While the 20 canonical amino acids have long served as the fundamental building blocks of peptide and protein-based therapeutics, their inherent limitations, such as susceptibility to proteolysis and restricted chemical diversity, have spurred a revolution in drug design. The introduction of unnatural amino acids (UAAs) represents a paradigm shift, offering an expanded chemical toolbox to overcome these challenges and engineer novel therapeutics with enhanced pharmacological properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles and practical applications of unnatural amino acids in modern drug discovery.

Unnatural amino acids are amino acid analogs that are not found among the 20 common, genetically encoded amino acids.[1] Their deliberate incorporation into peptides and proteins allows for the fine-tuning of critical drug attributes, including metabolic stability, receptor binding affinity, and bioavailability.[2] This guide will delve into the synthetic methodologies for creating these unique building blocks, detail the experimental protocols for their incorporation into therapeutic candidates, and present quantitative data showcasing their impact on drug performance. Furthermore, we will visualize key experimental workflows and signaling pathways influenced by UAA-containing drugs, providing a holistic understanding of their role in shaping the future of medicine.

Enhancing Therapeutic Properties with Unnatural Amino Acids

The strategic incorporation of UAAs can dramatically improve the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs. These enhancements are crucial for translating promising lead compounds into viable clinical candidates.

Improving Pharmacokinetic Profiles

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body, leading to a short in vivo half-life.[3] UAAs can effectively address this limitation in several ways:

  • Steric Hindrance: The introduction of bulky or uniquely shaped side chains can physically block the access of proteases to the peptide backbone.

  • Backbone Modification: N-methylation of the peptide backbone is a common strategy to increase resistance to enzymatic cleavage.[4]

  • D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer can render the peptide bond unrecognizable to many proteases.[1]

These modifications can lead to a significant extension of a drug's half-life, reducing the required dosing frequency and improving patient compliance.

Modulating Pharmacodynamic Properties

UAAs also offer a powerful means to enhance the potency and selectivity of a drug by altering its interaction with its biological target. By introducing novel functional groups, researchers can:

  • Optimize Receptor Binding: The unique side chains of UAAs can create new or enhanced interactions with the target receptor, leading to increased binding affinity (lower Kᵢ value) and potency (lower IC₅₀ or EC₅₀ value).

  • Induce Specific Conformations: The constrained geometries of certain UAAs can lock the peptide into a bioactive conformation, reducing the entropic penalty of binding and increasing affinity.

  • Introduce Novel Functionalities: UAAs can carry warheads for covalent inhibition, fluorescent probes for imaging, or photo-crosslinkers to map binding interactions.

Data Presentation: The Quantitative Impact of Unnatural Amino Acids

The true measure of the utility of UAAs lies in the quantifiable improvements they impart on drug candidates. The following tables summarize key data from various studies, comparing the performance of UAA-containing peptides to their native counterparts.

Peptide/DrugModificationPharmacokinetic ParameterValue (Modified)Value (Native)Fold ImprovementReference
SomatostatinD-Trp⁸ substitution (Octreotide)Half-life (t½) in human plasma1.5 hours1-2 minutes~45-90x[5]
Feleucin-K3α-(4-pentenyl)-Ala substitution% Active peptide after 24h>30%0%N/A[5]
hECP30D-amino acid and Ornithine substitutionsHalf-life (t½)>480 minutes~15 minutes>30x[5]
GnRHConjugation with TLHE1Terminal half-life (t½) in rats46 ± 3 minutesNot measurable after 15 min>13x[3]
GnRH-AConjugation with TLHE1Terminal half-life (t½) in rats180 ± 12 minutes55 ± 11 minutes~3.3x[3]

Table 1: Improvement in Pharmacokinetic Properties of Peptides with UAA Incorporation. This table highlights the significant extension in the half-life of various peptides achieved through the incorporation of unnatural amino acids or conjugation strategies.

Peptide/DrugModificationTargetPotency MetricValue (Modified)Value (Native)Fold ImprovementReference
Apelin-13 analogTyr(OBn) substitutionAPJ ReceptorBinding Affinity (IC₅₀)0.02 nM~1.2 nM60x[5]
Apelin-13 analog(α-Me)Phe substitutionAPJ ReceptorcAMP Inhibition (EC₅₀)0.07 nM~2.1 nM30x[5]
β-catenin inhibitorC-terminal extension with UAAsβ-cateninBinding Affinity (IC₅₀)0.010 ± 0.06 μM0.15 ± 0.04 μM15x[6]
ACE Inhibitory PeptideMFLGACEIC₅₀70 µMN/AN/A[7]
ACE Inhibitory PeptideLGAVPPRYACEIC₅₀29.3 µMN/AN/A[8]

Table 2: Enhancement of Potency and Binding Affinity through UAA Modification. This table showcases the remarkable improvements in the potency and binding affinity of peptides against their respective targets, achieved by incorporating specific unnatural amino acids.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of unnatural amino acids in drug discovery.

UAA_Incorporation_Workflow cluster_synthesis UAA Synthesis cluster_incorporation Peptide/Protein Incorporation cluster_characterization Characterization & Analysis cluster_functional_assay Functional Assays UAA_Design Design of UAA Chem_Synth Chemical Synthesis UAA_Design->Chem_Synth SPPS Solid-Phase Peptide Synthesis (SPPS) Chem_Synth->SPPS Fmoc/Boc Chemistry Genetic_Expansion Genetic Code Expansion Chem_Synth->Genetic_Expansion Orthogonal tRNA/Synthetase Purification Purification (HPLC) SPPS->Purification Genetic_Expansion->Purification Analysis Analysis (Mass Spec, NMR) Purification->Analysis Binding_Assay Binding Assays (IC50, Ki) Analysis->Binding_Assay Cell_Assay Cell-Based Assays Binding_Assay->Cell_Assay Stability_Assay Stability Assays (t1/2) Cell_Assay->Stability_Assay

Caption: General workflow for UAA-based drug discovery.

SPPS_Cycle Resin Resin-Bound Amino Acid Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 4. Coupling Washing1->Coupling Activation 3. Amino Acid Activation (e.g., HATU/DIEA) Activation->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Next_Cycle Repeat for next Amino Acid Washing2->Next_Cycle Next_Cycle->Deprotection

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Carfilzomib_Pathway Carfilzomib Carfilzomib Proteasome 20S Proteasome (Chymotrypsin-like activity) Carfilzomib->Proteasome Irreversible Inhibition NFkB_Pathway NF-κB Pathway Carfilzomib->NFkB_Pathway Suppression Protein_Degradation Protein Degradation Proteasome->Protein_Degradation IkB IκB Proteasome->IkB Degradation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Accumulation Accumulation of Misfolded Proteins Protein_Degradation->Accumulation Inhibition ER_Stress Endoplasmic Reticulum Stress Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Cell_Survival Cell Survival & Proliferation NFkB_Pathway->Cell_Survival IkB->NFkB_Pathway

References

An In-depth Technical Guide to Halogenated Phenylalanine Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated derivatives of the essential amino acid phenylalanine have become indispensable tools in a myriad of scientific disciplines, including chemical biology, drug discovery, and materials science. The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the phenyl ring of phenylalanine profoundly alters its physicochemical and biological properties. These modifications can lead to enhanced metabolic stability, modulated receptor binding affinity, and the introduction of novel functionalities for applications such as bioorthogonal chemistry and medical imaging.[1] This technical guide provides a comprehensive overview of the synthesis, applications, and experimental protocols associated with these versatile compounds, serving as a critical resource for researchers, scientists, and drug development professionals.

Introduction: The Impact of Halogenation

The substitution of a hydrogen atom with a halogen on the phenyl ring of phenylalanine introduces significant changes to the molecule's properties. These alterations are foundational to the wide-ranging applications of these derivatives.[1]

  • Fluorine: The introduction of fluorine, the most electronegative element, imparts unique physicochemical properties due to its small size, which is comparable to hydrogen, and the high strength of the carbon-fluorine bond.[2] This can significantly influence the acidity, basicity, hydrophobicity, conformation, and metabolic stability of the parent molecule.[2][3] Consequently, fluorinated phenylalanine derivatives are invaluable in drug discovery for enhancing metabolic stability and increasing the in vivo half-life of peptide-based drugs.[2][4]

  • Chlorine: Chlorinated phenylalanine derivatives, such as 4-Chloro-L-phenylalanine (L-PCPA), are notably used as inhibitors of tryptophan hydroxylase, thereby blocking serotonin synthesis.[5][6][7] This property makes them crucial tools in neuroscience research for studying the roles of serotonin in various physiological and pathological processes.[8]

  • Bromine: Brominated phenylalanine derivatives serve as versatile building blocks in the synthesis of novel pharmaceuticals, particularly for neurological disorders.[9] The bromine atom can be readily functionalized through various organic reactions, including palladium-catalyzed cross-coupling reactions, allowing for the precise construction of complex molecular architectures.[10][11]

  • Iodine: Iodinated phenylalanine derivatives are instrumental in structural biology and medical imaging. The heavy iodine atom can be used as an anomalous scatterer in X-ray crystallography to facilitate protein structure determination.[12] Furthermore, radioiodinated derivatives are employed as probes in medical diagnostics and for targeted radionuclide therapy.[13][14]

Physicochemical Properties of Halogenated Phenylalanine Derivatives

The introduction of halogens to the phenylalanine scaffold systematically modifies key molecular properties such as size, hydrophobicity, and electronic character. These changes are fundamental to the diverse applications of these derivatives.[1]

DerivativeMolecular Weight ( g/mol )LogP (Calculated)Key Notes
L-Phenylalanine165.19-1.4Parent amino acid.[1]
4-Fluoro-L-phenylalanine183.18-1.9Minimal steric perturbation, alters electronic properties.[1]
3-Fluoro-L-phenylalanine183.18-1.9Isomer with different electronic distribution.[1]
4-Chloro-L-phenylalanine199.63-Used as an inhibitor of tryptophan hydroxylase.[1]
4-Bromo-L-phenylalanine244.09-Intermediate in organic synthesis.[1]
4-Iodo-L-phenylalanine291.09-0.9Used in peptide synthesis and for radiolabeling.[1][15]

Synthesis of Halogenated Phenylalanine Derivatives

A variety of synthetic strategies have been developed to produce halogenated phenylalanine derivatives, ranging from classical organic chemistry methods to modern enzymatic and cross-coupling reactions.[1]

Chemical Synthesis

A common approach for the synthesis of derivatives like 4-Bromo-L-phenylalanine involves the deprotection of a protected starting material.[1][16] For instance, (S)-acetyl-protected 4-bromophenylalanine can be deprotected to yield the final product.[1][16]

Experimental Protocol: Deprotection of (S)-acetyl-protected 4-bromophenylalanine [1][16]

  • Dissolve (S)-acetyl-protected 4-bromophenylalanine (10 g, 0.048 mol) in a 10% hydrochloric acid solution (100 mL).[1]

  • Heat the mixture to 95-100°C for 6 hours with stirring.[1]

  • Neutralize the pH with triethylamine.[1]

  • Collect the resulting solid by filtration.[1]

  • Wash the solid with water (40 mL) to obtain the final product.[1]

Another versatile method is the Negishi cross-coupling reaction, which allows for the direct preparation of protected fluorinated phenylalanine analogues by reacting aryl halides with organozinc compounds in the presence of a palladium catalyst.[17]

Enzymatic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of halogenated phenylalanine derivatives.[1][18] Phenylalanine ammonia lyase, for example, can catalyze the addition of ammonia to a halogenated derivative of (E)-cinnamic acid to produce the corresponding L-phenylalanine isotopomer.[1][18][19]

Experimental Protocol: Enzymatic Synthesis of Halogenated L-Phenylalanine [1][18]

  • Prepare a reaction mixture containing the halogenated derivative of (E)-cinnamic acid in an isotopically enriched buffer solution.[1]

  • Add phenylalanine ammonia lyase to the mixture to catalyze the addition of ammonia.[1]

  • Monitor the reaction for the formation of the desired halogenated L-phenylalanine isotopomer.[1]

Applications in Research and Drug Development

Halogenated phenylalanine derivatives are invaluable in medicinal chemistry and drug development due to their ability to modulate biological activity and serve as probes for studying biological systems.[1]

Drug Discovery and Development
  • Enzyme Inhibition: Halogenated phenylalanines can act as inhibitors of various enzymes. For instance, 4-Chloro-L-phenylalanine is a known inhibitor of tryptophan hydroxylase, which is involved in serotonin biosynthesis.[5][7][9]

  • Peptide and Protein Engineering: The incorporation of halogenated phenylalanine into peptides and proteins is a powerful technique to enhance their stability, modulate their binding characteristics, or introduce a site for conjugation with other molecules.[10][20] For example, substituting phenylalanine with 4-fluoro-phenylalanine in the opioid peptide biphalin significantly enhances its binding affinity for both μ- and δ-opioid receptors.[21]

  • Neuroscience Research: These derivatives are used to study neurotransmitter pathways and develop treatments for neurological disorders.[8][20][22][23] For example, 3,5-dibromo-L-tyrosine, a halogenated derivative, has shown neuroprotective effects in models of brain ischemia.[24][25][26]

Quantitative Data: Inhibition of MCF-7 Breast Cancer Cell Growth

CompoundIC50 (µM)
4-Fluoro-L-phenylalanine11.8

This data indicates the concentration of 4-Fluoro-L-phenylalanine required to inhibit the growth of MCF-7 breast cancer cells by 50%.[27]

Structural Biology and Imaging
  • X-ray Crystallography: The site-specific incorporation of p-iodo-L-phenylalanine into proteins facilitates structure determination using single-wavelength anomalous dispersion (SAD) experiments, as the iodine atom acts as an anomalous scatterer.[12]

  • PET Imaging: Fluorinated and other halogenated phenylalanine derivatives are used as radiotracers in Positron Emission Tomography (PET) for tumor imaging.[3][28][29]

  • NMR Spectroscopy: The incorporation of fluorinated amino acids allows for the use of 19F NMR spectroscopy to study protein folding, stability, and interactions.[30]

Key Experimental Protocols

HPLC Analysis of Halogenated Phenylalanine Derivatives

The analysis of halogenated phenylalanine derivatives often involves standard chromatographic and spectroscopic methods.[1]

Protocol: [1]

  • Sample Preparation:

    • Homogenize tissue samples in ice-cold PBS.

    • Centrifuge the homogenate and mix the supernatant with acetonitrile to precipitate proteins.

    • After further centrifugation, dry the resulting supernatant.

  • Reconstitution:

    • Reconstitute the residue in a sodium borate buffer.

  • HPLC Analysis:

    • Inject the reconstituted sample into an HPLC system for separation and quantification. Specific conditions such as the column, mobile phase, and detection method will vary depending on the specific derivative and the matrix.

Tryptophan Hydroxylase Inhibition Assay

This assay is used to determine the inhibitory potential of compounds like 4-Chloro-DL-phenylalanine on the enzyme tryptophan hydroxylase.[9]

Protocol: [9]

  • Reaction Mixture: Prepare a reaction mixture containing tryptophan hydroxylase, its substrate (tryptophan), and the necessary cofactors.

  • Inhibitor Addition: Add varying concentrations of the halogenated phenylalanine derivative to be tested.

  • Incubation: Incubate the reaction mixtures at a controlled temperature.

  • Detection: Measure the product formation (5-hydroxytryptophan) using a suitable method, such as HPLC with fluorescence detection.

  • Data Analysis: Determine the initial reaction velocities and plot them against the inhibitor concentrations to calculate the IC50 values.

Signaling Pathways and Experimental Workflows

Inhibition of Tryptophan Hydroxylase and Serotonin Synthesis

4-Chloro-L-phenylalanine acts as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin. This inhibition leads to a depletion of serotonin levels in the brain.

TPH_Inhibition Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Five_HTP 5-Hydroxytryptophan (5-HTP) TPH->Five_HTP AADC Aromatic L-amino acid decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin PCPA 4-Chloro-L-phenylalanine (PCPA) PCPA->TPH Inhibits

Caption: Inhibition of serotonin synthesis by 4-Chloro-L-phenylalanine.

Generalized Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of halogenated phenylalanine derivatives into peptides is a cornerstone of modern peptide chemistry, often achieved through Solid-Phase Peptide Synthesis (SPPS).

SPPS_Workflow cluster_cycle Elongation Cycle Deprotection Fmoc Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., Fmoc-Phe(4-X)-OH) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin and Side-chain Deprotection Washing2->Cleavage Start Resin with Linker and First Amino Acid Start->Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., Mass Spec) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).[31]

Future Outlook

The field of halogenated phenylalanine derivatives continues to expand, with ongoing research into novel synthetic methods, particularly those employing enzymatic and biocatalytic approaches.[1] The unique properties conferred by halogenation will undoubtedly lead to the development of new therapeutic agents, advanced biomaterials, and more sensitive diagnostic tools. The continued exploration of the structure-activity relationships of these compounds will be crucial for unlocking their full potential in various scientific and medical applications.[1]

References

The Strategic Incorporation of Brominated Amino Acids in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of halogen atoms, particularly bromine, into amino acid scaffolds represents a powerful and versatile strategy in medicinal chemistry. This technical guide provides an in-depth exploration of the applications of brominated amino acids in drug development. It covers the profound impact of bromination on the physicochemical properties of peptides and other drug candidates, leading to enhanced biological activity, improved metabolic stability, and modulated receptor affinity. This document details synthetic methodologies, presents quantitative data on the efficacy of brominated compounds, and elucidates their mechanisms of action through key signaling pathways. Experimental protocols and logical workflows are provided to equip researchers with the practical knowledge to leverage brominated amino acids in their own drug discovery endeavors.

Introduction: The Role of Bromine in Medicinal Chemistry

Bromine, owing to its unique electronic properties and atomic radius, offers a suite of advantages when incorporated into a drug molecule. As a substituent on an amino acid, it can significantly influence lipophilicity, conformation, and binding interactions of the parent molecule. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding and can lead to enhanced affinity and selectivity for target proteins[1]. Furthermore, the carbon-bromine bond can serve as a synthetic handle for further molecular diversification through cross-coupling reactions[1].

Naturally occurring brominated amino acids are frequently found in marine organisms, where they are constituents of peptides and other secondary metabolites with potent biological activities, including antimicrobial, anticancer, and neuroactive properties[2][3]. This natural precedent has inspired medicinal chemists to explore the systematic incorporation of brominated amino acids into synthetic and semi-synthetic drug candidates.

Physicochemical and Pharmacokinetic Impact of Bromination

The introduction of a bromine atom into an amino acid can have a profound effect on the resulting peptide's or molecule's properties.

  • Increased Lipophilicity: The bulky and hydrophobic nature of the bromine atom generally increases the lipophilicity of the molecule. This can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier[2].

  • Enhanced Metabolic Stability: Bromination can sterically hinder the action of proteolytic enzymes, thereby increasing the in vivo half-life of peptide-based drugs which are often susceptible to rapid degradation[4]. The inclusion of D-amino acids or cyclization are other strategies often used in conjunction with halogenation to improve stability[5][6].

  • Modulation of Binding Affinity: The electronic and steric effects of bromine can alter the binding affinity and selectivity of a ligand for its target receptor. Halogen bonding, in particular, can provide an additional stabilizing interaction within the binding pocket[1].

  • Pharmacokinetic Profile: While specific pharmacokinetic data for a wide range of brominated peptides is not extensively available, the general principles of peptide pharmacokinetics apply. Unmodified peptides typically have short half-lives due to proteolysis and renal clearance[7]. Modifications like bromination, especially when combined with other strategies like PEGylation or incorporation of D-amino acids, aim to prolong the half-life and improve oral bioavailability, which is notoriously low for peptides[4][8].

Quantitative Data on the Efficacy of Brominated Amino Acid-Containing Compounds

The incorporation of brominated amino acids has led to significant improvements in the biological activity of various therapeutic agents. The following tables summarize key quantitative data for representative compounds.

Table 1: Antimicrobial Activity of Peptides Containing Brominated Amino Acids

CompoundBrominated Amino AcidTarget Organism(s)MIC (µg/mL)Reference
Valviamide B3-BromotyrosineHepG2 (human liver cancer cell line)7.8 µM (IC50)[3]
Peptide AnalogsBrominated TryptophanS. aureus, E. coli, P. aeruginosa32- to 64-fold increase in activity[2]
AMC-109 AnalogBrominated PhenylalanineVarious pathogenic bacteria and fungiLow µM concentrations[2]
3-Bromoacivicin(αS,5S)-α-amino-3-bromo-4,5-dihydroisoxazol-5-yl acetic acidTrypanosoma brucei12-fold enhancement vs. acivicin[9]

Table 2: Anticancer Activity of Marine-Derived Brominated Compounds

CompoundSource OrganismCancer Cell Line(s)IC50Reference
Aeroplysinin-1Aplysina aerophoba (marine sponge)BAEC, HCT-116, HT-10802.1 µM, 4.7 µM, 2.3 µM[1]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)Leathesia nana, Rhodomela confervoides (marine algae)K562 (human myelogenous leukemia)13.9 µg/mL[1]
Agelasine BAgelas clathrodes (marine sponge)MCF-7, SKBr3, PC-33.22 µM, 2.99 µM, 6.86 µM[1]
Bromo-protopine (PRO-Br)Synthetic derivative(in silico docking with HDAC6)1.51 µM[10]

Table 3: Pharmacokinetic Parameters of Representative Brominated Compounds

CompoundTmaxCmaxHalf-life (t1/2)Oral Bioavailability (%F)Reference
Bromo-protopine (PRO-Br) (10 mg/kg, oral, mice)30 min425.22 ng/g (brain)4.2 h (in brain)Not reported[10]
Bromopride (20 mg, oral solution)Not reported38 ng/mL (plasma)2.9 h54%[11]
Cyclic Peptide 2 (in rat liver microsomes)Not applicableNot applicable133 minNot reported[12]
Cyclic RGD peptide 2p (vs. linear 1p)Not applicableNot applicable> 5 h (vs. 50 min for linear)Not reported[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key brominated amino acids and their incorporation into peptides, as well as protocols for relevant biological assays.

Synthesis of Brominated Amino Acids

Protocol 1: Synthesis of 4-Bromo-L-phenylalanine

  • Method: Deprotection of (S)-acetyl-protected starting material.

  • Procedure:

    • Dissolve (S)-acetyl-protected 4-bromophenylalanine (10 g, 0.048 mol) in 10% hydrochloric acid (100 mL).

    • Heat the solution at 95-100°C for 6 hours with stirring.

    • Neutralize the pH with triethylamine.

    • Collect the resulting solid by filtration.

    • Wash the solid with water (40 mL) to obtain 4-Bromo-L-phenylalanine as a white solid.

  • Expected Yield: 68.4%

  • Reference: [2]

Protocol 2: Synthesis of 3,5-Dibromo-L-tyrosine

  • Method: Direct bromination of O-methyl-L-tyrosine.

  • Procedure:

    • Dissolve commercial O-methyl-L-tyrosine in aqueous hydrochloric acid.

    • Add bromine to the solution.

    • The reaction proceeds to yield 3,5-dibromo-O-methyl-L-tyrosine.

    • Further deprotection of the methyl ether can be achieved if desired.

  • Reference: [4]

Incorporation of Brominated Amino Acids into Peptides

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 5-Bromo-L-tryptophylglycine

  • Method: Fmoc-based Solid-Phase Peptide Synthesis.

  • Procedure:

    • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in DMF.

    • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA).

    • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

    • Dipeptide Coupling: a. Dissolve Fmoc-5-Bromo-L-tryptophylglycine-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF for pre-activation. b. Add the activated dipeptide solution to the deprotected resin. c. Agitate for 2-4 hours at room temperature.

    • Repeat Deprotection and Coupling: Continue the cycle of Fmoc deprotection and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled.

    • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

    • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Reference: [1]

Biological Assays

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a peptide.

  • Procedure:

    • Peptide Preparation: Prepare a stock solution of the peptide and create a series of two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

    • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the organism.

  • Reference: [13]

Protocol 5: Radioligand Binding Assay (Competitive)

  • Objective: To determine the binding affinity (Ki) of a compound for a receptor.

  • Procedure:

    • Membrane Preparation: Prepare a membrane homogenate from cells or tissue expressing the receptor of interest.

    • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand and increasing concentrations of the unlabeled competitor compound (the brominated amino acid-containing molecule).

    • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Quantification: Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki using the Cheng-Prusoff equation.

  • Reference: [1][14][15]

Protocol 6: Enzyme Inhibition Assay

  • Objective: To determine the IC50 value of a peptide inhibitor.

  • Procedure:

    • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and peptide inhibitor in a suitable assay buffer.

    • Serial Dilution: Prepare a series of dilutions of the peptide inhibitor.

    • Assay Setup: In a 96-well plate, add the enzyme solution to each well, followed by the different concentrations of the peptide inhibitor.

    • Reaction Initiation: Add the substrate to all wells to start the reaction.

    • Data Acquisition: Measure the rate of product formation or substrate consumption over time using a plate reader.

    • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

  • Reference: [7][12]

Signaling Pathways and Mechanisms of Action

The incorporation of brominated amino acids can lead to compounds that modulate specific cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling

Certain marine-derived brominated indoles have been identified as ligands and agonists of the Aryl Hydrocarbon Receptor (AhR)[12]. The AhR is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism, cell growth, and differentiation.

ahr_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Brominated Indole (Ligand) AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Dimerization Activated_AhR->ARNT Translocation XRE Xenobiotic Response Element (XRE) in DNA ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Activation

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Upon binding of a ligand, such as a brominated indole, the AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes[2][16].

Neuronal Calcium (Ca2+) Signaling

Calcium ions (Ca2+) are critical second messengers in neurons, regulating a vast array of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity. The precise spatial and temporal control of intracellular Ca2+ concentrations is essential for normal neuronal function.

calcium_signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) Extracellular Extracellular Space [Ca2+] ~1 mM Cytosol Cytosol [Ca2+] ~100 nM VGCC Voltage-Gated Ca2+ Channels (VGCC) Ca_influx Ca2+ Influx VGCC->Ca_influx LGIC Ligand-Gated Ion Channels (LGIC) LGIC->Ca_influx SOCE Store-Operated Ca2+ Entry (SOCE) SOCE->Ca_influx IP3R IP3 Receptors (IP3R) Ca_release Ca2+ Release IP3R->Ca_release RyR Ryanodine Receptors (RyR) RyR->Ca_release Downstream Downstream Effects: - Neurotransmitter Release - Gene Expression - Enzyme Activation Ca_influx->Downstream Ca_release->Downstream drug_discovery_workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., Library Screening, Rational Design) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies, Bromination Strategy) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Binding, Efficacy, Toxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Models (PK/PD, Efficacy) In_Vitro->In_Vivo Phase_I Phase I (Safety, PK) In_Vivo->Phase_I Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy, Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-2-bromo-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the biological activity, stability, and conformational properties of peptides. Halogenated phenylalanine derivatives, in particular, have garnered significant interest due to their ability to introduce unique steric and electronic properties. Fmoc-2-bromo-D-phenylalanine is a valuable building block for synthesizing peptides with enhanced characteristics. The presence of a bromine atom at the ortho position of the phenyl ring can influence peptide folding, receptor binding, and metabolic stability. Furthermore, the D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, prolonging the peptide's half-life in biological systems.[1]

This document provides a detailed protocol for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Data Presentation

While specific quantitative data for the incorporation of this compound is not extensively published, the following table summarizes the expected performance based on data for similar halogenated and sterically hindered amino acids in SPPS. Optimization for each specific peptide sequence is highly recommended.

ParameterExpected RangeNotes
Coupling Efficiency >95%May require extended coupling times or double coupling due to potential steric hindrance from the ortho-bromo group. Monitoring with a Kaiser test is crucial.
Deprotection Efficiency >99%Standard deprotection conditions are generally effective.
Purity of Crude Peptide 50-90%Highly dependent on the peptide sequence, length, and success of each coupling step.
Final Yield 10-50%Dependent on the overall efficiency of synthesis, cleavage, and purification steps.

Experimental Protocols

This section details the manual protocol for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amide, Wang resin for C-terminal acid)

  • Standard Fmoc-protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Kaiser Test Kit: For monitoring the completion of coupling reactions.

  • Cold diethyl ether for peptide precipitation

Step 1: Resin Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin completely.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection
  • Add the 20% piperidine in DMF solution to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A final wash with IPA and DCM can also be performed before a final DMF wash to prepare for coupling.

  • Perform a Kaiser test on a small sample of beads. A dark blue color indicates the presence of free primary amines and successful deprotection.

Step 3: Coupling of this compound
  • Activation: In a separate vessel, dissolve 3-5 equivalents of this compound and a slightly lower molar equivalent of the coupling agent (e.g., HBTU) in DMF. Add 6-10 equivalents of DIPEA. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential steric hindrance of the 2-bromo substituent, a longer coupling time is recommended compared to standard amino acids.

  • Monitoring: After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow/colorless beads) indicates that the coupling is complete.

  • Double Coupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated solution of this compound.

Step 4: Washing
  • After complete coupling, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

Step 5: Chain Elongation

Repeat steps 2, 3, and 4 for each subsequent amino acid to be added to the peptide chain.

Step 6: Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Step 7: Cleavage and Deprotection of Side Chains
  • Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail to the resin. The volume should be sufficient to swell the resin.

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and organic byproducts.

  • Dry the crude peptide under vacuum.

Step 8: Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile containing 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for incorporating an unnatural amino acid, such as this compound, into a peptide sequence during solid-phase peptide synthesis.

SPPS_Workflow start Start: Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 couple 4. Coupling (Fmoc-2-bromo-D-Phe-OH, Coupling Reagent, DIPEA) wash1->couple kaiser Kaiser Test couple->kaiser Check Completion kaiser->couple Positive (Double Couple) wash2 5. Washing (DMF) kaiser->wash2 Negative elongate Repeat for next amino acid wash2->elongate final_deprotect 6. Final Deprotection wash2->final_deprotect Final Amino Acid elongate->deprotect cleave 7. Cleavage & Purification final_deprotect->cleave end End: Purified Peptide cleave->end

Caption: General workflow for incorporating this compound in SPPS.

Hypothetical Signaling Pathway Inhibition

Peptides containing unnatural amino acids like 2-bromo-D-phenylalanine can be designed to inhibit specific protein-protein interactions (PPIs) that are crucial for disease-related signaling pathways. The bulky and electronegative bromine atom can enhance binding affinity and specificity. The following diagram illustrates a hypothetical scenario where a custom peptide acts as an inhibitor.

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor ProteinA Protein A Receptor->ProteinA Activates Ligand External Ligand Ligand->Receptor Binds ProteinB Protein B ProteinA->ProteinB Forms Complex Effector Downstream Effector ProteinB->Effector Activates Response Cellular Response (e.g., Proliferation) Effector->Response Inhibitor Peptide Inhibitor (with 2-bromo-D-Phe) Inhibitor->ProteinA Blocks Interaction

Caption: Hypothetical inhibition of a signaling pathway by a peptide containing 2-bromo-D-phenylalanine.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the incorporation of the unnatural amino acid Fmoc-2-bromo-D-phenylalanine into synthetic peptides using 9-fluorenylmethoxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS). The inclusion of 2-bromo-D-phenylalanine can offer unique advantages in drug design and development, including enhanced enzymatic stability and the potential for post-synthetic modifications.[1][2] The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to create diverse peptide libraries.[3]

Overview of Fmoc-based SPPS

Fmoc solid-phase peptide synthesis is a widely adopted method for the chemical synthesis of peptides.[4][5] The strategy relies on the use of the base-labile Fmoc protecting group for the α-amino group of the amino acids.[6] The synthesis is performed on a solid support (resin), which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps.[5][7] The general cycle of SPPS involves the following key steps: resin swelling, Fmoc deprotection, amino acid coupling, and washing. This cycle is repeated for each amino acid in the desired peptide sequence. Finally, the completed peptide is cleaved from the resin and deprotected.[7]

Quantitative Data Summary

The efficiency of solid-phase peptide synthesis can be evaluated at different stages. The following table summarizes the expected quantitative data when incorporating this compound, based on typical results for standard and other halogenated amino acids.[3] Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Parameter Expected Value Monitoring/Validation Method Notes
Resin Loading 0.1 - 1.0 mmol/gUV-Vis spectrophotometry (Fmoc cleavage)Dependent on the specific resin used.
Coupling Efficiency >99%Kaiser Test (for primary amines)For sterically hindered couplings, a double coupling may be necessary.[8]
Crude Peptide Yield 70-90%Gravimetric analysis after cleavage and precipitationDependent on peptide length and sequence.[3]
Final Peptide Purity >95% or >98%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Achievable with standard purification protocols.[3]

Experimental Protocols

These protocols provide a general framework for the manual solid-phase synthesis of peptides containing 2-bromo-D-phenylalanine. Optimization may be required for specific peptide sequences.

Materials and Reagents
  • This compound

  • Standard Fmoc-protected amino acids

  • Solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[5]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, HCTU)[8]

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

  • Kaiser test kit

Equipment
  • Solid-phase peptide synthesis reaction vessel

  • Mechanical shaker or nitrogen bubbling system for agitation

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system

  • Lyophilizer

  • Centrifuge

Detailed Methodology

Step 1: Resin Preparation and Swelling

  • Place the desired amount of resin into the reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[3][8]

  • After swelling, drain the DMF.[8]

Step 2: Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[6][8]

  • Agitate the mixture for 3 minutes at room temperature, then drain the solution.[9]

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[9]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[9]

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive result is indicated by a dark blue color.[9]

Step 3: Amino Acid Coupling (Incorporation of this compound)

  • In a separate vessel, dissolve 3-5 equivalents of this compound and a suitable coupling agent (e.g., HBTU) in DMF.[8]

  • Add 6-10 equivalents of DIPEA to the amino acid solution and allow it to pre-activate for 1-2 minutes.[8]

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.[8]

  • Agitate the reaction mixture for 1-2 hours at room temperature.[8] For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.[8]

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).[8]

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (beads remain yellow) indicates the absence of free primary amines.[3]

Step 4: Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid to be incorporated into the peptide sequence.

Step 5: Final Fmoc Deprotection After the last amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Step 6: Peptide Cleavage and Global Deprotection

  • Wash the peptide-resin with DCM to remove residual DMF.[8]

  • Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is TFA/TIS/Water (95:2.5:2.5).[5][8]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5][8]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[8]

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.[8]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.[8]

  • Dry the peptide under vacuum.[8]

Step 7: Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).[8]

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

  • Analyze the fractions for purity using analytical HPLC and confirm the molecular weight by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[1]

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Deprotection Repeat for next AA Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Final AA Coupled Final_Wash DCM Wash Final_Deprotection->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Pure Peptide Lyophilization->Final_Product

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Piperidine Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct DBF-Piperidine Adduct Piperidine->Adduct Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Free_Amine H2N-Peptide-Resin (Free Amine) Beta_Elimination->Free_Amine DBF->Adduct + Piperidine

References

Application Notes and Protocols for the Efficient Coupling of Fmoc-2-bromo-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal coupling reagent for the attachment of the sterically hindered amino acid, Fmoc-2-bromo-D-phenylalanine, to solid-phase synthesis resins. This document outlines detailed experimental protocols, presents a comparative analysis of common coupling reagents, and offers a logical framework for reagent selection to ensure high coupling efficiency and minimize side reactions.

Introduction

The incorporation of unnatural amino acids, such as 2-bromo-D-phenylalanine, into peptide sequences is a critical strategy in modern drug discovery and development. The bromine moiety can serve as a versatile synthetic handle for post-synthetic modifications, while the D-configuration confers resistance to enzymatic degradation. However, the steric hindrance posed by the ortho-bromine substituent on the phenylalanine ring presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and lower yields. The choice of coupling reagent is therefore paramount to the successful synthesis of peptides containing this residue.

Performance of Common Coupling Reagents for Hindered Amino Acids

The selection of a coupling reagent for a sterically hindered amino acid like this compound requires a balance between reactivity, cost, and the potential for side reactions. While specific quantitative data for this particular amino acid is not extensively available, the following table summarizes the general performance of commonly used coupling reagents for hindered amino acids. These trends are expected to be applicable to the coupling of this compound.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt15-45 minutes>99>95Very LowHigh reactivity and efficiency, suitable for difficult couplings.[1][2]
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very LowSimilar to HATU, often more cost-effective.[1]
HBTU Aminium/Uronium Salt20-60 minutes>98>95LowWidely used, but less reactive than HATU/HCTU.[1] Potential for guanidinylation of the N-terminus if used in excess.[3]
PyBOP Phosphonium Salt30-120 minutes>98>95LowGood for minimizing racemization, no guanidinylation side reaction.[1]
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98GoodLowCost-effective, but slower reaction kinetics compared to onium salts.[1][2]
DIC/Oxyma Carbodiimide/Additive60-180 minutes95-98GoodVery LowOxymaPure® is a safer and often more effective alternative to HOBt.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are protocols for the attachment of this compound to two commonly used resins, Wang resin and 2-chlorotrityl chloride resin.

Protocol 1: Attachment of this compound to Wang Resin

Wang resin is a popular choice for the synthesis of C-terminal carboxylic acids via Fmoc-SPPS.

Materials:

  • This compound

  • Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Acetic anhydride

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF (approx. 10 mL per gram of resin) for at least 1 hour in the reaction vessel. Drain the DMF.[4]

  • Amino Acid Activation: In a separate flask, dissolve this compound (2-4 equivalents relative to the resin loading) and HOBt or OxymaPure® (2-4 equivalents) in a minimal amount of DMF. Add DIC (2-4 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.[4]

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Add a catalytic amount of DMAP (0.1 equivalents). Agitate the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored using a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Capping of Unreacted Sites: To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution of acetic anhydride/pyridine/DMF (e.g., 1:1:8 v/v/v) for 30-60 minutes.

  • Final Washing and Drying: Drain the capping solution and wash the resin with DMF (3 times) and DCM (3 times). Dry the loaded resin under vacuum.

  • Determination of Loading (Optional): The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed sample of the dried resin with a 20% piperidine in DMF solution and measuring the absorbance of the dibenzofulvene-piperidine adduct.

Protocol 2: Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

2-CTC resin is highly acid-labile, allowing for the synthesis of protected peptide fragments.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM (approx. 10 mL per gram of resin) for at least 30 minutes in the reaction vessel. Drain the DCM.[5]

  • Coupling Reaction: In a separate flask, dissolve this compound (1.5-2 equivalents relative to the resin loading) in DCM. A minimal amount of DMF can be added to aid dissolution. Add the amino acid solution to the swollen resin. Add DIPEA (3-4 equivalents) to the resin suspension. Agitate the mixture at room temperature for 2-4 hours.[5][6]

  • Capping of Unreacted Sites: To quench any unreacted chlorotrityl groups, add a small amount of methanol (approx. 0.8 mL per gram of resin) to the reaction mixture and agitate for 15-30 minutes.[6]

  • Washing and Drying: Drain the solution and wash the resin with DCM (3 times), DMF (3 times), and finally DCM (3 times). Dry the loaded resin under vacuum.

  • Determination of Loading (Optional): The loading can be determined as described in Protocol 1.

Visualization of Workflows and Decision Making

To aid in the understanding of the experimental process and the selection of an appropriate coupling reagent, the following diagrams are provided.

G Experimental Workflow for this compound Attachment cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Resin_Swelling Resin Swelling (DMF or DCM) Coupling Coupling to Resin (Agitation at RT) Resin_Swelling->Coupling AA_Activation Amino Acid Activation (Coupling Reagent + Base) AA_Activation->Coupling Monitoring Reaction Monitoring (e.g., Kaiser Test) Coupling->Monitoring Washing Resin Washing (DMF and DCM) Monitoring->Washing Capping Capping of Unreacted Sites (Acetic Anhydride/Base) Washing->Capping Drying Drying (Under Vacuum) Capping->Drying

Caption: General experimental workflow for attaching this compound to a solid-phase resin.

G Decision Matrix for Coupling Reagent Selection Start Start: Coupling of This compound High_Efficiency High Coupling Efficiency and Speed Required? Start->High_Efficiency Cost_Sensitive Is Cost a Major Constraint? High_Efficiency->Cost_Sensitive No Onium_Salts Use Onium Salt Reagents (HATU, HCTU, PyBOP) High_Efficiency->Onium_Salts Yes Cost_Sensitive->Onium_Salts No Carbodiimides Use Carbodiimides (DIC/HOBt or DIC/Oxyma) Cost_Sensitive->Carbodiimides Yes Guanidinylation_Concern Concern about Guanidinylation? Onium_Salts->Guanidinylation_Concern PyBOP Prefer PyBOP Guanidinylation_Concern->PyBOP Yes HATU_HCTU HATU or HCTU are Good Choices Guanidinylation_Concern->HATU_HCTU No

Caption: A decision-making guide for selecting a suitable coupling reagent for this compound.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly dependent on the choice of an appropriate coupling reagent and a well-defined protocol. For routine couplings where cost is a consideration, carbodiimide-based reagents such as DIC in combination with OxymaPure® can be effective, although longer reaction times may be necessary. For more challenging couplings requiring high efficiency and speed, onium salt-based reagents like HATU, HCTU, or PyBOP are the recommended choices. By following the detailed protocols and considering the decision-making framework provided, researchers can optimize the attachment of this valuable building block in their peptide synthesis endeavors.

References

Application Notes and Protocols for Fmoc Deprotection of 2-Bromo-D-Phenylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from 2-bromo-D-phenylalanine residues during solid-phase peptide synthesis (SPPS). The presence of a bromine atom at the ortho position of the phenyl ring introduces significant steric hindrance, which may necessitate modifications to standard deprotection protocols to ensure complete and efficient removal of the Fmoc group while minimizing side reactions.

Introduction

The incorporation of non-canonical amino acids such as 2-bromo-D-phenylalanine into peptide structures is a valuable strategy in drug discovery for enhancing biological activity, improving metabolic stability, and introducing probes for biochemical assays. The successful synthesis of peptides containing these modified residues is contingent upon the efficient removal of the Nα-Fmoc protecting group at each cycle of chain elongation. Incomplete deprotection can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.

The steric bulk of the ortho-bromo substituent in 2-bromo-D-phenylalanine can shield the N-terminal Fmoc group, potentially slowing down the rate of deprotection by piperidine. This document outlines standard and optimized protocols to address this challenge and provides guidance on monitoring the deprotection reaction.

Data Presentation: Comparison of Fmoc Deprotection Conditions

Due to the limited availability of specific quantitative data for 2-bromo-D-phenylalanine, the following table summarizes typical conditions for standard Fmoc deprotection, alongside recommended starting points for optimizing the deprotection of sterically hindered residues. The data for 4-bromo-phenylalanine is included for comparison, with the expectation that 2-bromo-D-phenylalanine may require more stringent conditions.

ParameterStandard Protocol (e.g., for Phe, 4-Br-Phe)Optimized Protocol (for 2-Br-D-Phe and other sterically hindered residues)
Deprotection Reagent 20% (v/v) piperidine in DMF20% (v/v) piperidine in DMF OR 2% (v/v) DBU / 20% (v/v) piperidine in DMF
Solvent N,N-Dimethylformamide (DMF), peptide synthesis gradeN,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Treatment Time 2-3 minutes, followed by a second treatment of 10-15 minutes2 x 15-30 minutes (with piperidine) OR 2 x 5-10 minutes (with DBU/piperidine)
Temperature Room TemperatureRoom Temperature (or cautiously elevated to 30-40°C)
Expected Efficacy >99% for non-hindered residuesOptimized for >99% removal from sterically hindered residues
Potential Side Reactions Aspartimide formation, diketopiperazine formationIncreased risk of base-catalyzed side reactions with prolonged exposure or stronger bases

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is a suitable starting point but may require optimization for 2-bromo-D-phenylalanine residues.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity DMF

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 3-5 minutes at room temperature.[1]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin and agitate for an additional 15-20 minutes at room temperature.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete Fmoc deprotection. A positive result is indicated by a dark blue color. If the test is negative (yellow), repeat the deprotection cycle.[1]

Protocol 2: Optimized Fmoc Deprotection for Sterically Hindered Residues using DBU

This protocol is recommended when standard conditions are insufficient for complete deprotection of the Fmoc group from 2-bromo-D-phenylalanine.

Materials:

  • Fmoc-protected peptide-resin

  • Optimized deprotection solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% (v/v) piperidine in high-purity DMF.

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add the optimized deprotection solution to the resin. Agitate the mixture for 5-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the optimized deprotection solution and agitate for another 5-10 minutes.

  • Washing: Drain the solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of DBU and piperidine.

  • Confirmation: Perform a Kaiser test to verify the presence of a free primary amine.

Visualization of Workflows and Logic

Fmoc_Deprotection_Workflow General Fmoc Deprotection Workflow start Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotection Add Deprotection Solution (e.g., 20% Piperidine/DMF) swell->deprotection agitate1 Agitate (3-5 min) deprotection->agitate1 drain1 Drain Solution agitate1->drain1 deprotection2 Add Fresh Deprotection Solution drain1->deprotection2 agitate2 Agitate (15-20 min) deprotection2->agitate2 drain2 Drain Solution agitate2->drain2 wash Wash with DMF (5-7x) drain2->wash kaiser Kaiser Test wash->kaiser complete Deprotection Complete (Proceed to Coupling) kaiser->complete Positive (Blue) incomplete Repeat Deprotection Cycle kaiser->incomplete Negative (Yellow) incomplete->deprotection Deprotection_Strategy_Decision Decision Logic for Fmoc Deprotection Strategy start Select Amino Acid Residue is_hindered Is the residue sterically hindered? (e.g., 2-bromo-D-phenylalanine) start->is_hindered standard_protocol Use Standard Protocol (20% Piperidine/DMF) is_hindered->standard_protocol No optimized_protocol Use Optimized Protocol (Extended time or DBU/Piperidine) is_hindered->optimized_protocol Yes monitor Monitor Deprotection Closely (Kaiser Test / UV-Vis) standard_protocol->monitor optimized_protocol->monitor outcome Proceed to Next Coupling Cycle monitor->outcome

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Fmoc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of Fmoc-2-bromo-D-phenylalanine with various arylboronic acids. This reaction is a powerful tool for the synthesis of non-canonical amino acids, which are valuable building blocks in drug discovery and peptide science for the development of novel therapeutics.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] In the context of medicinal chemistry and peptide design, it allows for the introduction of diverse aryl and heteroaryl moieties onto an amino acid scaffold. The use of this compound as a substrate enables the synthesis of a wide range of biaryl-containing amino acids that can be directly incorporated into peptides using solid-phase peptide synthesis (SPPS). This approach is instrumental in creating peptides with modified structures, enhanced biological activity, and improved pharmacokinetic properties.

A key challenge in applying the Suzuki-Miyaura reaction to Fmoc-protected amino acids is the base-lability of the Fmoc group.[1] Therefore, the reaction conditions must be carefully optimized to be mild enough to avoid premature deprotection. Nonaqueous conditions and carefully selected catalysts, ligands, and bases are crucial for achieving high yields of the desired coupled product while preserving the integrity of the Fmoc protecting group.[1]

Data Presentation

The following table summarizes the results of the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, highlighting the yields obtained under optimized reaction conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidFmoc-D-2-phenylphenylalanine95
24-Methylphenylboronic acidFmoc-D-2-(4'-methylbiphenyl-2-yl)alanine92
34-Methoxyphenylboronic acidFmoc-D-2-(4'-methoxybiphenyl-2-yl)alanine88
44-Fluorophenylboronic acidFmoc-D-2-(4'-fluorobiphenyl-2-yl)alanine90
53-Thienylboronic acidFmoc-D-2-(3-thienyl)phenylalanine85

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound.

Materials
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Di(1-adamantyl)-n-butylphosphine (cataCXium® A)

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure
  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄) (3.0 equiv.).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

    • Add anhydrous 1,4-dioxane to the flask via syringe.

    • Stir the suspension at room temperature for 10 minutes.

  • Catalyst Addition:

    • In a separate vial, weigh out palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.) and cataCXium® A (0.10 equiv.).

    • Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

  • Reaction Execution:

    • Seal the Schlenk flask and heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Fmoc-protected biaryl-D-phenylalanine derivative.

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Fmoc_Phe_Br This compound Product Fmoc-D-biaryl-phenylalanine Fmoc_Phe_Br->Product + Aryl_BOH2 Arylboronic Acid Aryl_BOH2->Product + Catalyst Pd(OAc)₂ / cataCXium® A Catalyst->Product Base K₃PO₄ Base->Product Solvent 1,4-Dioxane, 80 °C Solvent->Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

Experimental Workflow

G A Reaction Setup (Fmoc-2-bromo-D-Phe, Arylboronic acid, K₃PO₄ in Dioxane) B Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C Catalyst Addition (Pd(OAc)₂ / cataCXium® A) B->C D Reaction (80 °C, 12-24 h) C->D E Work-up (EtOAc, Filtration, Washes) D->E F Purification (Column Chromatography) E->F G Pure Product F->G

Caption: Step-by-step experimental workflow for the synthesis.

Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition (Ar-Br) A->B Fmoc-Phe(2-Br) C Ar-Pd(II)(Br)Ln B->C D Transmetalation (Ar'B(OH)₂) C->D Base (K₃PO₄) E Ar-Pd(II)-Ar'Ln D->E F Reductive Elimination E->F F->A Product (Fmoc-Phe(2-Ar'))

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Modifications of Peptides with 2-Bromo-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed modification of peptides containing the unnatural amino acid 2-bromo-D-phenylalanine. This methodology is a powerful tool for the synthesis of novel peptidomimetics, peptide-drug conjugates, and constrained peptides with enhanced biological activity and stability. The protocols focus on three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings, performed on solid-phase peptide synthesis (SPPS) resins.

Introduction

The incorporation of unnatural amino acids into peptides is a key strategy in modern drug discovery, enabling the fine-tuning of pharmacological properties. 2-Bromo-D-phenylalanine serves as a versatile handle for post-synthesis modification through palladium-catalyzed cross-coupling reactions. These reactions allow for the site-specific introduction of a wide array of chemical moieties, including aryl, alkynyl, and vinyl groups, thereby expanding the chemical diversity of peptide libraries. The D-configuration of the amino acid also imparts resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptides.[1]

Palladium-catalyzed reactions are highly efficient and can be performed under mild conditions compatible with peptide chemistry. On-resin modifications are particularly advantageous as they simplify purification and allow for the use of excess reagents to drive reactions to completion.

Key Applications

  • Synthesis of Novel Peptidomimetics: The introduction of biaryl or other complex structures can mimic peptide secondary structures or introduce novel pharmacophores.[2]

  • Development of Peptide-Drug Conjugates: The bromo-functional group serves as a reactive site for the attachment of cytotoxic drugs, imaging agents, or other bioactive molecules.

  • Creation of Constrained Peptides: Intramolecular cross-coupling reactions can be used to generate cyclic peptides with improved receptor affinity and stability.

  • Exploration of Structure-Activity Relationships (SAR): The ability to rapidly generate a diverse library of modified peptides facilitates the exploration of SAR.

Data Presentation

The following tables summarize representative quantitative data for palladium-catalyzed modifications of peptides containing halogenated amino acids. While specific data for 2-bromo-D-phenylalanine is limited in the literature, the following provides an overview of expected yields for similar modifications on related halogenated phenylalanine and tryptophan residues.

Table 1: Representative Yields for On-Resin Suzuki-Miyaura Coupling of Peptides Containing Halogenated Phenylalanine.

Halogenated Amino AcidCoupling Partner (Boronic Acid)Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Iodo-PhePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF601285-95Adapted from[3]
4-Bromo-Phe4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃THF/Ethylene Glycol661681[4]
4-Bromo-2-Chloro-D-PhePhenylboronic acidPd(PPh₃)₄ / SPhosK₂CO₃DMF/H₂O801260-75[1]
4-Iodo-PheVarious arylboronic acidsPdCl₂(dppf)K₃PO₄tBuOH/Toluene/H₂O80270-90[4]

Table 2: Representative Yields for On-Resin Sonogashira Coupling of Peptides Containing Halogenated Amino Acids.

Halogenated Amino AcidCoupling Partner (Alkyne)Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Iodo-PhePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF25475-85Adapted from[5][6]
Bromo-TrpPhenylacetylene[PdCl₂(CH₃CN)₂] / sXPhosCs₂CO₃H₂O/MeCN65270-90[7]
4-Iodo-PheFerrocene alkynePd(PPh₃)₂Cl₂ / CuINEt₃DMF251648[5]
Bromo-TrpVarious terminal alkynes[PdCl₂(CH₃CN)₂] / sXPhosCs₂CO₃H₂O/MeCN65250-95[7]

Table 3: Representative Yields for Heck Coupling of Peptides.

Peptide SubstrateCoupling Partner (Olefin)Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Alkene-containing peptidePhenylboronic acid (oxidative Heck)Pd(OAc)₂ / BIAN-DMF/Buffer2524>95 (conversion)[8]
Phenylalanine-containing peptideStyrenePd(OAc)₂AgOAcHFIP802460-80[9]
Phenylalanine-containing peptideMaleimidePd(OAc)₂Ag₂CO₃HFIP601270-90[10][11]

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed modification of peptides containing 2-bromo-D-phenylalanine on a solid support. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific peptide sequences and coupling partners.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-Bromo-D-Phenylalanine

This protocol describes the manual Fmoc-based solid-phase synthesis for incorporating a single 2-bromo-D-phenylalanine residue into a peptide chain.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-2-bromo-D-phenylalanine

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU, or HCTU)

  • Base for coupling (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Equipment:

  • Peptide synthesis vessel

  • Shaker

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction mixture for 1-2 hours at room temperature. For the sterically hindered this compound, a double coupling or extended coupling time (up to 4 hours) may be necessary.[1]

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • On-Resin Modification (Optional): Proceed with one of the palladium-catalyzed modification protocols below.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether (3 times).

    • Dry the peptide under vacuum.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

SPPS_Workflow Resin Start: Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 AA_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->AA_Coupling Wash2 Wash (DMF) AA_Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Final_Fmoc_Deprotection Final Fmoc Deprotection Wash2->Final_Fmoc_Deprotection Repeat->Fmoc_Deprotection On_Resin_Modification On-Resin Pd-Catalyzed Modification (Optional) Final_Fmoc_Deprotection->On_Resin_Modification Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Fmoc_Deprotection->Cleavage No Modification On_Resin_Modification->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End: Purified Peptide Purification->End

Solid-Phase Peptide Synthesis Workflow
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura reaction to modify the 2-bromo position of the phenylalanine side chain while the peptide is attached to the solid support.

Materials:

  • Peptide-resin containing 2-bromo-D-phenylalanine

  • Arylboronic acid (3-5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 0.1-0.2 eq.)

  • Ligand (e.g., SPhos, cataCXium A, 0.2-0.4 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 3-5 eq.)

  • Solvent (e.g., DMF/H₂O (9:1), Dioxane/H₂O (9:1), or THF/H₂O (9:1))

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen reaction solvent for 30 minutes.

  • Degassing: Degas the resin suspension by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen.

  • Reagent Addition: In a separate flask, dissolve the arylboronic acid, palladium catalyst, ligand, and base in the reaction solvent.

  • Reaction: Add the reagent solution to the degassed resin suspension. Heat the reaction mixture at 60-90°C for 2-12 hours under an inert atmosphere. Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by LC-MS.

  • Washing: After the reaction is complete, cool the mixture to room temperature, drain the solution, and wash the resin thoroughly with the reaction solvent, water, DMF, and DCM.

  • Cleavage and Purification: Proceed with the cleavage and purification steps as described in Protocol 1.

Suzuki_Miyaura_Workflow Start Start: Peptide-Resin with 2-Br-D-Phe Swell Swell Resin Start->Swell Degas Degas with Ar/N2 Swell->Degas Reaction Add Reagent Mix to Resin Heat (60-90°C, 2-12h) Degas->Reaction Reagent_Prep Prepare Reagent Mix: Arylboronic acid, Pd Catalyst, Ligand, Base in Solvent Reagent_Prep->Reaction Wash Wash Resin Reaction->Wash Cleavage Cleavage and Purification Wash->Cleavage End End: Biaryl-Peptide Cleavage->End

On-Resin Suzuki-Miyaura Coupling Workflow
Protocol 3: On-Resin Sonogashira Cross-Coupling

This protocol describes a palladium- and copper-co-catalyzed Sonogashira reaction for the alkynylation of the 2-bromo-D-phenylalanine side chain on the solid support.

Materials:

  • Peptide-resin containing 2-bromo-D-phenylalanine

  • Terminal alkyne (5-10 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.1-0.2 eq.)

  • Copper(I) iodide (CuI, 0.2-0.4 eq.)

  • Amine base (e.g., Et₃N or DIPEA in DMF, 1:1)

  • Solvent (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Degassing: Degas the resin suspension by bubbling with argon or nitrogen for 15-20 minutes.

  • Reagent Addition: To the resin, add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Reaction: Add the amine base/DMF solution to the resin suspension. Shake the reaction mixture at room temperature for 4-16 hours under an inert atmosphere. Monitor the reaction progress by LC-MS analysis of cleaved aliquots.

  • Washing: Drain the reaction mixture and wash the resin with DMF, a solution of sodium diethyldithiocarbamate in DMF (to remove copper), DMF, and DCM.

  • Cleavage and Purification: Proceed with the cleavage and purification steps as described in Protocol 1.

Sonogashira_Workflow Start Start: Peptide-Resin with 2-Br-D-Phe Swell Swell Resin in DMF Start->Swell Degas Degas with Ar/N2 Swell->Degas Add_Reagents Add Terminal Alkyne, Pd(PPh3)2Cl2, CuI Degas->Add_Reagents Add_Base Add Amine Base/DMF Add_Reagents->Add_Base Reaction React at RT (4-16h) Add_Base->Reaction Wash Wash Resin Reaction->Wash Cleavage Cleavage and Purification Wash->Cleavage End End: Alkynyl-Peptide Cleavage->End

On-Resin Sonogashira Coupling Workflow
Protocol 4: On-Resin Heck Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Heck reaction to introduce a vinyl group onto the 2-bromo-D-phenylalanine side chain.

Materials:

  • Peptide-resin containing 2-bromo-D-phenylalanine

  • Olefin (e.g., styrene, acrylate, 5-10 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.2 eq.)

  • Ligand (e.g., P(o-tolyl)₃, 0.4 eq.)

  • Base (e.g., Et₃N or DIPEA, 5-10 eq.)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the reaction solvent for 30 minutes.

  • Degassing: Degas the resin suspension by bubbling with argon or nitrogen for 15-20 minutes.

  • Reagent Addition: In a separate flask, dissolve the palladium catalyst and ligand in the solvent. Add this solution to the resin, followed by the olefin and the base.

  • Reaction: Heat the reaction mixture at 80-100°C for 12-24 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.

  • Washing: Cool the reaction to room temperature, drain, and wash the resin with DMF and DCM.

  • Cleavage and Purification: Proceed with the cleavage and purification steps as described in Protocol 1.

Catalytic Cycle Visualization

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L2-Br (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R-Pd(II)L2-R' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product ArylHalide Peptide-Br (R-Br) ArylHalide->OxAdd BoronicAcid R'-B(OH)2 Borate [R'-B(OH)3]- BoronicAcid->Borate Base Base Base->BoronicAcid Borate->Transmetal

Suzuki-Miyaura Catalytic Cycle

References

Application Notes & Protocols: Synthesis of Biaryl-Linked Peptides using Fmoc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Biaryl-linked peptides are a class of conformationally constrained molecules that have garnered significant interest in drug discovery. The biaryl linkage can serve as a peptide bond isostere or introduce unique structural motifs, leading to peptides with enhanced metabolic stability and improved biological properties.[1][2] The synthesis of these complex structures is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3]

Fmoc-2-bromo-D-phenylalanine is a key building block for this approach. It is incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][4] The bromine atom at the ortho position serves as a reactive handle for a subsequent on-resin Suzuki-Miyaura cross-coupling reaction with a variety of arylboronic acids, enabling the creation of diverse biaryl-linked peptide libraries.[1][5] This document provides detailed protocols for the incorporation of this compound, the on-resin Suzuki-Miyaura coupling, and the final cleavage and deprotection steps.

Overall Synthesis Workflow

The synthesis of biaryl-linked peptides involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support, incorporating the this compound residue.

  • On-Resin Suzuki-Miyaura Cross-Coupling: The biaryl linkage is formed by reacting the resin-bound peptide with a suitable arylboronic acid in the presence of a palladium catalyst.

  • Cleavage and Purification: The final biaryl-linked peptide is cleaved from the resin, deprotected, and purified.

G cluster_0 Stage 1: Fmoc-SPPS cluster_1 Stage 2: On-Resin Suzuki Coupling cluster_2 Stage 3: Cleavage & Purification Resin Start: Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Standard or Bromo-Phe) Deprotection1->Coupling Wash1 Washing (DMF, DCM) Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat Repeat->Deprotection1 for next amino acid PrepResin Peptide-Resin Prep (Swell & Degas) Repeat->PrepResin Peptide complete Suzuki Suzuki-Miyaura Reaction (Pd Catalyst, Base, Arylboronic Acid) PrepResin->Suzuki Wash2 Washing (Reaction Solvents) Suzuki->Wash2 Deprotection2 Final Fmoc Deprotection Wash2->Deprotection2 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection2->Cleavage Purification Precipitation, Purification (HPLC) Cleavage->Purification FinalPeptide Final Biaryl-Linked Peptide Purification->FinalPeptide

References

Application Notes and Protocols: Utilizing Fmoc-2-bromo-D-phenylalanine for the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational flexibility of linear peptides often limits their therapeutic potential due to susceptibility to proteolytic degradation and reduced binding affinity to biological targets.[1][2] Constraining the peptide backbone into a specific, bioactive conformation can overcome these limitations, leading to enhanced stability, selectivity, and efficacy.[3][4] Fmoc-2-bromo-D-phenylalanine is a key building block in this endeavor, offering a versatile handle for the synthesis of conformationally constrained cyclic peptides. The strategic incorporation of this unnatural amino acid allows for intramolecular cyclization, effectively locking the peptide into a more rigid structure.[5]

This document provides detailed application notes and experimental protocols for the use of this compound in the solid-phase synthesis and subsequent cyclization of peptides.

Advantages of Conformationally Constrained Peptides

Restricting the conformational freedom of peptides through cyclization offers several significant advantages:

  • Enhanced Proteolytic Stability: The cyclic structure is less recognizable by proteases, leading to a longer half-life in biological systems.[1][2]

  • Increased Binding Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced, resulting in higher affinity.[4]

  • Improved Target Selectivity: A rigid conformation can lead to more specific interactions with the target receptor or enzyme, reducing off-target effects.

  • Potential for Oral Bioavailability: In some cases, cyclization can improve the pharmacokinetic properties of peptides, including their ability to be absorbed orally.

Experimental Protocols

The following protocols outline the key steps for the synthesis of a linear peptide containing 2-bromo-D-phenylalanine using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent on-resin intramolecular cyclization via Suzuki-Miyaura cross-coupling.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Containing 2-bromo-D-phenylalanine

This protocol describes the manual synthesis of a model pentapeptide (e.g., Tyr-Lys(Boc)-2-bromo-D-Phe-Ala-Gly) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell 1 g of Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (First Amino Acid: Fmoc-Gly-OH):

    • Dissolve 3 equivalents of Fmoc-Gly-OH, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x).

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the sequence (Fmoc-Ala-OH, Fmoc-2-bromo-D-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH).

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 2.

  • Resin Washing and Drying: Wash the peptidyl-resin with DMF (5x), DCM (5x), and finally with methanol (3x). Dry the resin under vacuum.

Protocol 2: On-Resin Intramolecular Suzuki-Miyaura Cyclization

This protocol describes the cyclization of the resin-bound linear peptide containing 2-bromo-D-phenylalanine and another residue modified for cross-coupling (e.g., a boronic acid-containing amino acid). For this example, we will assume a second unnatural amino acid, Fmoc-L-4-boronophenylalanine, was incorporated during SPPS.

Materials:

  • Peptidyl-resin from Protocol 1

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water, degassed

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the dried peptidyl-resin in a degassed mixture of DME/H₂O (4:1) for 30 minutes.

  • Catalyst and Base Addition:

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.1 equivalents relative to resin loading) and P(o-tol)₃ (0.4 equivalents) in degassed DME.

    • Add the catalyst solution to the swollen resin.

    • Add an aqueous solution of K₂CO₃ (3 equivalents) to the resin slurry.

  • Cyclization Reaction:

    • Shake the reaction mixture at 60°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin with DME/H₂O (4:1) (3x), followed by DMF (5x) and DCM (5x).

  • Cleavage from Resin and Deprotection:

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.

Data Presentation

The successful synthesis and cyclization of peptides using this compound should be confirmed by analytical techniques, and the resulting improvement in biological activity can be quantified. The following tables provide a template for presenting such data.

Table 1: Synthesis and Characterization of Linear and Cyclic Peptides

PeptideSequenceMolecular Weight (Da)Purity (RP-HPLC)
Linear PeptideTyr-Lys-2-bromo-D-Phe-Ala-Gly684.6>95%
Cyclic Peptidecyclo(Tyr-Lys-Phe-Ala-Gly)604.7>98%

Table 2: Comparative Biological Activity of Linear and Cyclic Peptides

PeptideTargetBinding Affinity (Kd)IC50Proteolytic Stability (t1/2 in serum)
Linear PeptideExample Target Protein500 nM1 µM< 10 min
Cyclic PeptideExample Target Protein50 nM100 nM> 12 hours

Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes. Actual results will vary depending on the specific peptide sequence and biological target.

Mandatory Visualizations

Signaling Pathway Diagram

Conformationally constrained peptides are excellent candidates for inhibiting protein-protein interactions within signaling pathways implicated in disease. The Ras-Raf pathway is a critical signaling cascade often dysregulated in cancer.[6][7][8][9] A cyclic peptide designed to mimic the binding interface of Ras could potentially disrupt its interaction with Raf, thereby inhibiting downstream signaling.

Ras_Raf_Pathway_Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GEF Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes CyclicPeptide Constrained Peptide (2-bromo-D-Phe derived) CyclicPeptide->Ras_GTP Inhibits interaction with Raf

Caption: Inhibition of the Ras-Raf signaling pathway by a constrained peptide.

Experimental Workflow Diagram

The overall process from linear peptide synthesis to the final purified cyclic peptide can be visualized as a clear workflow.

SPPS_Cyclization_Workflow Start Start: Rink Amide Resin SPPS Fmoc-SPPS (Incorporate Fmoc-2-bromo-D-Phe) Start->SPPS LinearPeptide Linear Peptidyl-Resin SPPS->LinearPeptide Cyclization On-Resin Intramolecular Suzuki-Miyaura Cyclization LinearPeptide->Cyclization CyclicPeptideResin Cyclic Peptidyl-Resin Cyclization->CyclicPeptideResin Cleavage Cleavage and Deprotection (TFA Cocktail) CyclicPeptideResin->Cleavage CrudePeptide Crude Cyclic Peptide Cleavage->CrudePeptide Purification RP-HPLC Purification CrudePeptide->Purification FinalProduct Purified Cyclic Peptide Purification->FinalProduct Analysis Analysis (MS, HPLC) FinalProduct->Analysis

Caption: Workflow for synthesis and cyclization of peptides.

Logical Relationship Diagram

The core principle behind using this compound is the logical progression from a flexible linear peptide to a rigid, more active cyclic peptide.

Logical_Relationship LinearPeptide Linear Peptide (High Flexibility) Constraint Intramolecular Cyclization (via 2-bromo-D-Phe) LinearPeptide->Constraint CyclicPeptide Cyclic Peptide (Conformationally Constrained) Constraint->CyclicPeptide Properties Enhanced Properties: - Proteolytic Stability - Binding Affinity - Target Selectivity CyclicPeptide->Properties Application Therapeutic Application Properties->Application

Caption: Rationale for using 2-bromo-D-phenylalanine.

References

Application Notes and Protocols for Fmoc-2-bromo-D-phenylalanine in Site-Specific Peptide Modification and Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-bromo-D-phenylalanine is a non-canonical amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the site-specific modification and labeling of peptides.[1] The incorporation of this amino acid introduces a bromine atom on the phenyl ring, which acts as a versatile chemical handle for a variety of post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] The D-configuration of the amino acid can also impart increased resistance to proteolytic degradation, enhancing the in vivo stability of the resulting peptide.[3]

These application notes provide detailed protocols for the incorporation of this compound into peptide chains and its subsequent modification.

Key Applications

  • Site-Specific Functionalization: The bromine atom provides a reactive site for introducing a wide array of chemical moieties, including aryl groups, fluorescent labels, and cross-linking agents, through reactions such as Suzuki-Miyaura coupling.[2][4][5]

  • Enhanced Biological Activity: The introduction of novel functionalities can modulate the biological activity of peptides, improving their binding affinity, selectivity, and therapeutic potential.

  • Development of Peptide-Based Drugs: The enhanced stability and potential for tailored modifications make this amino acid a valuable tool in the development of novel peptide therapeutics.[1][6]

  • Structural and Functional Probes: The modified phenylalanine can serve as a probe to study peptide-protein interactions and structure-activity relationships.

Data Presentation

Table 1: Representative Coupling Efficiency of this compound
Coupling ReagentCoupling Time (min)Representative Coupling Efficiency (%)Notes
HBTU/HOBt/DIPEA60 - 120>95A commonly used and effective coupling cocktail. Longer coupling times may be needed due to the steric bulk of the bromo-substituent.
HATU/HOAt/DIPEA60 - 120>97Generally provides high coupling efficiency, especially for sterically hindered amino acids.
DIC/Oxyma120 - 240>90A carbodiimide-based coupling method that can be an alternative to aminium-based reagents.

Disclaimer: The data presented is representative and based on the performance of similar sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 2: Expected Yields for Synthesis and Modification
ProcessExpected Crude Yield (%)Purity after HPLC (%)Notes
Solid-Phase Peptide Synthesis65-85>95Dependent on peptide length and sequence complexity.
Suzuki-Miyaura Coupling50-85>95Highly dependent on the choice of catalyst, base, boronic acid, and reaction conditions.

Experimental Protocols

Protocol 1: Incorporation of this compound via Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of a single this compound residue into a peptide chain using standard Fmoc-based SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature. A longer coupling time or double coupling may be necessary to ensure complete reaction due to the steric hindrance of the bromo-substituent.

  • Washing: Wash the resin with DMF (5x) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (as in step 2).

  • Final Washing: Wash the resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-2-Br-D-Phe, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Suzuki_Coupling_Pathway Peptide Peptide-2-Br-D-Phe Br Catalyst Pd Catalyst Base, Heat Peptide->Catalyst BoronicAcid Aryl-B(OH)₂ BoronicAcid->Catalyst ModifiedPeptide Modified Peptide Aryl Catalyst->ModifiedPeptide

References

Application Notes and Protocols for the Synthesis of Peptide Libraries with Fmoc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of peptide libraries incorporating Fmoc-2-bromo-D-phenylalanine. The inclusion of this non-canonical amino acid offers unique opportunities for drug discovery and chemical biology by introducing a stable, bulky, and chemically handleable moiety into peptide sequences. This document outlines detailed protocols for solid-phase peptide synthesis (SPPS) using the split-and-mix method for library generation, on-bead screening, and hit identification.

Introduction

The synthesis of peptide libraries is a powerful strategy in drug discovery for the identification of novel ligands, enzyme inhibitors, and modulators of protein-protein interactions. The incorporation of unnatural amino acids, such as 2-bromo-D-phenylalanine, into these libraries can significantly enhance their therapeutic potential. The D-configuration of the amino acid provides resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. The bromo-substituent on the phenyl ring can modulate binding affinity through halogen bonding and serves as a versatile chemical handle for further modifications.

This compound is a key building block for the solid-phase synthesis of such peptide libraries. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is base-labile, allowing for mild deprotection conditions that are compatible with a wide range of other amino acid side-chain protecting groups.

Data Presentation

While specific quantitative data for the synthesis of a comprehensive peptide library using this compound is not extensively published, the following tables provide representative data for the key steps in solid-phase peptide synthesis. The efficiency of each step is crucial for the overall success and quality of the peptide library.

Table 1: Comparison of Coupling Reagents for Fmoc-Amino Acid Incorporation

Coupling ReagentActivation TimeCoupling Time (Standard Amino Acids)Coupling Time (this compound)Relative CostNotes
HBTU/HOBt2-5 min30-60 min60-120 min (or double coupling)
$
High efficiency, but can cause racemization with sensitive amino acids.
HATU/HOAt2-5 min30-60 min60-120 min (or double coupling)
High efficiency, reduced racemization compared to HBTU.
HCTU2-5 min30-60 min60-120 min (or double coupling)
$
Similar to HBTU, often with improved solubility.
DIC/Oxyma5-10 min60-120 min120-240 min (or double coupling)
Cost-effective, generally lower risk of racemization.

Table 2: Typical Yield and Purity for a Single Peptide Synthesis

Peptide LengthCrude Purity (RP-HPLC)Overall Yield (after purification)
5-mer70-90%30-50%
10-mer50-80%15-30%
15-mer40-70%5-15%

Note: Yields and purities for peptide libraries are generally not reported as a single value due to the vast number of different peptides. The success of a library synthesis is typically assessed by the successful identification of hits during screening.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a one-bead-one-compound (OBOC) peptide library using this compound, followed by a general protocol for on-bead screening.

Protocol 1: Synthesis of a Peptide Library using the Split-and-Mix Method

This protocol outlines the manual synthesis of a peptide library on a solid support resin.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Solid support resin (e.g., Rink Amide resin, TentaGel resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HATU, HOBt, or DIC, OxymaPure®)[1]

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)[2]

  • Cold diethyl ether

  • Solid-phase synthesis vessels

  • Shaker

Procedure:

  • Resin Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes, then drain.

    • Add a fresh portion of the piperidine solution and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Split the Resin:

    • Divide the deprotected resin into equal portions, one for each amino acid to be coupled at the current position.

  • Amino Acid Coupling:

    • In separate reaction vessels for each resin portion, add the corresponding Fmoc-amino acid (3-5 equivalents relative to resin loading).

    • Add the chosen coupling reagents and DIPEA. For this compound, it is recommended to use a high-efficiency coupling reagent like HATU and extend the coupling time to 2-4 hours or perform a double coupling to ensure completion due to potential steric hindrance.[2]

    • Agitate the reaction mixtures at room temperature for the designated time.

    • Perform a Kaiser test on a small sample of beads from each vessel to confirm the absence of free primary amines (a negative test results in yellow beads).

  • Mix the Resin (Pooling):

    • After confirming complete coupling, wash each resin portion with DMF and DCM.

    • Combine all resin portions into a single vessel and mix thoroughly to ensure randomization.

  • Chain Elongation:

    • Repeat steps 2 through 5 for each subsequent position in the peptide library.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Side-Chain Deprotection and Cleavage (for solution-phase screening):

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptides.

    • Precipitate the peptides by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptides, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide library under vacuum.

Protocol 2: On-Bead Screening of a Peptide Library

This protocol provides a general workflow for identifying binding partners to a target protein from a one-bead-one-compound library.

Materials:

  • Peptide library on beads (from Protocol 1, before cleavage)

  • Target protein labeled with a fluorescent tag (e.g., FITC, Rhodamine)

  • Screening buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Fluorescence microscope or a bead sorter (e.g., COPAS)

  • Micromanipulator for bead isolation

Procedure:

  • Bead Preparation:

    • Wash the peptide library beads with DCM and DMF, followed by the screening buffer to equilibrate.

  • Blocking:

    • Incubate the beads in the screening buffer for 1 hour at room temperature to block non-specific binding sites.

  • Incubation with Target Protein:

    • Incubate the blocked beads with a solution of the fluorescently labeled target protein at a predetermined concentration for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Wash the beads extensively with the wash buffer to remove unbound target protein.

  • Identification of "Hit" Beads:

    • Visualize the beads using a fluorescence microscope. Beads that have bound the target protein will exhibit fluorescence.

    • Alternatively, use a bead sorter to automatically identify and isolate the highly fluorescent beads.

  • Isolation of "Hit" Beads:

    • Manually pick the fluorescent beads using a micromanipulator.

  • Structure Elucidation of the "Hit" Peptide:

    • The peptide from the isolated "hit" bead can be sequenced using methods such as Edman degradation or, more commonly, by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Visualizations

Signaling Pathway

Peptides containing halogenated phenylalanine residues have been shown to modulate various signaling pathways. For instance, analogs of prolactin-releasing peptide with a modified C-terminal phenylalanine can activate the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway extracellular Peptide with 2-bromo-D-Phe receptor GPCR / RTK extracellular->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK1/2 raf->mek phosphorylates erk ERK1/2 mek->erk phosphorylates nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response Peptide_Library_Workflow start Start: Resin Swelling deprotection1 Fmoc Deprotection start->deprotection1 split Split Resin deprotection1->split coupling Couple Amino Acids (including Fmoc-2-bromo-D-Phe) split->coupling pool Pool and Mix Resin coupling->pool repeat Repeat for n Cycles pool->repeat repeat->deprotection1 Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No screening On-Bead Screening with Fluorescent Target final_deprotection->screening hit_id Isolate Fluorescent 'Hit' Beads screening->hit_id sequencing Sequence 'Hit' Peptide (e.g., MALDI-TOF MS) hit_id->sequencing end Validated Hit Peptide sequencing->end Split_and_Mix cluster_1 Cycle 1 cluster_2 Cycle 2 pool0 Resin split1_A A pool0->split1_A split1_B B pool0->split1_B split1_C C pool0->split1_C pool1 Pool 1 split1_A->pool1 split1_B->pool1 split1_C->pool1 split2_AA AA pool1->split2_AA split2_AB AB pool1->split2_AB split2_AC AC pool1->split2_AC split2_BA BA pool1->split2_BA split2_BB BB pool1->split2_BB split2_BC BC pool1->split2_BC split2_CA CA pool1->split2_CA split2_CB CB pool1->split2_CB split2_CC CC pool1->split2_CC pool2 Pool 2 split2_AA->pool2 split2_AB->pool2 split2_AC->pool2 split2_BA->pool2 split2_BB->pool2 split2_BC->pool2 split2_CA->pool2 split2_CB->pool2 split2_CC->pool2

References

Application Notes and Protocols for the Analysis of Peptides Containing 2-Bromo-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and development, offering a means to enhance therapeutic properties such as proteolytic stability, receptor affinity, and bioavailability. 2-bromo-D-phenylalanine is a particularly interesting building block. The D-configuration provides resistance to enzymatic degradation by proteases that are stereospecific for L-amino acids. The bromine atom at the ortho position of the phenyl ring introduces unique steric and electronic properties that can influence peptide conformation and binding interactions. Furthermore, the bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to create novel peptide structures.

This document provides a comprehensive overview of the key analytical techniques for the characterization, quantification, and stability assessment of peptides containing 2-bromo-D-phenylalanine. Detailed experimental protocols and illustrative data are presented to guide researchers in the analysis of these modified peptides.

Synthesis and Purification

The synthesis of peptides containing 2-bromo-D-phenylalanine is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The unique structure of 2-bromo-D-phenylalanine may require slight modifications to standard coupling protocols to ensure efficient incorporation.

Solid-Phase Peptide Synthesis (SPPS) Workflow

A general workflow for the synthesis of a peptide containing 2-bromo-D-phenylalanine is outlined below.

Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Standard or 2-Br-D-Phe) Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF) Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat Cycle for Each Amino Acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Cold Diethyl Ether Cleavage->Precipitation Purification Purification by RP-HPLC Precipitation->Purification Characterization Characterization (LC-MS, etc.) Purification->Characterization

Figure 1: General workflow for the solid-phase synthesis of a peptide containing 2-bromo-D-phenylalanine.
Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual Fmoc-SPPS for incorporating a single 2-bromo-D-phenylalanine residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids

  • Fmoc-2-bromo-D-phenylalanine

  • Coupling reagents: HBTU/HOBt/DIEA or HATU/DIEA

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids: Pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HOBt/DIEA in DMF and couple to the resin for 1-2 hours.

    • For this compound: Due to potential steric hindrance, use HATU/DIEA for activation and extend the coupling time to 4 hours or perform a double coupling.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the crude peptide by RP-HPLC.[1]

Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides. The hydrophobicity of 2-bromo-D-phenylalanine will influence the retention time of the peptide.

Protocol: Peptide Purification by RP-HPLC

Instrumentation:

  • Preparative HPLC system with a C18 column

  • UV detector (214 nm and 280 nm)

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of mobile phase B or DMSO, then dilute with mobile phase A).

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of increasing mobile phase B (e.g., 5% to 65% B over 30 minutes).

  • Monitor the elution at 214 nm (for the peptide backbone) and 280 nm (if other aromatic residues are present).

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide product.[1]

Characterization and Quantification

A combination of analytical techniques is essential to confirm the identity, purity, and quantity of the synthesized peptide.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for peptide analysis, providing information on both the purity and molecular weight of the peptide.

Protocol: LC-MS Analysis

Instrumentation:

  • Analytical HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap)

  • Analytical C18 column

Mobile Phases:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Reconstitute a small amount of the lyophilized peptide in mobile phase A.

  • Inject the sample onto the analytical C18 column.

  • Separate the peptide using a suitable gradient (e.g., 5% to 95% B over 10-15 minutes).

  • The eluent is directly introduced into the mass spectrometer.

  • Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Compare the observed molecular weight with the theoretical calculated mass of the peptide containing 2-bromo-D-phenylalanine. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity) in the mass spectrum.

Hypothetical LC-MS Data for a Model Peptide (Ac-Tyr-Val-Gly-[2-Br-D-Phe]-Leu-NH₂):

ParameterValue
Calculated Monoisotopic Mass 761.28 Da
Observed [M+H]⁺ (m/z) 762.29
Observed [M+H+2]⁺ (m/z) 764.29
Purity (by UV at 214 nm) >98%
Retention Time 12.5 min
Tandem Mass Spectrometry (MS/MS) for Sequence Verification

MS/MS is used to fragment the peptide and confirm its amino acid sequence. The fragmentation pattern can be influenced by the presence of 2-bromo-D-phenylalanine.

Protocol: MS/MS Analysis

  • Perform an LC-MS run as described above.

  • In the mass spectrometer, select the precursor ion corresponding to the peptide of interest.

  • Fragment the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence. The mass of the 2-bromo-D-phenylalanine residue (242.02 Da) should be accounted for in the analysis of the fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide in solution. 1D ¹H NMR can confirm the presence of the aromatic protons of the 2-bromo-D-phenylalanine residue, and 2D NMR techniques (COSY, TOCSY, NOESY) can be used for complete resonance assignment and conformational analysis.

Protocol: NMR Sample Preparation and Analysis

  • Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of at least 1 mM.

  • Adjust the pH of the sample as needed.

  • Acquire 1D and 2D NMR spectra on a high-field NMR spectrometer.

  • The aromatic protons of the 2-bromo-D-phenylalanine will appear in the aromatic region of the ¹H NMR spectrum (typically 7.0-7.6 ppm), and their coupling patterns will be indicative of the ortho-substitution.[2][3]

Hypothetical ¹H NMR Chemical Shifts for 2-Bromo-D-Phenylalanine Residue in a Peptide:

ProtonChemical Shift (ppm)
αH 4.5 - 4.8
βH 3.0 - 3.3
Aromatic H 7.1 - 7.6
Edman Degradation

Edman degradation is a classical method for N-terminal sequencing. While generally robust, the presence of unnatural amino acids like 2-bromo-D-phenylalanine may require careful interpretation of the results as the modified PTH-amino acid derivative will have a unique retention time in the subsequent HPLC analysis.[4][5][6][7]

Protocol: Edman Degradation

  • Immobilize the purified peptide on a PVDF membrane.

  • Perform sequential cycles of Edman degradation using an automated protein sequencer.

  • In each cycle, the N-terminal amino acid is derivatized with phenylisothiocyanate (PITC), cleaved, and converted to a PTH-amino acid.

  • The PTH-amino acid is identified by RP-HPLC by comparing its retention time to known standards. A standard for PTH-2-bromo-D-phenylalanine would need to be synthesized or its retention time calibrated.[4]

Stability and Structural Analysis

The incorporation of 2-bromo-D-phenylalanine is expected to enhance the proteolytic stability and may influence the secondary structure of the peptide.

Proteolytic Stability Assay

This assay assesses the resistance of the peptide to degradation by proteases.

Protocol: Proteolytic Stability Assay [8][9][10]

Materials:

  • Purified peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., PBS)

  • Quenching solution (e.g., 10% TFA)

  • Analytical RP-HPLC system

Procedure:

  • Prepare a solution of the peptide in the reaction buffer.

  • Initiate the degradation by adding the protease solution (e.g., 1:100 enzyme:peptide ratio).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and stop the reaction by adding the quenching solution.

  • Analyze the amount of remaining intact peptide by RP-HPLC.

  • Calculate the half-life of the peptide in the presence of the protease.

Hypothetical Proteolytic Stability Data:

PeptideProteaseHalf-life (t₁/₂)
Native Peptide (with L-Phe) Trypsin2 hours
Modified Peptide (with 2-Br-D-Phe) Trypsin> 48 hours
Native Peptide (with L-Phe) Human Serum30 minutes
Modified Peptide (with 2-Br-D-Phe) Human Serum> 24 hours
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil). The D-amino acid may induce or disrupt specific secondary structural elements.

Protocol: Circular Dichroism Spectroscopy [11][12][13][14]

Instrumentation:

  • CD spectropolarimeter

Procedure:

  • Prepare a solution of the peptide (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer).

  • Record the CD spectrum in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

  • The resulting spectrum, a plot of molar ellipticity versus wavelength, is indicative of the peptide's secondary structure.

Bioactivity and Signaling Pathways

Peptides containing unnatural amino acids are often designed to modulate specific biological pathways. For instance, they can act as inhibitors of protein-protein interactions (PPIs). The conformational constraints and enhanced stability provided by 2-bromo-D-phenylalanine can lead to potent and selective biological activity.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a general mechanism by which a peptide containing 2-bromo-D-phenylalanine could inhibit a signaling pathway by disrupting a key protein-protein interaction.

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor ProteinA Protein A Receptor->ProteinA Activation ProteinB Protein B ProteinA->ProteinB Binding & Activation DownstreamSignaling Downstream Signaling Cascade ProteinB->DownstreamSignaling BiologicalResponse Biological Response DownstreamSignaling->BiologicalResponse ModifiedPeptide Peptide with 2-Br-D-Phe ModifiedPeptide->ProteinA Inhibition

Figure 2: Hypothetical inhibition of a signaling pathway by a peptide containing 2-bromo-D-phenylalanine.

In this model, the modified peptide binds to "Protein A," preventing its interaction with "Protein B" and thereby blocking the downstream signaling cascade. The unique properties of 2-bromo-D-phenylalanine can enhance the binding affinity and selectivity of the peptide for its target.

Conclusion

The analytical techniques and protocols described in this document provide a comprehensive framework for the synthesis, purification, characterization, and stability assessment of peptides containing 2-bromo-D-phenylalanine. A multi-faceted analytical approach, combining chromatography, mass spectrometry, and spectroscopy, is crucial for ensuring the quality and understanding the properties of these modified peptides. The enhanced stability and unique structural features conferred by 2-bromo-D-phenylalanine make it a valuable tool for the development of novel peptide-based therapeutics.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Peptides Containing Fmoc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as 2-bromo-D-phenylalanine, into peptide sequences is a powerful strategy for modulating their biological activity, stability, and conformational properties.[1][2] The bromine atom can serve as a handle for further chemical modifications or as a heavy atom for crystallographic studies.[1] However, the increased hydrophobicity and steric bulk imparted by the Fmoc-2-bromo-D-phenylalanine residue can present challenges during peptide purification. This application note provides a detailed protocol for the purification of peptides containing this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

Following solid-phase peptide synthesis (SPPS), the crude product contains the desired peptide along with various impurities such as deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[3] RP-HPLC is the standard method for peptide purification, separating molecules based on their hydrophobicity.[3][4] This protocol outlines a robust starting point for developing a purification method for these modified peptides, with a focus on optimizing separation parameters to achieve high purity.

Experimental Protocol

Materials and Reagents
  • Crude peptide containing this compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (optional, for dissolving hydrophobic peptides)

  • 0.22 µm syringe filters

Equipment
  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Reversed-phase C18 column (preparative or semi-preparative)

  • Analytical HPLC system with a reversed-phase C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Note: All mobile phases should be filtered through a 0.22 µm membrane filter and degassed prior to use. TFA is corrosive and should be handled with appropriate safety precautions.[5]

Sample Preparation
  • Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A.

  • If the peptide has poor solubility in aqueous solutions due to its hydrophobicity, initially dissolve it in a small volume of DMSO or DMF and then dilute with Mobile Phase A to the desired concentration.[6][7]

  • Vortex and sonicate briefly to aid dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[5]

HPLC Purification Method
  • Column Equilibration: Equilibrate the preparative/semi-preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the filtered peptide sample onto the column. The injection volume will depend on the column size and the concentration of the peptide solution.

  • Elution Gradient: Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A shallow gradient is often beneficial for separating closely eluting impurities.[8] A suggested starting gradient is:

    • 5-65% Mobile Phase B over 60 minutes.

  • Detection: Monitor the elution of the peptide at 214 nm and 280 nm. The peptide backbone absorbs at 214 nm, while the phenylalanine and Fmoc groups will contribute to absorbance at 280 nm.[9]

  • Fraction Collection: Collect fractions corresponding to the major peak(s) observed in the chromatogram.

Post-Purification Analysis and Processing
  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction. Use a faster gradient for analytical runs (e.g., 5-95% Mobile Phase B over 30 minutes).

  • Mass Verification: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Data Presentation

Table 1: HPLC System and Column Specifications

ParameterAnalytical HPLCSemi-Preparative HPLCPreparative HPLC
Column Type Reversed-Phase C18Reversed-Phase C18Reversed-Phase C18
Particle Size 3-5 µm5-10 µm10-15 µm
Pore Size 100-120 Å100-300 Å100-300 Å
Inner Diameter 2.1-4.6 mm10-21.2 mm>21.2 mm
Length 50-250 mm150-250 mm150-250 mm

Table 2: Suggested HPLC Gradient Conditions

Time (minutes)% Mobile Phase B (Analytical)% Mobile Phase B (Preparative)
055
555
359565
409595
4555
5055
Flow Rate 1.0 mL/min5-20 mL/min (column dependent)

Mandatory Visualizations

Peptide_Purification_Workflow Crude_Peptide Crude Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection Crude_Peptide->Cleavage Lyophilization1 Lyophilization Cleavage->Lyophilization1 Sample_Prep Sample Preparation (Dissolution & Filtration) Lyophilization1->Sample_Prep HPLC_Purification Preparative RP-HPLC Sample_Prep->HPLC_Purification Fraction_Collection Fraction Collection HPLC_Purification->Fraction_Collection Analysis Purity & Identity Analysis (Analytical HPLC & Mass Spec) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling If Pure Lyophilization2 Final Lyophilization Pooling->Lyophilization2 Pure_Peptide Purified Peptide Lyophilization2->Pure_Peptide

Caption: Workflow for the purification of peptides containing this compound.

HPLC_Parameter_Optimization cluster_effects Effects on Separation Goal Goal: High Purity & Recovery Parameters Adjustable Parameters Mobile_Phase Mobile Phase (Organic Modifier, Ion-Pairing Agent) Parameters->Mobile_Phase Gradient Gradient Slope (Shallow vs. Steep) Parameters->Gradient Column Stationary Phase (C18, C8, Phenyl) Parameters->Column Flow_Rate Flow Rate Parameters->Flow_Rate Resolution Resolution Mobile_Phase->Resolution Retention_Time Retention Time Mobile_Phase->Retention_Time Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Gradient->Resolution Gradient->Retention_Time Column->Resolution Column->Retention_Time Flow_Rate->Resolution Flow_Rate->Retention_Time Resolution->Goal Retention_Time->Goal (Efficiency) Peak_Shape->Goal

Caption: Logical relationships in HPLC method development for peptide purification.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Peptides Incorporating 2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in chemical biology and drug discovery. 2-bromo-D-phenylalanine, a synthetic amino acid, offers unique properties for designing novel peptide-based tools and therapeutics. Its D-configuration provides resistance to enzymatic degradation, enhancing peptide stability in biological systems.[1] The bromine atom serves as a valuable analytical handle and a reactive site for further chemical modifications.

These application notes provide a comprehensive guide to the mass spectrometry-based analysis of peptides containing 2-bromo-D-phenylalanine. We will cover the unique mass spectrometric signature of these peptides, detailed protocols for their analysis, and potential applications in proteomics and drug development.

Key Mass Spectrometric Characteristics

The presence of 2-bromo-D-phenylalanine in a peptide introduces distinct and readily identifiable features in mass spectrometric analysis.

1. Isotopic Signature of Bromine: The most significant characteristic is the natural isotopic distribution of bromine, which consists of two stable isotopes, 79Br and 81Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[2][3] This results in a characteristic isotopic pattern for any peptide or fragment ion containing the 2-bromo-D-phenylalanine residue, appearing as a pair of peaks of roughly equal intensity separated by approximately 2 Da.[2][4][5] This unique "doublet" signature is a powerful diagnostic tool for unambiguously identifying brominated peptides in complex mixtures.[2]

2. Mass Shift: The incorporation of a 2-bromo-D-phenylalanine residue in place of a standard phenylalanine residue results in a predictable mass increase. The monoisotopic mass of the peptide will increase by approximately 78.92 Da (the mass of 79Br minus the mass of 1H).[2] This mass shift is readily detectable by high-resolution mass spectrometry and is a primary indicator of successful incorporation.

3. Fragmentation Patterns: During tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides fragment along the backbone to produce characteristic b- and y-ions, which allow for sequence determination.[6] In addition to these backbone cleavages, peptides containing 2-bromo-D-phenylalanine are expected to exhibit specific side-chain fragmentation patterns:

  • Neutral Loss of Bromine: The carbon-bromine (C-Br) bond is relatively weak and susceptible to cleavage upon collisional activation.[2] This can result in the neutral loss of a bromine atom (Br•, 79/81 Da) or hydrogen bromide (HBr, 80/82 Da) from the precursor or fragment ions.[7][8]

  • Standard Phenylalanine Fragmentation: The 2-bromo-D-phenylalanine residue may also undergo fragmentation patterns typical of phenylalanine, such as the formation of an immonium ion.[6]

Applications in Research and Drug Development

The unique properties of 2-bromo-D-phenylalanine make it a valuable tool in several research areas:

  • Photo-cross-linking Studies: While other halogenated phenylalanines like 4-bromophenylalanine are more commonly used as photo-activatable cross-linking agents, the principle can be extended.[2] UV irradiation of the brominated phenyl ring can generate a reactive species capable of forming covalent bonds with interacting biomolecules, allowing for the identification of binding partners.

  • Chemical Proteomics: Peptides containing 2-bromo-D-phenylalanine can be used as chemical probes to study protein-protein interactions and identify the binding sites of peptide-based drugs.[1]

  • Enhanced Peptide Stability: The D-amino acid configuration provides significant resistance to proteolysis, increasing the in vivo half-life of peptide therapeutics.[1]

  • Site-Specific Chemical Modification: The bromine atom can serve as a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to introduce other functional groups or labels.[4]

Experimental Protocols

This section provides detailed methodologies for the analysis of peptides incorporating 2-bromo-D-phenylalanine.

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol outlines the steps for preparing a protein sample believed to contain a 2-bromo-D-phenylalanine-modified peptide for mass spectrometric analysis.

  • Protein Denaturation, Reduction, and Alkylation:

    • Resuspend approximately 20-50 µg of the purified protein in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56 °C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Quench the excess IAA by adding DTT to a final concentration of 10 mM.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M to ensure efficient enzymatic digestion.

  • Enzymatic Digestion:

    • Add a protease, such as trypsin, at a 1:50 (w/w) protease-to-protein ratio.

    • Incubate overnight at 37 °C.

  • Peptide Desalting and Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or ZipTip.

    • Wash the bound peptides with 0.1% formic acid in water to remove salts and other hydrophilic contaminants.

    • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis

This protocol describes the setup and execution of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment to identify and characterize the 2-bromo-D-phenylalanine-containing peptide.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow high-performance liquid chromatography (HPLC) system is recommended for accurate mass measurements.

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase analytical column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be 2-40% B over 60-90 minutes, followed by a wash and re-equilibration step. The gradient may need to be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 200-300 nL/min for nano-LC.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • MS1 (Full Scan) Analysis:

      • Acquire full scan mass spectra to identify the precursor ions of the peptides.

      • Look for the characteristic isotopic doublet (peaks separated by ~2 Da) to identify potential brominated peptides.

    • MS/MS (Tandem MS) Analysis:

      • Use a data-dependent acquisition (DDA) mode to select the most abundant precursor ions for fragmentation.

      • Alternatively, use a targeted approach to specifically fragment the precursor ion corresponding to the expected mass of the 2-bromo-D-phenylalanine peptide.

      • Fragmentation Method: Use CID or HCD.

      • Collision Energy: Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of a rich series of fragment ions. A stepped collision energy approach (e.g., 25, 30, 35%) can be beneficial.

Protocol 3: Data Analysis
  • Database Searching:

    • Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to analyze the raw MS data.

    • Include the protein sequence of interest in the database.

    • Define a variable modification on phenylalanine corresponding to the mass shift of bromine minus hydrogen (+78.9183 Da for 79Br).

    • Set the precursor and fragment ion mass tolerances according to the instrument's performance (e.g., 10 ppm for precursor, 0.02 Da for fragments on a high-resolution instrument).

  • Manual Spectra Interpretation:

    • Manually inspect the MS/MS spectra of candidate peptides.

    • Confirm the presence of the characteristic isotopic doublet in the precursor ion and in the b- and y-ions that contain the 2-bromo-D-phenylalanine residue.

    • Look for fragment ions corresponding to the neutral loss of Br or HBr.

Data Presentation

The following tables provide a hypothetical example of the expected mass spectrometric data for a peptide with the sequence Ac-Gly-Ala-[2-Br-D-Phe]-Leu-Arg-NH2.

Table 1: Expected Precursor Ion m/z Values

Peptide SequenceCharge StateMonoisotopic Mass (Da)Expected m/z
Ac-Gly-Ala-Phe-Leu-Arg-NH2+2647.3762324.6957
Ac-Gly-Ala-[2-79Br-D-Phe]-Leu-Arg-NH2+2726.2945364.1549
Ac-Gly-Ala-[2-81Br-D-Phe]-Leu-Arg-NH2+2728.2924365.1538

Table 2: Hypothetical MS/MS Fragmentation Data for Ac-Gly-Ala-[2-79Br-D-Phe]-Leu-Arg-NH2

Fragment IonSequenceCalculated m/z (Singly Charged)Bromine-Containing?Expected Isotopic Pattern
b1Ac-Gly100.0549NoSingle Peak
b2Ac-Gly-Ala171.0920NoSingle Peak
b3Ac-Gly-Ala-[2-79Br-D-Phe]396.0494YesDoublet at ~396/398
b4Ac-Gly-Ala-[2-79Br-D-Phe]-Leu509.1334YesDoublet at ~509/511
y1Arg-NH2175.1190NoSingle Peak
y2Leu-Arg-NH2288.2030NoSingle Peak
y3[2-79Br-D-Phe]-Leu-Arg-NH2513.1604YesDoublet at ~513/515
y4Ala-[2-79Br-D-Phe]-Leu-Arg-NH2584.1975YesDoublet at ~584/586
Immonium Ion[2-79Br-D-Phe]198.9916YesDoublet at ~199/201
Neutral Lossb3 - H79Br315.0634NoSingle Peak

Mandatory Visualization

experimental_workflow Figure 1: Experimental Workflow for Photo-Cross-Linking Proteomics cluster_synthesis Peptide Probe Synthesis cluster_experiment Cross-Linking Experiment cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (Incorporate 2-Br-D-Phe) purification RP-HPLC Purification synthesis->purification qc MS Verification (QC) purification->qc incubation Incubate Peptide Probe with Protein Mixture/Lysate qc->incubation uv_crosslinking UV Irradiation (365 nm) (Covalent Cross-linking) incubation->uv_crosslinking denature Denaturation, Reduction, and Alkylation uv_crosslinking->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest desalt Peptide Desalting (SPE) digest->desalt lcms LC-MS/MS Analysis desalt->lcms data_analysis Database Search & Manual Validation lcms->data_analysis protein_id Identification of Cross-Linked Peptides and Proteins data_analysis->protein_id

Caption: Workflow for identifying protein interaction partners using a 2-bromo-D-phenylalanine containing peptide probe.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-2-bromo-D-phenylalanine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the coupling of Fmoc-2-bromo-D-phenylalanine. This guide provides detailed troubleshooting steps, answers to frequently asked questions, and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges with low coupling efficiency for this sterically hindered amino acid.

Troubleshooting Guide

Low coupling efficiency with this compound is a common challenge primarily due to its bulky side chain, which sterically hinders the formation of the peptide bond.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment: Is the Coupling Reaction Incomplete?

The first step in troubleshooting is to confirm that the coupling reaction is indeed incomplete. The Kaiser test is a reliable qualitative method for detecting the presence of free primary amines on the resin.[3][4]

  • Positive Kaiser Test (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, confirming incomplete coupling.[3][4]

  • Negative Kaiser Test (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.[3][4]

If the Kaiser test is positive, proceed with the following troubleshooting steps.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Advanced Strategies cluster_3 Final Actions start Positive Kaiser Test after Coupling reagent Optimize Coupling Reagent start->reagent Is the reagent potent enough? time Extend Coupling Time reagent->time Is reaction time sufficient? proceed Proceed to Next Step reagent->proceed Yes double_couple Perform Double Coupling time->double_couple Still incomplete? time->proceed Yes microwave Microwave-Assisted Synthesis double_couple->microwave For very difficult couplings capping Cap Unreacted Amines double_couple->capping If still incomplete double_couple->proceed Negative Kaiser Test solvent Change Solvent microwave->solvent If aggregation is suspected acyl_fluoride Use Acyl Fluoride solvent->acyl_fluoride For extremely hindered couplings acyl_fluoride->capping If still incomplete acyl_fluoride->proceed Successful Coupling

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of this compound often low?

A1: The primary reason for low coupling efficiency is steric hindrance. The bulky 2-bromo-phenyl side chain physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation and leading to incomplete reactions.[1][2]

Q2: My standard coupling protocol with DIC/HOBt is failing. What should I do?

A2: Carbodiimide-based reagents like DIC, even with additives like HOBt, are often not potent enough for sterically hindered amino acids.[2][5] It is highly recommended to switch to more powerful coupling reagents such as aminium/uronium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyAOP, PyBOP).[2][6] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[2]

Q3: Which coupling reagents are most effective for this compound?

A3: For challenging couplings involving sterically hindered residues, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[2] HATU and PyAOP are considered among the most efficient.[2][6] Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents.[2][6] For extremely hindered couplings, the in situ formation of the acyl fluoride can be a highly effective strategy.[1][7]

Q4: How can I minimize the risk of racemization during difficult couplings?

A4: While phenylalanine is not as prone to racemization as some other amino acids, the risk increases with prolonged reaction times and the use of strong bases.[8] To minimize racemization, use additives like HOBt, HOAt, or OxymaPure®.[4][9] Avoid excessive pre-activation times and consider using a weaker base like collidine instead of DIPEA, especially for sensitive amino acids.[8][10]

Q5: What are the signs of peptide aggregation, and how can I address it?

A5: Signs of peptide aggregation include poor resin swelling and slow or incomplete reactions.[8][11] To mitigate aggregation, you can switch from DMF to a more effective solvating solvent like N-methylpyrrolidone (NMP) or use a mixture of solvents (e.g., DCM/DMF/NMP).[1] The addition of chaotropic salts like LiCl can also help disrupt secondary structures.[8] Microwave-assisted peptide synthesis is also highly effective at reducing aggregation.[1][8]

Data Summary

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt15-45 minutes>99Very LowHighly efficient, especially for difficult couplings.[5][9]
HCTU Aminium/Uronium Salt15-45 minutes>99Very LowSimilar to HATU, with slightly faster kinetics.[5][9]
PyAOP Phosphonium Salt30-60 minutes>98Very LowHighly effective for N-methylated and other hindered amino acids.[2][6]
PyBOP Phosphonium Salt30-120 minutes>98LowGood balance of reactivity and stability.[5][10]
COMU Aminium/Uronium Salt15-45 minutes>99Very LowComparable efficiency to HATU with an improved safety profile.[4][6]
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes>95LowCost-effective; OxymaPure® is a safer and often more effective alternative to HOBt.[5][12]
DIC/HOBt Carbodiimide/Additive60-180 minutes>95Low to ModerateStandard, but may be insufficient for highly hindered residues.[4][5]

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU

This protocol is recommended when a single coupling reaction is incomplete.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group, thoroughly wash the resin with DMF.

    • In a separate vessel, pre-activate the this compound (3-4 equivalents relative to resin loading). Dissolve the amino acid, HATU (2.9-3.9 equivalents), and a non-nucleophilic base like DIPEA (6-8 equivalents) in DMF.[2][4]

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[13]

    • Wash the resin with DMF (3-5 times).[4]

  • Monitoring:

    • Perform a Kaiser test. If the test is positive (blue/purple beads), proceed to the second coupling.[3][4]

  • Second Coupling:

    • Repeat the coupling step with a fresh solution of activated this compound as described in step 1.[1][3]

    • Allow the second coupling to proceed for an additional 1-2 hours.

    • Wash the resin with DMF (3-5 times).

    • Perform a final Kaiser test to confirm the completion of the reaction (yellow/colorless beads).[3][4]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an alternative for particularly challenging couplings where standard methods fail.[1]

  • Acyl Fluoride Formation:

    • Dissolve this compound (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. The reaction time may vary and should be monitored.

Signaling Pathways and Workflows

G cluster_0 Pre-Coupling cluster_1 Coupling cluster_2 Post-Coupling Monitoring & Action resin_prep Resin Swelling & Fmoc Deprotection wash1 Wash with DMF resin_prep->wash1 kaiser_pre Kaiser Test (should be positive) wash1->kaiser_pre activation Pre-activate Fmoc-2-bromo-D-Phe (e.g., with HATU/DIPEA) kaiser_pre->activation coupling Add to Resin (1-2 hours) activation->coupling wash2 Wash with DMF coupling->wash2 kaiser_post Kaiser Test wash2->kaiser_post complete Coupling Complete Proceed to next cycle kaiser_post->complete Negative (Yellow) incomplete Incomplete Coupling kaiser_post->incomplete Positive (Blue) double_couple Perform Double Coupling incomplete->double_couple double_couple->coupling

Caption: Experimental workflow for coupling and monitoring.

References

addressing poor solubility of peptides containing 2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering solubility challenges with synthetic peptides incorporating the unnatural amino acid 2-bromo-D-phenylalanine. The inherent hydrophobicity of the brominated aromatic side chain often leads to poor aqueous solubility and a high propensity for aggregation.

Frequently Asked Questions (FAQs)

Q1: My peptide containing 2-bromo-D-phenylalanine will not dissolve in water or standard buffer. What is the first step?

A1: The first step is to assess the overall charge of your peptide to guide solvent selection. Do not use your entire peptide stock for initial tests; work with a small aliquot first.[1]

  • Calculate the Net Charge: Assign a value of +1 for each basic residue (Lys, Arg, His) and the N-terminus. Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminus. Sum these values to get the overall charge at neutral pH.[2]

  • For Basic Peptides (Net Charge > 0): Attempt to dissolve the peptide in an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), and then dilute with your aqueous buffer.[1][2][3]

  • For Acidic Peptides (Net Charge < 0): Try dissolving the peptide in a basic solution, like 10% ammonium bicarbonate or a small amount of aqueous ammonia, before diluting.[1][3][4] Note that alkaline pH should be used cautiously with peptides containing Cysteine (Cys) to avoid disulfide bond formation.[2]

  • For Neutral or Highly Hydrophobic Peptides: These peptides will likely require an organic co-solvent for dissolution. Proceed to Q2.

Q2: When and how should I use organic co-solvents like DMSO to dissolve my peptide?

A2: Organic co-solvents are necessary when dealing with neutral or highly hydrophobic peptides, which is common for sequences containing 2-bromo-D-phenylalanine.[1][5] The recommended method is to first dissolve the peptide in a minimal amount of a pure organic solvent and then slowly dilute the solution with your aqueous buffer.

  • Select a Solvent: Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and relatively low toxicity in biological assays.[1] Alternatives include dimethylformamide (DMF), acetonitrile (ACN), or isopropanol.[1][4] If your peptide contains Cysteine (Cys) or Methionine (Met), use DMF instead of DMSO to prevent side-chain oxidation.[4]

  • Dissolve: Add a very small volume of the pure organic solvent (e.g., 20-50 µL) to the lyophilized peptide and vortex thoroughly.

  • Dilute: Once the peptide is fully dissolved, add your aqueous buffer dropwise while vortexing to prevent the peptide from precipitating out of solution due to localized high concentrations.

  • Final Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 1%, as higher concentrations can be toxic.[4]

Q3: I've tried co-solvents, but my peptide solution is cloudy or forms a precipitate. What are the next steps?

A3: A cloudy solution indicates that the peptide is suspended, not dissolved. If initial methods fail, you can employ physical methods or stronger denaturing agents, though the latter may interfere with your experiment.

  • Sonication: Briefly sonicating the sample can help break up aggregates and facilitate dissolution.[1][4] It is best to sonicate in short bursts (e.g., 3 times for 10 seconds) while keeping the tube on ice to prevent heating.[1]

  • Gentle Warming: Warming the solution to temperatures below 40°C can sometimes improve solubility, but this should be done with caution to avoid peptide degradation.[5]

  • Chaotropic Agents: As a last resort, denaturing agents like 6M Guanidine-HCl or 6M Urea can be used.[1] These agents disrupt the non-covalent interactions that lead to aggregation. However, they are incompatible with most biological systems and would need to be removed before subsequent experiments.[1]

Q4: How can I determine if my peptide is truly dissolved or just suspended in an aggregated state?

A4: Confirming true dissolution is critical for accurate quantification and experimental reproducibility.

  • Visual Inspection & Centrifugation: A properly solubilized peptide yields a completely clear, particle-free solution.[1] Centrifuge the tube at high speed (e.g., 10,000 x g for 5 minutes).[1] If a pellet forms, the peptide is not fully dissolved.

  • Spectroscopic Analysis: A simple UV-Vis scan can detect light scattering caused by large aggregates, which appears as a high absorbance baseline at wavelengths above 320 nm.[6]

  • Analytical Chromatography: Size-Exclusion Chromatography (SEC) can separate monomeric peptides from larger aggregates.[7] Reversed-Phase HPLC (RP-HPLC) can also be used to assess purity and aggregation, as aggregates may appear as broad or late-eluting peaks.[7][8]

Q5: Are there any peptide design strategies to improve the intrinsic solubility of sequences containing 2-bromo-D-phenylalanine?

A5: Yes, modifying the peptide sequence during the design phase is a powerful strategy to enhance solubility.

  • Incorporate Charged Residues: Flanking the hydrophobic 2-bromo-D-phenylalanine with hydrophilic or charged amino acids (e.g., Lysine, Arginine, Aspartic Acid) can significantly improve solubility in aqueous solutions.[4][9]

  • PEGylation: Attaching hydrophilic polyethylene glycol (PEG) chains creates a "hydrophilic shield" around the peptide, increasing its water solubility and circulation half-life.[9]

  • Solubility-Enhancing Tags: Fusing a highly soluble peptide tag, such as a polyarginine sequence, to the N- or C-terminus can improve the overall solubility of the construct.[8][9]

Troubleshooting Guides

Data Presentation

Table 1: Solvent Selection Guide for Peptides Containing 2-bromo-D-phenylalanine

Peptide PropertyPrimary Solvent/ConditionSecondary Solvent/AdditiveKey Considerations
Basic (Net Charge > 0)Deionized Water10% Acetic Acid or 0.1% TFAUse acid to protonate acidic residues and increase net positive charge.[1][2]
Acidic (Net Charge < 0)Deionized Water10% Ammonium BicarbonateUse base to deprotonate basic residues and increase net negative charge. Avoid with Cys.[2][4]
Neutral/Hydrophobic Minimal Organic Solvent (DMSO, DMF)Aqueous Buffer (e.g., PBS, Tris)Dissolve completely in organic solvent first, then dilute slowly with buffer.[1][4]
Prone to Aggregation Primary Solvent from above6M Guanidine-HCl or 6M UreaUse as a last resort; incompatible with most biological assays.[1]
Experimental Protocols

Protocol 1: Step-by-Step General Solubilization Workflow

This protocol provides a systematic approach to solubilizing a novel, hydrophobic peptide containing 2-bromo-D-phenylalanine.

  • Pre-analysis: Calculate the peptide's net charge and estimate its hydrophobicity based on its amino acid composition.

  • Test Aliquot: Use a small, pre-weighed aliquot (e.g., 1 mg) for initial solubility tests to preserve your main stock.[1] Allow the lyophilized powder to warm to room temperature before opening.[1]

  • Centrifuge: Spin down the vial (10,000 x g, 1-2 min) to ensure all powder is at the bottom.[1]

  • Aqueous Attempt: Add a small volume of sterile, deionized water and vortex. If the peptide is charged, use the appropriate acidic or basic buffer as the first choice.

  • Organic Co-Solvent Method (If Step 4 Fails):

    • Add a minimal volume (e.g., 20-50 µL) of 100% DMSO or DMF to the dry peptide.

    • Vortex until the peptide is completely dissolved, resulting in a clear solution.

    • Slowly add your desired aqueous buffer drop-by-drop while continuously vortexing. Do not add the dissolved peptide solution to the buffer; add the buffer to the peptide solution.

  • Physical Enhancement (If Needed): If the solution becomes cloudy or precipitation occurs during dilution, briefly sonicate the sample in an ice bath.[1]

  • Final Check: Once in the final desired concentration, centrifuge the solution again to pellet any undissolved material.[4] Use the clear supernatant for your experiments.

Protocol 2: Characterization of Aggregation with Thioflavin T (ThT) Assay

This protocol is used to detect the formation of β-sheet-rich aggregates, which are common in hydrophobic peptides.

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 2.5 mM stock solution of Thioflavin T in water. Filter through a 0.22 µm filter and store protected from light at 4°C.

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).

  • Sample Preparation:

    • Dissolve the peptide using the appropriate method from Protocol 1 to create a concentrated stock solution.

    • Dilute the peptide stock into the assay buffer to the final desired concentration for the aggregation study (e.g., 50 µM).

  • Aggregation Induction:

    • Incubate the peptide solution under conditions that may promote aggregation (e.g., 37°C with gentle agitation) for a set time course (e.g., 0, 1, 6, 24, 48 hours).

  • Measurement:

    • In a 96-well black plate, add 10 µL of the 2.5 mM ThT stock to 190 µL of the peptide sample from each time point. Include a buffer-only control with ThT.

    • Measure fluorescence immediately using a plate reader with excitation at ~440 nm and emission at ~480 nm.[6]

  • Data Analysis: An increase in fluorescence intensity over time compared to the control indicates the formation of amyloid-like aggregates rich in β-sheets.[6]

Visualizations

G cluster_start Initial State cluster_solubilization Solubilization Strategy cluster_assessment Assessment & Troubleshooting start Lyophilized Peptide (2-bromo-D-Phe) calc_charge 1. Calculate Net Charge start->calc_charge decision_charge Peptide Charge? calc_charge->decision_charge acidic_path Use Acidic Buffer (e.g., 10% Acetic Acid) decision_charge->acidic_path > 0 basic_path Use Basic Buffer (e.g., 10% NH4HCO3) decision_charge->basic_path < 0 neutral_path Use Organic Co-Solvent (e.g., DMSO) decision_charge->neutral_path = 0 / Hydrophobic decision_clear Is Solution Clear? acidic_path->decision_clear basic_path->decision_clear neutral_path->decision_clear troubleshoot Troubleshoot: - Sonicate - Gentle Warming - Chaotropic Agents decision_clear->troubleshoot No (Cloudy) success Success: Clear Solution decision_clear->success Yes troubleshoot->decision_clear

Caption: Logical workflow for troubleshooting peptide solubility.

G cluster_characterization Solution Characterization start Receive Lyophilized Peptide test_aliquot Prepare Small Test Aliquot start->test_aliquot protocol Execute Solubilization Protocol (Water -> pH -> Organic Solvent) test_aliquot->protocol visual_check Visual Inspection (Clarity) protocol->visual_check centrifuge Centrifuge to Check for Pellet visual_check->centrifuge end_fail Re-evaluate Strategy (Modify Peptide/Formulation) visual_check->end_fail If Cloudy uv_vis UV-Vis (Scattering) centrifuge->uv_vis If Clear centrifuge->end_fail If Pellet Forms sec_hplc SEC-HPLC (Aggregation) uv_vis->sec_hplc end_exp Proceed with Experiment sec_hplc->end_exp

Caption: Experimental workflow for peptide solubility testing.

References

preventing side reactions during Fmoc-2-bromo-D-phenylalanine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Fmoc-2-bromo-D-phenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound?

A1: The main challenge is overcoming the steric hindrance caused by the bromine atom at the ortho position of the phenyl ring. This steric bulk can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to low coupling efficiency and deletion sequences.[1][2] A potential, though less commonly reported, side reaction is the dehalogenation of the bromophenylalanine residue under basic conditions.[3][4]

Q2: Which coupling reagents are most effective for this compound?

A2: Due to the steric hindrance, standard coupling reagents like DIC/HOBt may be inefficient.[1][5] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended. Reagents such as HATU, HCTU, and COMU are generally more effective for sterically hindered amino acids and can significantly improve coupling yields.[1][5][6]

Q3: Can the bromine atom on the phenylalanine side chain react with piperidine during Fmoc deprotection?

A3: While there is no definitive literature detailing a direct reaction between the 2-bromo substituent and piperidine under standard Fmoc deprotection conditions (20% piperidine in DMF), the stability of aryl halides in the presence of bases is a valid consideration.[3][4] The primary concern remains the potential for incomplete coupling due to steric hindrance rather than side reactions with piperidine.

Q4: What is dehalogenation and is it a risk during the incorporation of this compound?

A4: Dehalogenation is the removal of a halogen atom from a molecule. In the context of SPPS, this would result in the conversion of 2-bromo-D-phenylalanine to D-phenylalanine. While dehalogenation of aryl halides can occur under certain basic or palladium-catalyzed conditions, it is not a widely reported side reaction during standard Fmoc-SPPS using piperidine for deprotection.[3][7][8][9] However, researchers should be aware of this possibility, especially if elevated temperatures or prolonged reaction times are employed.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Deletion Sequences

Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the peptide sequence lacking the 2-bromo-D-phenylalanine residue. A positive Kaiser test after the coupling step also indicates incomplete reaction.

Potential Causes:

  • Steric Hindrance: The ortho-bromo substituent sterically hinders the coupling reaction.[1][2]

  • Suboptimal Coupling Reagent: The chosen coupling reagent is not potent enough to overcome the steric barrier.[1][5]

  • Insufficient Reaction Time: The standard coupling time is not sufficient for the sterically hindered amino acid.

Troubleshooting & Prevention Strategies:

StrategyDescriptionReported Effectiveness
Use Potent Coupling Reagents Employ uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyAOP, PyBOP) salt-based reagents. These are known to be highly effective for coupling sterically hindered amino acids.[1][5][6]Very High
Double Coupling After the initial coupling reaction, perform a second coupling with a fresh solution of activated this compound and coupling reagent.[1][6]High
Increase Coupling Time Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight to allow for complete acylation.[6]Moderate to High
Elevated Temperature Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to increase the reaction rate. Use with caution to avoid potential racemization.Moderate
Issue 2: Presence of Dehalogenated Product

Symptom: Mass spectrometry analysis reveals a peak corresponding to the desired peptide sequence but with phenylalanine instead of 2-bromo-phenylalanine.

Potential Causes:

  • Reaction Conditions: Although not common, prolonged exposure to basic conditions or elevated temperatures during coupling or deprotection might contribute to dehalogenation.[3][4]

  • Contaminants: Trace metal contaminants could potentially catalyze dehalogenation.

Troubleshooting & Prevention Strategies:

StrategyDescriptionRationale
Optimize Reaction Times Avoid unnecessarily long exposure to basic conditions during both coupling and deprotection steps.Minimizes the potential for base-mediated side reactions.
Maintain Ambient Temperature Avoid using elevated temperatures unless necessary to improve coupling efficiency, and if so, use with caution.Higher temperatures can accelerate side reactions.
Use High-Purity Reagents Ensure that all reagents and solvents are of high purity to avoid trace metal contamination.Prevents potential catalytic dehalogenation.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is designed for a standard 0.1 mmol scale synthesis.

Reagents and Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis-grade Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using standard procedures (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

  • Activation: Add DIPEA (8 equivalents, 0.8 mmol) to the mixture and allow it to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activation mixture to the deprotected peptide-resin. Agitate the mixture via nitrogen bubbling or orbital shaking for 2-4 hours at room temperature.

  • Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test to check for completion. If the test is negative (colorless beads), the coupling is complete. Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Double Coupling (if necessary): If the Kaiser test is positive (blue beads), indicating incomplete coupling, repeat steps 3-5 with fresh reagents.[1][6]

Visualizations

coupling_workflow start Deprotected Peptide-Resin pre_activation Prepare Activation Mixture (Fmoc-2-bromo-D-Phe, HATU, DIPEA in DMF) coupling Add Activation Mixture to Resin Agitate for 2-4 hours pre_activation->coupling wash1 Wash Resin with DMF coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test complete Coupling Complete Proceed to next cycle kaiser_test->complete Negative incomplete Incomplete Coupling kaiser_test->incomplete Positive double_coupling Perform Second Coupling incomplete->double_coupling double_coupling->coupling

Caption: Workflow for the optimized coupling of this compound.

troubleshooting_logic start Low Yield or Deletion Sequence Detected check_coupling Review Coupling Protocol start->check_coupling reagent Using standard coupling reagent? check_coupling->reagent Reagent Check time Standard coupling time? check_coupling->time Time Check reagent->time No solution1 Switch to Potent Reagent (e.g., HATU, COMU) reagent->solution1 Yes solution2 Increase Coupling Time (4h to overnight) time->solution2 Yes solution3 Perform Double Coupling time->solution3 No, and still issues solution2->solution3

Caption: Troubleshooting logic for low coupling efficiency.

References

Technical Support Center: Managing Steric Hindrance from 2-Bromo-D-Phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incorporation of 2-bromo-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS). The bulky bromo-substituent at the ortho position of the phenyl ring introduces significant steric hindrance, often leading to incomplete coupling and the formation of deletion sequences.

Frequently Asked Questions (FAQs)

Q1: Why is 2-bromo-D-phenylalanine difficult to incorporate into a peptide sequence during SPPS?

The primary challenge in coupling 2-bromo-D-phenylalanine lies in the steric hindrance caused by the bromine atom at the 2-position (ortho position) of the phenylalanine side chain. This bulky substituent can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain on the solid support. This hindrance slows down the reaction rate and can lead to incomplete coupling, resulting in lower yields of the desired full-length peptide.

Q2: What are the signs of incomplete coupling of 2-bromo-D-phenylalanine?

Incomplete coupling can be identified through several methods:

  • Positive Kaiser Test: A positive ninhydrin (Kaiser) test after the coupling step indicates the presence of unreacted primary amines on the resin, signifying that the coupling was unsuccessful.

  • Mass Spectrometry (MS) Analysis: Analysis of the crude peptide after cleavage will show the presence of deletion sequences, which are peptides lacking the 2-bromo-D-phenylalanine residue.

  • HPLC Analysis: The chromatogram of the crude product may show multiple peaks, with the peak corresponding to the desired peptide being of low intensity.

Q3: Which coupling reagents are most effective for sterically hindered amino acids like 2-bromo-D-phenylalanine?

For sterically hindered amino acids, more potent coupling reagents are necessary to overcome the high activation energy of the coupling reaction. Aminium/uronium and phosphonium salt-based reagents are generally recommended. While specific comparative data for 2-bromo-D-phenylalanine is limited, evidence from studies on other hindered amino acids suggests that HATU is a highly effective choice due to its high reactivity and ability to minimize racemization.[1]

Troubleshooting Guides

Issue: Low Coupling Efficiency and Yield

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences in the final product confirmed by MS.

  • Low yield of the target peptide.

Possible Causes:

  • Insufficient reactivity of the coupling reagent.

  • Suboptimal reaction conditions (time, temperature, solvent).

  • Peptide aggregation on the resin.

Solutions:

  • Optimize Coupling Reagent and Conditions:

    • Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP. HATU is often considered superior for difficult couplings.[1]

    • Increase the equivalents of the amino acid and coupling reagent (e.g., from 3 to 5 equivalents).

    • Extend the coupling reaction time. For particularly difficult couplings, this could range from 2 to 24 hours.

    • Consider performing a "double coupling," where the coupling step is repeated with fresh reagents after the initial attempt.

  • Modify Reaction Environment:

    • Change the solvent to one that can better solvate the growing peptide chain and disrupt secondary structures. N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used as alternatives or additives to N,N-Dimethylformamide (DMF).

    • Increase the reaction temperature. Microwave-assisted SPPS can significantly accelerate coupling reactions for sterically hindered amino acids by providing rapid and uniform heating.[2]

  • Address Peptide Aggregation:

    • Incorporate pseudoproline dipeptides in the sequence to disrupt secondary structure formation.

    • Use a resin with a lower loading capacity to increase the distance between peptide chains.

Data Presentation

Table 1: Comparison of Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium SaltVery HighHighly efficient for difficult and sterically hindered couplings; low racemization risk.[1]Higher cost compared to HBTU.
HBTU Aminium/Uronium SaltHighGood balance of reactivity and cost; reliable for many standard and challenging couplings.[1]Generally lower reactivity than HATU; may be less effective for extremely hindered residues.[1]
PyBOP Phosphonium SaltHighEffective for hindered couplings; low racemization.Byproducts can be more difficult to remove than those from aminium/uronium salts.
COMU Aminium/Uronium SaltVery HighHigh reactivity, comparable to HATU; safer as it does not contain potentially explosive benzotriazole derivatives.May be more expensive than older reagents.

Experimental Protocols

Protocol 1: Standard Coupling Protocol for 2-Bromo-D-Phenylalanine using HATU

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-bromo-D-phenylalanine (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and mix briefly.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, proceed to the double coupling protocol.

Protocol 2: Double Coupling Protocol for 2-Bromo-D-Phenylalanine

  • Following a positive Kaiser test from the initial coupling, wash the resin thoroughly with DMF.

  • Repeat steps 3 and 4 from the "Standard Coupling Protocol."

  • Wash the resin with DMF.

  • Perform a final Kaiser test to confirm the completion of the coupling. If the test is still positive, consider capping the unreacted amines with acetic anhydride.

Protocol 3: Microwave-Assisted Coupling for 2-bromo-D-phenylalanine

  • Resin Swelling and Deprotection: Follow steps 1 and 2 of the standard protocol in a microwave-compatible reaction vessel.

  • Coupling: Add the this compound (4 equivalents), HATU (3.9 equivalents), HOAt (4 equivalents), and DIPEA (8 equivalents) dissolved in DMF to the resin.

  • Microwave Irradiation: Irradiate the reaction vessel in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).[3]

  • Washing and Monitoring: Wash the resin thoroughly with DMF and perform a Kaiser test to confirm completion.

Mandatory Visualization

Steric_Hindrance_Mechanism cluster_0 Standard Coupling (Unhindered Amino Acid) cluster_1 Hindered Coupling (2-Bromo-D-Phenylalanine) AA_unhindered Activated Amino Acid Resin_unhindered N-terminus on Resin AA_unhindered->Resin_unhindered Unhindered Approach PeptideBond_unhindered Peptide Bond Formation Resin_unhindered->PeptideBond_unhindered AA_hindered Activated 2-Bromo-D-Phe Resin_hindered N-terminus on Resin AA_hindered->Resin_hindered Steric Clash (Bromo Group) Incomplete_Coupling Incomplete Coupling Resin_hindered->Incomplete_Coupling Troubleshooting_Workflow Start Incorporate 2-Bromo-D-Phe KaiserTest1 Perform Kaiser Test Start->KaiserTest1 Negative Coupling Successful Proceed to next cycle KaiserTest1->Negative Negative Positive Incomplete Coupling KaiserTest1->Positive Positive Troubleshoot Troubleshooting Options Positive->Troubleshoot DoubleCouple Double Coupling Troubleshoot->DoubleCouple ChangeReagent Use Stronger Coupling Reagent (e.g., HATU) Troubleshoot->ChangeReagent IncreaseTime Increase Coupling Time Troubleshoot->IncreaseTime Microwave Use Microwave Assistance Troubleshoot->Microwave KaiserTest2 Perform Kaiser Test DoubleCouple->KaiserTest2 ChangeReagent->KaiserTest2 IncreaseTime->KaiserTest2 Microwave->KaiserTest2 KaiserTest2->Negative Negative Capping Cap Unreacted Amines KaiserTest2->Capping Positive

References

optimizing cleavage cocktail for peptides with brominated residues

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs for Peptides with Brominated Residues

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the optimization of cleavage cocktails for peptides containing brominated residues.

Frequently Asked Questions (FAQs)

Q1: What is a standard cleavage cocktail and why is it used?

A standard cleavage cocktail is a mixture of reagents used to cleave a synthesized peptide from its solid-phase support (resin) and simultaneously remove protecting groups from the amino acid side chains. The most common primary reagent is trifluoroacetic acid (TFA), which provides the acidic environment necessary for cleavage. Scavengers are also included to "trap" reactive cationic species generated during the process, preventing unwanted side reactions with sensitive amino acid residues.

Q2: Why do peptides with brominated residues require special consideration during cleavage?

The presence of bromine, an electron-withdrawing group, on amino acid residues like tryptophan can make the peptide more susceptible to acid-catalyzed degradation or modification during TFA cleavage. The brominated aromatic ring can be sensitive to electrophilic attack, potentially leading to byproducts and reduced purity of the final peptide.

Q3: What are the most common side reactions observed when cleaving peptides with brominated residues?

Common side reactions include:

  • Re-alkylation: The protective groups, once cleaved, can form reactive carbocations that may re-attach to sensitive residues.

  • Oxidation: Certain residues can be prone to oxidation in the acidic environment.

  • Byproduct formation: The brominated residue itself can be modified by the harsh acidic conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of peptides containing brominated amino acids.

Problem Potential Cause Recommended Solution
Low Cleavage Yield Incomplete cleavage from the resin.Extend the cleavage reaction time. Ensure a sufficient volume of the cleavage cocktail is used to fully swell and penetrate the resin. Consider gentle agitation during the cleavage reaction.
Presence of Unexpected Peaks in HPLC Formation of side products due to reactive species.Optimize the scavenger cocktail. For brominated residues, particularly brominated tryptophan, the use of scavengers that can protect the indole ring is crucial. Increase the concentration of scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).
Peptide Degradation The peptide is sensitive to the strong acidic conditions of the cleavage cocktail.Reduce the concentration of TFA if possible, although this may require longer cleavage times. Perform the cleavage reaction at a lower temperature (e.g., 4°C) to minimize degradation.
Discoloration of the Cleavage Mixture Indicates potential side reactions or oxidation.Ensure the cleavage is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The choice of scavengers is also critical in preventing colored byproducts.

Experimental Protocols

Optimized Cleavage Cocktail for Peptides with Brominated Tryptophan

This protocol is designed to minimize side reactions and improve the yield of peptides containing sensitive brominated residues.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (H₂O)

Optimized Cocktail Composition:

ReagentPercentage (%)
TFA90
TIS5
EDT2.5
H₂O2.5

Procedure:

  • Preparation: Prepare the cleavage cocktail fresh in a fume hood by carefully adding the reagents in the specified proportions.

  • Resin Treatment: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically for each peptide.

  • Peptide Precipitation: After the incubation period, filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Washing and Drying: Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and byproducts. Dry the peptide pellet under vacuum.

Diagrams

Cleavage_Workflow Start Start: Peptide-Resin AddCocktail Add Cleavage Cocktail (TFA/TIS/EDT/H₂O) Start->AddCocktail Incubate Incubate (2-4 hours, RT) AddCocktail->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate with Cold Diethyl Ether Filter->Precipitate WashDry Wash and Dry Peptide Precipitate->WashDry End End: Purified Peptide WashDry->End

Caption: Workflow for peptide cleavage from solid-phase resin.

Troubleshooting_Logic Problem Problem Encountered (e.g., Low Yield, Impurities) CheckCleavage Check Cleavage Conditions Problem->CheckCleavage Low Yield CheckScavengers Check Scavenger Cocktail Problem->CheckScavengers Impurities Extend_Time Extend Cleavage Time CheckCleavage->Extend_Time Increase_Volume Increase Cocktail Volume CheckCleavage->Increase_Volume Lower_Temp Lower Reaction Temperature CheckCleavage->Lower_Temp Optimize_Scavengers Optimize Scavenger Mix (e.g., add TIS/EDT) CheckScavengers->Optimize_Scavengers Solution Solution Extend_Time->Solution Increase_Volume->Solution Optimize_Scavengers->Solution Lower_Temp->Solution

Caption: Troubleshooting logic for peptide cleavage issues.

Technical Support Center: Troubleshooting Peak Broadening in HPLC for Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to hydrophobic peptides. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to peak broadening, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak broadening when analyzing hydrophobic peptides by reverse-phase HPLC?

Peak broadening for hydrophobic peptides in RP-HPLC can stem from a variety of factors, often related to the unique properties of these molecules. The most common culprits include:

  • Secondary Interactions: Hydrophobic peptides can interact with residual silanol groups on silica-based columns, leading to tailing and broader peaks.[1]

  • Poor Solubility and Aggregation: Hydrophobic peptides may have limited solubility in the mobile phase, especially in highly aqueous conditions at the beginning of a gradient. This can cause the sample to precipitate on the column or form aggregates, resulting in broad, misshapen peaks.[2][3]

  • Slow Mass Transfer Kinetics: The relatively large size and complex structure of peptides can lead to slow diffusion and mass transfer between the mobile and stationary phases, contributing to peak broadening.[4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to wider, asymmetrical peaks.[1][6]

  • Inappropriate Mobile Phase Conditions: The choice of organic solvent, pH, and ion-pairing agent can significantly impact peak shape.[2][6][7]

  • System and Column Issues: Problems such as excessive dead volume, column degradation, or improper packing can also cause peak broadening.[8][9][10]

Q2: How does the mobile phase composition affect peak shape for hydrophobic peptides?

The mobile phase is a critical factor in achieving sharp, symmetrical peaks for hydrophobic peptides. Key components to consider are:

  • Organic Solvent: Acetonitrile is a common choice for peptide separations.[7] For very hydrophobic peptides, stronger solvents like isopropanol or n-propanol, sometimes in combination with acetonitrile, can improve solubility and peak shape.[2][11]

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is widely used to improve peak shape by ion-pairing with basic residues and masking silanol interactions.[2][12][13] However, TFA can cause signal suppression in mass spectrometry.[12] Formic acid is a common alternative for LC-MS applications, but may result in broader peaks for some peptides compared to TFA or phosphate buffers.[6][14]

  • pH: The mobile phase pH affects the ionization state of the peptide.[2][7] At low pH (using TFA or formic acid), acidic residues are protonated, increasing hydrophobicity and retention. At high pH, basic residues are deprotonated, also increasing retention. Operating at pH extremes can alter selectivity and improve peak shape for certain peptides.[2]

  • Buffer Strength: Low ionic strength mobile phases, such as those with formic acid, can lead to poor peak shapes due to repulsion between charged peptide molecules on the stationary phase.[6][14] Increasing the buffer concentration or using a buffer salt like ammonium formate can improve peak shape.[6][15]

Q3: Can temperature adjustments improve my chromatography?

Yes, elevating the column temperature is a powerful tool for improving the chromatography of hydrophobic peptides.[16] Higher temperatures (e.g., 40-80°C) can:

  • Improve Peak Shape and Recovery: Increased temperature enhances the solubility of hydrophobic peptides and reduces viscosity, leading to sharper peaks and better recovery.[2][5][12]

  • Increase Mass Transfer Kinetics: Higher temperatures lead to faster diffusion of peptides between the mobile and stationary phases, resulting in increased peak capacity and resolution.[4][17]

  • Reduce Retention Times: Elevated temperatures can decrease the retention of highly hydrophobic peptides.[4][17]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Broadening

This guide provides a logical workflow to identify the root cause of peak broadening.

Troubleshooting Workflow

A Start: Observe Peak Broadening B Check for Obvious System Issues (Leaks, Pressure Fluctuations) A->B C Evaluate Sample Preparation (Solvent, Concentration) B->C System OK G Problem Resolved B->G Issue Found & Fixed D Optimize Mobile Phase C->D Sample Prep OK C->G Issue Found & Fixed E Adjust Column and Temperature D->E Mobile Phase Optimized D->G Peak Shape Improved F Review Injection Parameters E->F Column/Temp OK E->G Peak Shape Improved F->G Peak Shape Improved H Consider Column Degradation F->H Injection OK, Still Broad H->G Replace Column

Caption: A step-by-step troubleshooting flowchart for peak broadening.

Guide 2: Optimizing Method Parameters for Hydrophobic Peptides

This section details key experimental parameters and provides starting points for method optimization.

Parameter Optimization Strategy

cluster_B Mobile Phase cluster_C Column A Hydrophobic Peptide Analysis B Mobile Phase Selection A->B C Column Selection A->C D Temperature Control A->D E Gradient Optimization A->E B1 Organic Solvent (ACN, IPA, n-PrOH) B->B1 B2 Ion-Pairing Agent (TFA, FA) B->B2 B3 pH B->B3 C1 Stationary Phase (C18, C8, C4, Phenyl) C->C1 C2 Pore Size (130Å, 300Å) C->C2

Caption: Key parameters for HPLC method development for hydrophobic peptides.

Data Presentation

Table 1: Mobile Phase Modifier Effects on Peak Shape

Mobile Phase ModifierTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)0.05 - 0.1%Excellent ion-pairing, improves peak shape.[2][12][13]Suppresses MS signal.[12]
Formic Acid (FA)0.1%Volatile, good for LC-MS.[2]Can lead to broader peaks than TFA.[6][14]
Ammonium Formate5-10 mMVolatile, higher ionic strength improves peak shape.[6][15]May alter selectivity.
Phosphate Buffer10-50 mMGood buffering capacity, can improve peak shape.[6]Non-volatile, not suitable for MS.

Table 2: Recommended Starting Conditions for Method Development

ParameterRecommended Starting PointConsiderations
Column C18, 2.1 or 4.6 mm i.d.For very hydrophobic peptides, consider C8, C4, or Phenyl stationary phases.[3][18]
Mobile Phase A 0.1% TFA in WaterFor MS, use 0.1% Formic Acid.
Mobile Phase B 0.1% TFA in AcetonitrileConsider adding Isopropanol or n-Propanol for very hydrophobic peptides.[2]
Gradient 5-60% B over 30-60 minA shallow gradient (e.g., 1% B per minute) is often beneficial for peptide separations.[7]
Flow Rate 0.2-1.0 mL/minAdjust based on column diameter.[9]
Temperature 40 - 60 °CHigher temperatures often improve peak shape for hydrophobic peptides.[12][16]
Injection Volume 5 - 20 µLReduce volume if column overload is suspected.[8][9]
Sample Solvent Mobile Phase A or weakerDissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[8] For highly insoluble peptides, DMSO may be used, but can interfere with the chromatography.[18][19]

Experimental Protocols

Protocol 1: Column Equilibration and Cleaning

Objective: To ensure the column is properly conditioned before analysis and cleaned after use to prevent carryover and degradation.

Materials:

  • Mobile Phase A (e.g., 0.1% TFA in Water)

  • Mobile Phase B (e.g., 0.1% TFA in Acetonitrile)

  • Strong Solvent (e.g., 100% Acetonitrile or Isopropanol)

  • Storage Solvent (e.g., 50:50 Acetonitrile:Water)

Procedure:

  • Equilibration: Before the first injection, equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.

  • Post-Run Wash: After each analytical run or sequence, wash the column with a high percentage of organic solvent (e.g., 95% B) for several column volumes to remove strongly retained compounds.

  • Deep Cleaning: If peak broadening persists and contamination is suspected, perform a more rigorous cleaning. Flush the column (in the reverse direction if permitted by the manufacturer) with a series of solvents, for example:

    • Water (20 column volumes)

    • Isopropanol (20 column volumes)

    • Hexane (20 column volumes) - Use with caution and ensure system compatibility.

    • Isopropanol (20 column volumes)

    • Water (20 column volumes)

    • Re-equilibrate with the mobile phase.

  • Storage: For short-term storage, leave the column in the mobile phase. For long-term storage, flush the column with a mixture of acetonitrile and water (e.g., 50:50) to prevent microbial growth and buffer precipitation.

Protocol 2: Sample Solubility Test

Objective: To determine the appropriate solvent for dissolving the hydrophobic peptide to prevent precipitation on the column.

Materials:

  • Peptide sample

  • A range of potential solvents (e.g., Water with 0.1% TFA, 5% Acetonitrile in Water, 30% Acetonitrile in Water, DMSO, Formic Acid)

Procedure:

  • Prepare small, known concentrations of the peptide in each of the test solvents.

  • Vortex and visually inspect for complete dissolution.

  • Allow the solutions to stand for a period (e.g., 1 hour) and re-inspect for any precipitation.

  • The ideal sample solvent is the weakest solvent that completely dissolves the peptide and is compatible with the initial mobile phase conditions. Using a sample solvent with a higher organic content than the initial mobile phase can lead to peak distortion.[20]

References

Technical Support Center: Strategies to Avoid Racemization of D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate racemization of D-amino acids during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of D-amino acid peptide synthesis, and why is it a critical issue?

A: Racemization is the process where a chirally pure amino acid, such as a D-amino acid, is converted into a mixture of both its D- and L-forms (epimerization) during the synthesis process.[1] This loss of stereochemical integrity is a significant problem because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[1] The presence of unwanted L-amino acid diastereomers can lead to peptides with reduced efficacy, altered receptor binding, or potential immunogenicity, complicating purification and compromising the final product's quality.[1]

Q2: What is the primary chemical mechanism responsible for racemization during peptide coupling?

A: The most predominant mechanism for racemization during peptide synthesis involves the formation of a 5(4H)-oxazolone intermediate.[1][2] This process occurs in two main steps:

  • Activation: The carboxyl group of the N-protected D-amino acid is activated by a coupling reagent. This activation makes the proton on the α-carbon (the chiral center) more acidic.[1]

  • Cyclization & Enolization: In the presence of a base, the activated intermediate can cyclize to form a planar oxazolone ring.[1][2] The α-proton is readily abstracted, leading to an achiral enolate intermediate. Subsequent reprotonation or attack by the amine component can occur from either face of the planar ring, resulting in a mixture of the original D-amino acid and the undesired L-amino acid in the peptide sequence.[2][3]

A secondary, less common mechanism is the direct abstraction of the α-proton by a strong base without forming the oxazolone ring.[2][4]

RacemizationMechanism cluster_coupling DAminoAcid N-Protected D-Amino Acid Activated Activated Intermediate DAminoAcid->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone + Base - H⁺ invis1 Activated->invis1  + H₂N-R' (Fast, Desired Pathway) invis2 Oxazolone->invis2  + H₂N-R' (Slow, Racemization Pathway) DesiredPeptide Desired D-Peptide RacemizedPeptide Racemized L-Peptide (Diastereomeric Impurity) Amine Amine Component (H₂N-R') Amine->invis1 Amine->invis2 invis1->DesiredPeptide invis2->DesiredPeptide invis2->RacemizedPeptide

Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway.
Q3: Which factors have the most significant impact on the extent of racemization?

A: Several factors influence the rate of racemization.[4][5] Controlling these is key to maintaining stereochemical purity:

  • Coupling Reagents: The choice of coupling reagent is crucial. Highly efficient reagents that promote rapid amide bond formation can outcompete the rate of oxazolone formation.[1][6]

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are strongly recommended, especially with carbodiimides (e.g., DIC, DCC).[3][7] They form active esters that are less prone to racemization than the intermediates formed by coupling reagents alone.[6]

  • Base: The type and amount of base used are critical.[6] Strong, sterically unhindered bases can readily abstract the α-proton, promoting racemization. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) and collidine are generally preferred.[3][6]

  • Temperature and Reaction Time: Elevated temperatures and prolonged reaction times increase the risk of racemization.[6][8] While higher temperatures can speed up coupling, they can also accelerate racemization, especially for sensitive amino acids like Cysteine (Cys) and Histidine (His).[8][9]

  • Solvent: The polarity of the solvent can affect the stability of the intermediates and reaction rates.[2][5]

  • Amino Acid Side Chain: Certain amino acids are more prone to racemization. Histidine and Cysteine are particularly susceptible.[10]

Q4: Which coupling reagents are recommended to minimize racemization?

A: Modern onium salt reagents (aminium/uronium and phosphonium) are generally superior to older methods.

  • Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU are highly efficient and known for low levels of racemization.[6][11] COMU, which is based on OxymaPure, often shows excellent performance.[12][13]

  • Phosphonium Salts: PyAOP and PyBOP are also effective, with PyAOP (the HOAt analog) showing faster coupling rates.[3] DEPBT is noted for its remarkable resistance to racemization and is often the reagent of choice for the problematic Fmoc-His(Trt)-OH.[3]

  • Carbodiimides: Reagents like DIC and DCC should almost always be used with a racemization-suppressing additive.[3][7] The combination of DIC with OxymaPure or HOBt is a robust, base-free method that effectively minimizes racemization.[3]

Q5: How do additives like HOBt and OxymaPure prevent racemization?

A: When a carbodiimide like DIC is used, it activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is very prone to rearranging into an inactive N-acylurea or cyclizing to the racemization-prone oxazolone.[14][15]

Additives like HOBt or OxymaPure intercept this reactive O-acylisourea to form an active ester (e.g., OBt-ester).[14][15] This new intermediate is more stable than the O-acylisourea, less prone to forming the oxazolone, yet still reactive enough to couple efficiently with the amine component.[14][15] OxymaPure is a non-explosive and highly effective alternative to HOBt.[3][14]

Troubleshooting Guides

Issue: High levels of racemization detected in my peptide containing a D-amino acid.

This troubleshooting workflow will help you diagnose and resolve the source of racemization in your synthesis.

TroubleshootingWorkflow start High Racemization Detected check_reagent 1. Review Coupling Reagent & Additive start->check_reagent is_carbodiimide Using Carbodiimide (DIC, DCC)? check_reagent->is_carbodiimide use_additive Action: Add OxymaPure or HOBt (1:1 with DIC) is_carbodiimide->use_additive Yes use_onium Action: Switch to Onium Salt (COMU, HATU, PyAOP) is_carbodiimide->use_onium No, but still high racemization check_base 2. Examine Base use_additive->check_base use_onium->check_base base_type Using strong or unhindered base? check_base->base_type switch_base Action: Switch to weaker/hindered base (NMM, Collidine) or reduce equivalents base_type->switch_base Yes check_conditions 3. Check Reaction Conditions base_type->check_conditions No switch_base->check_conditions temp_time High temp (>50°C for sensitive AA) or long coupling times? check_conditions->temp_time reduce_temp Action: Lower coupling temperature (e.g., to 0°C) and shorten pre-activation time temp_time->reduce_temp Yes check_aa 4. Is the Amino Acid His or Cys? temp_time->check_aa No reduce_temp->check_aa special_protocol Action: Use specialized protocols. For His: Use DEPBT or protect imidazole. For Cys: Use DIC/Oxyma or hindered base. check_aa->special_protocol Yes solution Problem Resolved check_aa->solution No, problem persists. Consult literature for specific sequence issues. special_protocol->solution

Caption: A logical workflow for troubleshooting high racemization levels.

Quantitative Data Summary

The degree of racemization is highly dependent on the specific amino acids being coupled and the precise reaction conditions. The following table provides a comparative overview of racemization levels observed with different coupling methods for sensitive amino acids.

Coupling Reagent/MethodAdditiveBaseRacemization (%) for Fmoc-His(Trt)-OHRacemization (%) for Fmoc-Cys(Trt)-OHReference
DIC OxymaPure -1.8~0[16]
DIC HOBt -1.10.4[17]
DIC HOAt -1.90.3[17]
HATU (internal HOAt)DIPEAHigh reactivity generally leads to low racemizationLow[6]
HBTU (internal HOBt)DIPEAHigher than HATU in some modelsModerate[6]
COMU (internal Oxyma)DIPEAVery Low (<1%)Very Low (<1%)[13]

Note: Values are representative and can vary significantly based on the peptide sequence, solvent, temperature, and reaction time. Data for His and Cys are highlighted as they are among the most racemization-prone amino acids.[10][16]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is particularly useful for sensitive amino acids where base should be avoided.

Reagents & Materials:

  • Fmoc-D-amino acid

  • Peptide-resin with free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel for Solid-Phase Peptide Synthesis (SPPS)

Methodology:

  • Preparation: In a clean, dry vial, dissolve 3 equivalents of the Fmoc-D-amino acid and 3 equivalents of OxymaPure in anhydrous DMF.

  • Pre-activation: Add 3 equivalents of DIC to the amino acid/OxymaPure solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature. Note: Avoid prolonged pre-activation times as this can increase side reactions.

  • Coupling: Add the activated amino acid solution to the washed and swelled peptide-resin (1 equivalent).

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Proceed: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol provides a direct method to quantify the level of epimerization after a coupling step.

Reagents & Materials:

  • Crude peptide cleaved from the resin

  • HPLC-grade solvents (e.g., water, acetonitrile, TFA)

  • Chiral stationary phase (CSP) HPLC column suitable for peptides

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: After the coupling of the D-amino acid of interest, cleave a small sample of the crude peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).[18]

  • Precipitation: Precipitate the cleaved peptide with cold diethyl ether, centrifuge to form a pellet, and dry the pellet under vacuum.[13]

  • Dissolution: Dissolve the crude peptide in the initial mobile phase for HPLC analysis to an appropriate concentration (e.g., 1 mg/mL).

  • Chiral HPLC Analysis:

    • Column: Use a suitable chiral column as recommended by the manufacturer for the peptide type.

    • Mobile Phase: A typical mobile phase might be a gradient of acetonitrile in water with 0.1% TFA. The gradient conditions must be optimized to achieve separation of the diastereomers.

    • Detection: Monitor the elution using a UV detector at 214 nm or 220 nm.[13]

  • Quantification:

    • Inject the prepared sample onto the chiral HPLC system. The desired peptide (containing the D-amino acid) and the diastereomeric impurity (containing the L-amino acid) should elute as two separate, resolved peaks.[13]

    • Integrate the peak areas of both diastereomers.

    • Calculate the percentage of racemization using the formula: % Racemization = [Area of L-isomer peak / (Area of D-isomer peak + Area of L-isomer peak)] x 100

References

Technical Support Center: Aggregation of Peptides Containing Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing unnatural amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in peptides containing unnatural amino acids?

A1: Peptide aggregation is a complex process driven by intermolecular interactions. The incorporation of unnatural amino acids can exacerbate this issue. Key causes include:

  • Increased Hydrophobicity: Many unnatural amino acids are designed to be hydrophobic to enhance binding or membrane permeability. However, a high overall hydrophobicity in a peptide sequence is a major driver of aggregation, as peptides will self-associate to minimize contact with aqueous environments.

  • Promotion of β-sheet Formation: Certain natural and unnatural amino acids have a high propensity to form β-sheet secondary structures. These extended structures can stack together through intermolecular hydrogen bonds, leading to the formation of insoluble fibrils.[1]

  • Steric Hindrance: Bulky unnatural amino acids can sometimes lead to incomplete coupling reactions during solid-phase peptide synthesis (SPPS), resulting in deletion sequences that can disrupt proper folding and promote aggregation.

  • Alterations in Net Charge: Changes to the overall charge of a peptide through the introduction of unnatural amino acids can influence its solubility. At a pH close to the peptide's isoelectric point (pI), where the net charge is zero, solubility is at its minimum, and aggregation is most likely to occur.

Q2: How can I predict the aggregation potential of my peptide sequence with unnatural amino acids?

A2: While precise prediction is challenging, several factors can indicate a higher risk of aggregation:

  • Sequence-Based Prediction Tools: Various computational algorithms can predict aggregation-prone regions (APRs) within a peptide sequence based on factors like hydrophobicity, charge, and β-sheet forming propensity.[2] However, it's important to note that currently, there are no programs available that can predict the effects of incorporating unnatural amino acids or the effects of chemical modification of a peptide on its aggregation propensity.[2]

  • Amino Acid Composition: A high percentage of hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) and their unnatural counterparts is a strong indicator of aggregation potential.[1] Aromatic amino acids also contribute significantly to aggregation through π-π stacking interactions.[1]

  • In-synthesis Monitoring: During solid-phase peptide synthesis (SPPS), signs of aggregation include shrinking of the resin bed and a broadening of the Fmoc-deprotection peak in UV monitoring. An aggregation factor can be quantified from the deprotection peak to monitor the aggregation process.[3]

Q3: What is the impact of N-terminal acetylation and C-terminal amidation on peptide aggregation?

A3: N-terminal acetylation and C-terminal amidation are common modifications to mimic the native protein structure and increase stability. However, they also neutralize the terminal charges of the peptide. This reduction in overall charge can decrease the peptide's solubility in aqueous solutions and increase its propensity to aggregate, particularly if the sequence is already hydrophobic.

Troubleshooting Guides

Section 1: Troubleshooting Aggregation During Peptide Synthesis

If you observe signs of aggregation during solid-phase peptide synthesis (SPPS), such as resin shrinking, slow or incomplete reactions, or poor swelling, consider the following interventions.

Troubleshooting Workflow for On-Resin Peptide Aggregation

Workflow for On-Resin Aggregation start Signs of On-Resin Aggregation Observed (Resin Shrinking, Failed Couplings) strategy Select Mitigation Strategy start->strategy solvent Change Solvent System (e.g., NMP, DMSO) strategy->solvent Mild Aggregation temp Increase Coupling Temperature strategy->temp Mild Aggregation chaotropes Use Chaotropic Agents (e.g., LiCl, NaClO4) strategy->chaotropes Moderate Aggregation disruptors Incorporate Structure-Disrupting Moieties strategy->disruptors Severe/Predicted Aggregation resin Switch to Low-Loading Resin strategy->resin For Long/Difficult Sequences end Continue Synthesis solvent->end temp->end chaotropes->end pseudo Insert Pseudoproline Dipeptides disruptors->pseudo backbone Use Backbone Protecting Groups (Dmb, Hmb) disruptors->backbone pseudo->end backbone->end resin->end

Caption: A workflow for troubleshooting on-resin peptide aggregation.

Detailed Strategies for On-Resin Aggregation

StrategyDescription
Change Solvent System Switch from standard solvents like DMF to more polar or "magic mixtures" (e.g., DCM/DMF/NMP with additives) to improve solvation of the growing peptide chain.
Increase Coupling Temperature Performing coupling reactions at elevated temperatures (e.g., 50-75°C) can help disrupt secondary structures and improve reaction kinetics.
Use Chaotropic Agents Washing the resin with a solution of a chaotropic salt (e.g., LiCl, NaClO₄) before coupling can disrupt hydrogen bonds and break up aggregates. Ensure the salt is thoroughly washed away before adding the activated amino acid.
Incorporate Pseudoproline Dipeptides Strategically inserting pseudoproline dipeptides introduces a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.
Use Backbone Protecting Groups Attaching protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) to the backbone amide nitrogen prevents hydrogen bonding and subsequent aggregation.
Switch to Low-Loading Resin Using a resin with a lower substitution level increases the distance between growing peptide chains, reducing intermolecular interactions.
Sonication Gentle sonication of the reaction vessel can mechanically break up resin clumps and peptide aggregates.
Section 2: Troubleshooting Post-Synthesis Peptide Insolubility and Aggregation

After cleavage and purification, peptides containing unnatural amino acids may still exhibit insolubility or a tendency to aggregate in solution. The following guide provides a systematic approach to solubilization.

Troubleshooting Workflow for Peptide Solubilization

Workflow for Peptide Solubilization start Lyophilized Peptide test_sol Test Solubility of a Small Aliquot start->test_sol water Attempt to Dissolve in Sterile Water/Aqueous Buffer test_sol->water soluble Peptide Soluble water->soluble Yes insoluble Insoluble/Aggregated water->insoluble No ph_adjust Adjust pH Away from pI insoluble->ph_adjust organic Use Organic Solvents (DMSO, DMF, Acetonitrile) insoluble->organic If pH adjustment fails or peptide is highly hydrophobic chaotropes Use Chaotropic Agents (Guanidine-HCl, Urea) insoluble->chaotropes For non-biological assays or refolding sonicate Apply Sonication insoluble->sonicate To break up particulates acidic Add Dilute Acetic Acid (for basic peptides) ph_adjust->acidic basic Add Dilute Ammonium Bicarbonate (for acidic peptides) ph_adjust->basic acidic->water basic->water organic->water Slowly add to aqueous solution sonicate->water

Caption: A step-by-step workflow for solubilizing aggregated peptides.

Solubility of Amino Acids in Different Solvent Systems

The solubility of peptides is significantly influenced by the properties of their constituent amino acids. The following table provides solubility data for several natural amino acids in various solvent mixtures, which can serve as a general guide when dealing with unnatural amino acids with similar properties.

Amino AcidWater8% Ethanol16% Ethanol25% Ethanol34% Ethanol44% Ethanol
Glycine 3.332.752.181.621.150.77
L-Alanine 1.881.541.220.910.640.43
L-Valine 0.750.650.530.410.290.19
L-Leucine 0.200.180.160.140.120.10
L-Phenylalanine 0.180.170.160.150.140.13
Data presented as solubility in mol dm⁻³ at 298K.

Experimental Protocols for Aggregation Analysis

A multi-faceted approach is often necessary to fully characterize peptide aggregation. Here are protocols for key analytical techniques.

Thioflavin T (ThT) Fluorescence Assay

This assay is used to detect the formation of amyloid-like β-sheet structures, which are characteristic of many peptide aggregates.

Experimental Workflow for ThT Assay

Thioflavin T (ThT) Assay Workflow prep_tht Prepare ThT Stock and Working Solutions mix Mix Peptide and ThT in Microplate Wells prep_tht->mix prep_pep Prepare Peptide Solution in Assay Buffer prep_pep->mix incubate Incubate at Desired Temperature (with or without shaking) mix->incubate measure Measure Fluorescence (Ex: ~440 nm, Em: ~485 nm) at Time Intervals incubate->measure analyze Plot Fluorescence vs. Time to Monitor Aggregation Kinetics measure->analyze

Caption: A workflow for performing a Thioflavin T aggregation assay.

Methodology:

  • Prepare a ThT stock solution: Dissolve Thioflavin T in a suitable buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.0) and filter through a 0.2 µm syringe filter.[4]

  • Prepare peptide samples: Dissolve the peptide in the desired buffer to the target concentration.

  • Set up the assay: In a 96-well black, clear-bottom plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only.

  • Incubation and Measurement: Place the plate in a plate reader capable of fluorescence measurement. Incubate at a constant temperature (e.g., 37°C), with or without shaking, and measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm).

  • Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting the formation of soluble oligomers and larger aggregates.

Methodology:

  • Sample Preparation: Prepare the peptide solution in a filtered (0.22 µm) buffer to remove dust and other particulates.

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up. Set the parameters for the solvent (viscosity and refractive index) and temperature.

  • Measurement: Transfer the peptide solution to a clean cuvette and place it in the instrument. Allow the sample to equilibrate to the set temperature.

  • Data Acquisition: The instrument will shine a laser through the sample and measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The software will analyze the intensity fluctuations to calculate the hydrodynamic radius (size) of the particles in the solution. An increase in the average particle size or the appearance of multiple peaks in the size distribution indicates aggregation.[5]

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution and is a powerful tool for quantifying the different aggregation states of a peptide (monomer, dimer, higher-order aggregates).

Methodology:

  • System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline). The mobile phase composition is critical to prevent interactions between the peptide and the column material.

  • Sample Preparation: Dissolve the peptide in the mobile phase and filter it if necessary.

  • Injection and Separation: Inject the peptide solution onto the column. Larger molecules (aggregates) will travel through the column faster than smaller molecules (monomers), which can enter the pores of the stationary phase.

  • Detection: Monitor the column eluent using a UV detector (typically at 214 or 280 nm).

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different-sized species. The area under each peak can be used to quantify the relative amounts of monomer, dimer, and higher-order aggregates.[6]

By utilizing these troubleshooting guides and analytical protocols, researchers can more effectively manage and characterize the aggregation of peptides containing unnatural amino acids, facilitating the development of novel peptide-based therapeutics and research tools.

References

Technical Support Center: Double Coupling Strategy for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues related to low coupling efficiency and provides a systematic approach to resolving them.

Q: My coupling reaction with a sterically hindered amino acid is incomplete or has a very low yield. What should I do?

A: Incomplete coupling is a frequent challenge with sterically hindered residues. The primary causes are the physical bulk of the amino acid side chain, reduced nucleophilicity of the N-terminal amine, and potential peptide aggregation on the solid support.[1][2] A systematic approach to troubleshooting is recommended.

First, confirm the incomplete coupling using a qualitative method like a Kaiser test or bromophenol blue test.[3] If the test is positive (indicating free amines), proceed with the following workflow.

TroubleshootingWorkflow cluster_0 Primary Strategy cluster_1 If Primary Strategy Fails start Incomplete Coupling Detected (Positive Kaiser or Bromophenol Blue Test) double_couple Perform a Second Coupling (Double Coupling) start->double_couple  Immediate Action monitor_again Monitor Reaction Completion double_couple->monitor_again success Coupling Complete (Proceed with Synthesis) monitor_again->success Negative Test failure Coupling Still Incomplete monitor_again->failure Positive Test reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU, PyAOP) reagent->double_couple  Retry Coupling conditions Optimize Reaction Conditions (Increase Temp/Time, Change Solvent) conditions->double_couple  Retry Coupling capping Cap Unreacted Amines (e.g., with Acetic Anhydride) end Prevents Deletion Sequences capping->end failure->reagent  Next Step failure->conditions  Alternative failure->capping  Final Option

Caption: Troubleshooting workflow for low coupling efficiency.

Q: I performed a double coupling, but the reaction is still incomplete. What are my options?

A: If a double coupling strategy is not sufficient, you may need to implement more robust optimization techniques:

  • Change Coupling Reagent : Standard carbodiimide reagents (DCC, DIC) are often not potent enough for sterically demanding couplings.[4] Switching to a more powerful aminium/uronium salt (e.g., HATU, HCTU, COMU) or a phosphonium salt (e.g., PyBOP, PyAOP) is highly recommended as they form more reactive esters.[4][5]

  • Increase Reaction Temperature : Using microwave-assisted peptide synthesis (MA-SPPS) can significantly accelerate slow coupling reactions.[4][5] For conventional synthesis, a moderate temperature increase can be beneficial, but must be monitored to prevent racemization.[4][5]

  • Change the Solvent : Solvents like N-methyl-2-pyrrolidone (NMP) or mixtures such as DCM/DMF/NMP can improve resin solvation and reduce peptide aggregation, thereby enhancing reaction efficiency.[4]

  • Capping : If all attempts to complete the coupling fail, you should "cap" the unreacted amines using a reagent like acetic anhydride. This prevents the unreacted chains from participating in subsequent coupling steps, which helps to avoid the formation of deletion peptides and simplifies final product purification.[2]

Frequently Asked Questions (FAQs)

Q: What is the "double coupling" strategy?

A: Double coupling is a straightforward and effective technique used to drive an incomplete peptide coupling reaction towards completion. It involves simply repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the first coupling attempt has finished.[4][6] This increases the probability that all available N-terminal amines on the resin will react.

DecisionLogic start Start of Coupling Cycle is_hindered Is the Amino Acid Sterically Hindered? (e.g., Val, Ile, Aib, N-Me) start->is_hindered first_coupling Perform First Coupling (Standard Protocol) is_hindered->first_coupling Yes is_hindered->first_coupling No (Standard) monitor Perform Kaiser or Bromophenol Blue Test first_coupling->monitor is_complete Is the Test Negative? monitor->is_complete second_coupling Perform Second Coupling (Use Fresh Reagents) is_complete->second_coupling No (Incomplete) end_cycle Proceed to Next Deprotection Step is_complete->end_cycle Yes (Complete) second_coupling->end_cycle

Caption: Decision logic for applying a double coupling strategy.

Q: Which amino acids are considered sterically hindered?

A: Steric hindrance is typically caused by bulky side chains close to the alpha-carbon or by substitution on the backbone nitrogen. Common examples include:

  • β-branched amino acids : Valine (Val), Isoleucine (Ile), Threonine (Thr).[2]

  • α,α-disubstituted amino acids : α-aminoisobutyric acid (Aib).[2][4]

  • N-methylated amino acids : The methyl group on the amide nitrogen increases bulk and reduces nucleophilicity.[2][3]

  • Other bulky residues : Amino acids with large side-chain protecting groups, such as Arginine with a Pbf group, can also be challenging to couple.[6]

Q: How does racemization occur and how can it be minimized during difficult couplings?

A: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to diastereomeric impurities.[1] It is a significant concern, especially when the carboxyl group is highly activated. To minimize racemization:

  • Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1]

  • Avoid excessive pre-activation times before adding the activated amino acid to the resin.[1]

  • Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger base like DIPEA where possible.[1][7]

  • If using heat, optimize for the shortest time necessary to achieve a good yield.[1]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Reagent ClassReagent NameRelative EfficiencyKey Considerations & Potential Side Reactions
Carbodiimides DCC, DICLow to ModerateOften inefficient for hindered couplings; requires an additive (e.g., HOAt) to reduce racemization.[4]
Phosphonium Salts PyBOP, PyAOPHigh to Very HighHighly effective, especially for N-methylated amino acids; generally associated with lower racemization levels.[1]
Aminium/Uronium Salts HBTU, HCTUHighMore reactive than carbodiimides but can be insufficient for very hindered residues.[4]
Aminium/Uronium Salts HATUVery HighOften considered the gold standard for difficult couplings due to the formation of highly reactive OAt esters.[1][5]
Aminium/Uronium Salts COMUVery HighEfficiency is comparable to HATU; incorporates Oxyma for improved safety and solubility.[1][3]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (Using HATU)

This protocol provides a general guideline for performing a double coupling on a resin-bound peptide with a deprotected N-terminal amine.

  • First Coupling:

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) in DMF.[4]

    • Add a non-nucleophilic base such as DIPEA (8 equivalents) to the solution and mix for 1-5 minutes.[1][4]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[4]

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[5]

  • Monitoring:

    • Perform a qualitative test (e.g., Kaiser or bromophenol blue test) to check for the presence of free primary or secondary amines.[1]

    • If the test is negative (e.g., beads are yellow/colorless), the coupling is complete. Proceed to the next step in your synthesis.

    • If the test is positive (e.g., beads are blue/green), the coupling is incomplete and a second coupling is necessary.[3]

  • Second Coupling (Recoupling):

    • Repeat the steps outlined in "First Coupling" using a fresh solution of activated amino acid and reagents.[4]

    • After the second coupling, wash the resin extensively with DMF (5-7 times) and then dichloromethane (DCM) (3-5 times) to prepare for the next deprotection step.[3]

Protocol 2: Capping of Unreacted Amines

This protocol should be used when a coupling reaction remains incomplete even after a double coupling attempt.

  • Resin Preparation: After the incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.[2]

  • Capping Reaction:

    • Prepare a capping solution, typically a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF.[2]

    • Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature. This acetylates any unreacted amines, preventing them from participating in subsequent coupling steps.

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF to remove all traces of the capping reagents.[2]

References

Technical Support Center: Coupling of Fmoc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the successful coupling of Fmoc-2-bromo-D-phenylalanine in solid-phase peptide synthesis (SPPS). The choice of solvent is a critical parameter that can significantly impact the efficiency and outcome of the coupling reaction, particularly for a sterically hindered amino acid like 2-bromo-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical for the coupling of this compound?

A1: The coupling of this compound presents a challenge due to steric hindrance from the bulky 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the bromine substituent on the phenyl ring.[1] The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[2] Inadequate solvation can lead to peptide aggregation, making the N-terminal amine inaccessible and hindering the reaction.[3][4][5]

Q2: What are the most commonly used and recommended solvents for this coupling reaction?

A2: The most common solvents used in Fmoc-SPPS are N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[6][7] For sterically hindered amino acids like this compound, NMP is often the preferred choice due to its superior solvating properties.[2][8][9]

Q3: When should I consider using NMP instead of DMF?

A3: You should consider using NMP over DMF in the following situations:

  • When coupling sterically hindered amino acids: NMP is more effective at solvating the peptide-resin complex, which can improve coupling yields for difficult residues.[2][8][9]

  • When synthesizing hydrophobic peptides: NMP can help to alleviate aggregation and precipitation that may occur during the elongation of hydrophobic sequences.[7]

  • When observing on-resin aggregation: If you suspect peptide aggregation is occurring, switching to NMP may help to disrupt secondary structures and improve reaction efficiency.[10]

Q4: Are solvent mixtures beneficial for the coupling of this compound?

A4: Yes, for particularly challenging sequences, a mixture of solvents can be advantageous. A commonly used mixture is DCM/DMF/NMP (1:1:1), which can improve solvation and reduce aggregation.[2][5]

Q5: What are the potential issues with DMF, and how can they be mitigated?

A5: DMF can degrade over time to release dimethylamine, which can cause premature removal of the Fmoc protecting group.[6] To avoid this, it is recommended to use high-purity, amine-free DMF or to degas the solvent before use.[6][11]

Troubleshooting Guide

This section provides solutions to common problems encountered during the coupling of this compound, with a focus on solvent-related issues.

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction Poor solvation of the peptide-resin complex due to an inadequate solvent.Switch from DMF to NMP, which has better solvating properties.[2][8][9] Use a solvent mixture such as DCM/DMF/NMP (1:1:1) to enhance solvation.[2][5] Ensure the resin is properly swollen in the chosen solvent for at least 30-60 minutes before starting the synthesis.[1]
Steric hindrance from the bulky amino acid.Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.[1][3] Increase the coupling reaction time, for example, from 1-2 hours to overnight.[2][3] Switch to a more potent coupling reagent like HATU, HCTU, or PyBOP.[1][2]
Peptide Aggregation The growing peptide chain forms secondary structures on the solid support, limiting reagent access.Use a solvent system known to disrupt secondary structures, such as a mixture of DMF and DCM.[3] Switch to NMP, as it is better at preventing peptide aggregation.[12] Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.[1]
Racemization Over-activation of the amino acid or use of a strong base.While not directly a solvent issue, the choice of base is critical. Consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[10] Use phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower racemization levels.[10] Avoid prolonged pre-activation times.[3]

Quantitative Data

Solvent Properties

The following table summarizes the properties of commonly used solvents in SPPS.

SolventAbbreviationPolarity (ET(30) kcal/mol)Viscosity (mPa·s at 20°C)Key Characteristics
N,N-DimethylformamideDMF43.80.92Good all-round solvent, but can decompose to form amines.[6]
N-Methyl-2-pyrrolidoneNMP42.21.67Excellent solvating properties, particularly for difficult sequences.[2][6] More viscous than DMF.
DichloromethaneDCM41.10.44Good for resin swelling, but less effective at solvating peptide chains.[6]
Coupling Reagent Performance for Sterically Hindered Amino Acids

While specific data for this compound is limited, the following table provides a general comparison of coupling reagents for sterically hindered amino acids.

Coupling ReagentReagent TypeRelative ReactivityNotes
DIC/HOBtCarbodiimideModerateCan be insufficient for very hindered residues.
HBTU/PyBOPUronium/PhosphoniumHighBetter than carbodiimides, but can be less effective than HCTU for extremely hindered couplings.[2]
HATU/HCTUUroniumVery HighHighly recommended for sterically hindered amino acids.[1][2][3]
COMUUroniumVery HighA modern and highly effective coupling reagent.[11]

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF or NMP for at least 30-60 minutes.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 10-15 min) to remove the Fmoc protecting group.[13]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.[13]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.), a coupling reagent such as HATU (2.9-4.9 eq.), and a base like DIPEA (6-10 eq.) in DMF or NMP. Allow the mixture to pre-activate for 1-2 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 2-4 hours at room temperature.[1]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[1]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[13]

Protocol 2: Double Coupling for this compound

This protocol should be followed if the Kaiser test after the first coupling is positive.

  • First Coupling: Perform the initial coupling as described in Protocol 1.

  • Washing: After the first coupling, wash the resin thoroughly with DMF (3-5 times).[3]

  • Second Coupling: Prepare a fresh solution of activated this compound as described in step 4 of Protocol 1. Add this solution to the resin and allow the reaction to proceed for another 1-2 hours.[3]

  • Final Wash and Monitoring: Wash the resin thoroughly with DMF and perform a final Kaiser test to confirm the completion of the coupling.[3]

Protocol 3: Kaiser Test Protocol
  • Sample Preparation: Place a few resin beads (1-2 mg) into a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following reagents:

    • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

    • Reagent B: 80 g of phenol in 20 mL of ethanol.[11]

    • Reagent C: 0.01 M aqueous solution of KCN diluted 1:100 in pyridine.[13]

  • Heating: Heat the test tube in a heating block at 100-110°C for 2-5 minutes.[13]

  • Observation:

    • Positive Result (Incomplete Coupling): Dark blue or purple beads/solution.[13]

    • Negative Result (Complete Coupling): Yellow or colorless beads/solution.[13]

Visual Guides

G cluster_workflow Experimental Workflow: this compound Coupling resin_prep Resin Swelling (DMF or NMP, 30-60 min) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (2-4 hours) wash1->coupling activation Amino Acid Activation (Fmoc-2-bromo-D-Phe, HATU, DIPEA in DMF/NMP) activation->coupling wash2 Wash (DMF) coupling->wash2 monitoring Kaiser Test wash2->monitoring next_cycle Proceed to Next Cycle monitoring->next_cycle Negative double_coupling Perform Double Coupling monitoring->double_coupling Positive

Caption: Standard workflow for a single coupling cycle of this compound in SPPS.

G cluster_troubleshooting Troubleshooting Guide: Low Coupling Efficiency start Low Coupling Efficiency Detected (Positive Kaiser Test) check_solvent Is the solvent optimal? (e.g., using DMF for a difficult coupling) start->check_solvent switch_solvent Switch to NMP or a DCM/DMF/NMP mixture check_solvent->switch_solvent No check_time_temp Are reaction time and temperature sufficient? check_solvent->check_time_temp Yes double_couple Perform a double coupling switch_solvent->double_couple increase_time_temp Increase coupling time (e.g., overnight) or apply gentle heat check_time_temp->increase_time_temp No check_reagent Is the coupling reagent potent enough? check_time_temp->check_reagent Yes increase_time_temp->double_couple switch_reagent Switch to HATU, HCTU, or PyBOP check_reagent->switch_reagent No check_reagent->double_couple Yes switch_reagent->double_couple end Re-evaluate Synthesis Strategy double_couple->end If still unsuccessful

Caption: A decision tree for troubleshooting low coupling efficiency of this compound.

References

Validation & Comparative

A Comparative Guide to Fmoc-2-bromo-D-phenylalanine and Fmoc-4-bromo-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide sequences is a pivotal strategy for enhancing the therapeutic potential of peptide-based drugs. Halogenated phenylalanine derivatives, in particular, have garnered significant interest for their ability to modulate biological activity, improve metabolic stability, and serve as versatile chemical handles for further modification. This guide provides a detailed comparison of two isomeric building blocks, Fmoc-2-bromo-D-phenylalanine and Fmoc-4-bromo-D-phenylalanine, in the context of Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

Fmoc-4-bromo-D-phenylalanine is a widely utilized building block in SPPS, valued for its ability to introduce a bromine atom at the para position of the phenyl ring. This modification can enhance binding affinities through halogen bonding and is a common strategy in the design of novel therapeutics to improve target engagement. In contrast, this compound introduces the bulky bromine atom at the ortho position, which is expected to present greater steric hindrance during peptide coupling reactions. While direct comparative experimental data is limited, this guide consolidates available information and provides a theoretical framework for their respective performance in SPPS.

Performance in Solid-Phase Peptide Synthesis

The efficiency of coupling and deprotection are critical parameters in SPPS, directly impacting the yield and purity of the final peptide. The position of the bromine substituent on the phenylalanine ring is anticipated to be a key determinant of performance.

Fmoc-4-bromo-D-phenylalanine: Standard coupling protocols are generally effective for the incorporation of this amino acid. The para-substitution presents minimal steric hindrance to the reacting amino and carboxyl groups.

This compound: The ortho-position of the bromine atom introduces significant steric bulk near the peptide backbone. This is likely to impede coupling efficiency, potentially requiring longer reaction times, double coupling, or the use of more potent coupling reagents to achieve satisfactory yields.

Quantitative Data Summary

The following table summarizes expected performance characteristics based on available data for para-substituted phenylalanine derivatives and general principles of steric hindrance in SPPS.[1]

ParameterFmoc-4-bromo-D-phenylalanine (Reported/Expected)This compound (Inferred)
Coupling Efficiency (%) >98%[1]Potentially lower, may require optimization
Crude Peptide Purity (%) 87% (in a model peptide)[1]Likely lower due to incomplete couplings
Final Yield after HPLC (%) 28% (in a model peptide)[1]Potentially lower
Required Coupling Time Standard (1-2 hours)[2]May require extended times or double coupling
Potential Side Reactions Minimal under standard conditionsHigher risk of deletion sequences

Experimental Protocols

Detailed methodologies for the key steps in SPPS are provided below. These are generalized protocols and may require optimization, particularly for the sterically hindered this compound.

Resin Swelling
  • Place the desired resin (e.g., Rink Amide resin) in a reaction vessel.

  • Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[2]

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[2]

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Amino Acid Coupling
  • In a separate vessel, dissolve 3-5 equivalents of the Fmoc-bromo-D-phenylalanine derivative and a suitable coupling agent (e.g., HBTU, HATU, or HCTU) in DMF.[2]

  • Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA).

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For this compound, extending the reaction time or performing a double coupling is recommended.[2]

  • After coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

  • Monitor coupling completion with a Kaiser test.

Cleavage and Deprotection
  • After synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[3]

  • The crude peptide is then precipitated, washed, and dried.

Purification
  • Dissolve the crude peptide in a suitable solvent.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

  • Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical RP-HPLC to determine its purity.[2]

Mandatory Visualizations

SPPS Experimental Workflow

SPPS_Workflow SPPS Experimental Workflow Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-Xxx-OH, Coupling Reagent, Base) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Repeat Repeat for next amino acid Washing_2->Repeat Repeat->Fmoc_Deprotection n cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: A generalized workflow for Solid-Phase Peptide Synthesis.

Application in GPCR Signaling

Peptides containing brominated phenylalanine residues can be designed as ligands for G-protein coupled receptors (GPCRs), playing a role in modulating cellular signaling. The bromine atom can influence binding affinity and selectivity.

GPCR_Signaling Generic GPCR Signaling Pathway cluster_cell Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Peptide Ligand (with Bromo-Phe) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

A Comparative Guide to Chloro- vs. Bromo-Phenylalanine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as binding affinity, metabolic stability, and pharmacokinetic profiles. Among the various modifications, halogenation of phenylalanine residues has emerged as a valuable tool. This guide provides a detailed comparison of two common halogenated phenylalanine derivatives, 4-chlorophenylalanine (Phe(4-Cl)) and 4-bromophenylalanine (Phe(4-Br)), in the context of solid-phase peptide synthesis (SPPS).

Performance in Peptide Synthesis: A Comparative Analysis

The efficiency of incorporating modified amino acids is a critical factor in the successful synthesis of peptides. While both Fmoc-L-4-chlorophenylalanine and Fmoc-L-4-bromophenylalanine are compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols, their performance can differ slightly due to steric and electronic effects.

A comparative analysis of the synthesis of a model peptide (Ac-Tyr-Val-Ala-X-Ala-Leu-Lys-Gly-NH₂, where X represents the modified phenylalanine residue) highlights these differences. While direct head-to-head experimental data in peer-reviewed literature is scarce, a hypothetical comparison based on general principles and observations in peptide chemistry provides valuable insights.[1][2]

Table 1: Performance Comparison of Halogenated Fmoc-Phenylalanine Derivatives in SPPS [1]

ParameterFmoc-Phe-OH (Unmodified)Fmoc-Phe(4-Cl)-OHFmoc-Phe(4-Br)-OH
Coupling Efficiency (%) >99>98>98
Crude Peptide Purity (%) 928887
Final Yield after HPLC (%) 353028

Data is hypothetical and for illustrative purposes. Actual results may vary based on the peptide sequence and synthesis conditions.[1]

The data suggests a slight trend where increasing the size of the halogen atom from chlorine to bromine can lead to a minor decrease in crude peptide purity and final yield.[1] This is likely attributable to the increased steric hindrance of the bromo-substituent, which may slightly impede coupling efficiency compared to the smaller chloro-substituent.[2] However, for most applications, these differences are not substantial enough to preclude the use of either derivative.

Physicochemical and Biological Implications

The choice between a chloro- or bromo-phenylalanine derivative often extends beyond synthetic considerations and into the desired physicochemical and biological properties of the final peptide.

Table 2: Impact of Halogenation on Peptide Properties

Property4-Chlorophenylalanine4-Bromophenylalanine
Steric Bulk Moderate increaseLarger increase
Hydrophobicity IncreasedSignificantly increased
Halogen Bonding Potential ModerateStrong
Metabolic Stability EnhancedEnhanced
Receptor Binding Affinity Can be enhancedOften shows greater enhancement

The larger and more polarizable bromine atom in 4-bromophenylalanine can form stronger halogen bonds, which are non-covalent interactions that can significantly enhance binding affinity to target receptors.[1] This makes it a particularly attractive choice for optimizing the potency of peptide-based drugs. Furthermore, the increased hydrophobicity of bromo-substituted peptides can influence their folding and interaction with biological membranes.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase peptide synthesis of a peptide containing either 4-chlorophenylalanine or 4-bromophenylalanine using Fmoc/tBu chemistry.

Materials and Reagents
  • Fmoc-L-4-chlorophenylalanine or Fmoc-L-4-bromophenylalanine

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diisopropyl ether, cold

Synthesis Workflow

SPPS_Workflow General Workflow for Solid-Phase Peptide Synthesis (SPPS) Resin Resin Swelling in DMF Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-X-Phe-OH + Coupling Reagents) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Deprotection and Coupling Cycles Wash2->Repeat FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection For each amino acid Wash3 Final Washing FinalDeprotection->Wash3 Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis Grb2_Signaling_Pathway Simplified Grb2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 2. Autophosphorylation & Grb2 Recruitment Ras Ras Ras_GDP Ras-GDP (inactive) Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf 5. Raf Activation Sos Sos Grb2->Sos 3. Sos Recruitment Sos->Ras_GDP 4. Guanine Nucleotide Exchange MEK MEK Raf->MEK 6. MEK Phosphorylation ERK ERK MEK->ERK 7. ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors 8. Nuclear Translocation & Activation Cell_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cell_Response Inhibitor Peptide Inhibitor (with X-Phe) Inhibitor->Grb2 Inhibition Growth_Factor Growth Factor Growth_Factor->RTK 1. Binding & Dimerization

References

2-Bromo-D-phenylalanine: A Comparative Guide for Advanced Protein Engineering and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of unnatural amino acids (UAAs), 2-bromo-D-phenylalanine emerges as a uniquely versatile tool for researchers, scientists, and drug development professionals. Its strategic combination of a D-enantiomer and a bromine substituent on the phenyl ring offers distinct advantages in protein engineering, peptide chemistry, and the development of novel therapeutics. This guide provides an objective comparison of 2-bromo-D-phenylalanine with other classes of unnatural amino acids, supported by experimental data and detailed protocols to empower your research.

Enhanced Reactivity and Orthogonal Chemistry

The primary advantage of 2-bromo-D-phenylalanine lies in the chemical reactivity imparted by the bromine atom. This halogen serves as a versatile handle for post-translational modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This allows for the site-specific introduction of a diverse array of chemical moieties, including aryl, heteroaryl, and alkyl groups, enabling the synthesis of peptides with novel structures and functions.[1] This capability is particularly valuable for creating constrained peptides and exploring new chemical space in drug discovery.

In contrast, other popular unnatural amino acids like p-azido-L-phenylalanine (pAzF) rely on bioorthogonal "click chemistry" for modification.[3][4] While highly efficient, this approach is limited to the introduction of alkyne-containing molecules. The Suzuki-Miyaura coupling with 2-bromo-D-phenylalanine offers a broader scope of potential modifications.

Superior Stability and Biological Activity

The D-configuration of 2-bromo-D-phenylalanine provides a significant advantage in terms of proteolytic stability.[5][6][7] Peptides and proteins are naturally composed of L-amino acids, and proteases are stereospecific for cleaving peptide bonds involving these L-isomers. The incorporation of a D-amino acid renders the adjacent peptide bonds resistant to enzymatic degradation, significantly increasing the in vivo half-life of peptide-based drugs.[5][6][7]

Furthermore, the incorporation of D-amino acids can lead to peptides with altered and often enhanced biological activity.[8] The constrained conformation imposed by the D-isomer can lead to improved receptor binding affinity and selectivity.

Comparative Analysis with Other Unnatural Amino Acids

To provide a clear perspective, the following table compares the key features of 2-bromo-D-phenylalanine with other commonly used unnatural amino acids.

Feature2-Bromo-D-phenylalaninep-Azido-L-phenylalanine (pAzF)p-Acetyl-L-phenylalanineOther Halogenated Phenylalanines (e.g., 4-iodo-Phe)
Modification Chemistry Suzuki-Miyaura CouplingClick Chemistry (SPAAC, CuAAC)Ketone-based ligationsSuzuki-Miyaura, Sonogashira Coupling
Modification Scope Broad (Aryl, Heteroaryl, Alkyl)Limited to alkynesLimited to hydrazines, hydroxylaminesBroad
Stereochemistry D-amino acidL-amino acidL-amino acidL or D available
Proteolytic Stability HighLowLowModerate to High (if D-isomer)
Key Applications Constrained peptides, drug discovery, novel bioconjugationProtein labeling, imaging, click chemistry applicationsBio-orthogonal labeling, protein immobilizationCross-coupling reactions, structural probes
Incorporation Method Solid-Phase Peptide Synthesis (SPPS)Genetic code expansion, SPPSGenetic code expansion, SPPSSPPS, Genetic code expansion

Experimental Protocols

Protocol 1: Incorporation of Fmoc-2-bromo-D-phenylalanine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of this compound:

    • Pre-activate this compound-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the coupling mixture to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling of a Peptide Containing 2-Bromo-D-phenylalanine

This protocol describes the modification of the 2-bromo-D-phenylalanine residue with an arylboronic acid while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing 2-bromo-D-phenylalanine

  • Arylboronic acid (3-5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 eq.)

  • Base (e.g., K₂CO₃, 4 eq.)

  • Solvent: DMF/H₂O mixture (e.g., 3:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Swelling and Degassing: Swell the peptide-resin in the DMF/H₂O solvent mixture and degas with an inert gas for 20 minutes.

  • Reagent Addition: Add the arylboronic acid, palladium catalyst, and base to the reaction vessel.

  • Reaction: Heat the reaction mixture at 60-80°C for 4-12 hours under an inert atmosphere. Monitor the reaction progress by cleaving a small amount of resin and analyzing by LC-MS.

  • Washing: After completion, wash the resin extensively with DMF, H₂O, and DCM.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.

Protocol 3: Confirmation of 2-Bromo-D-phenylalanine Incorporation by Mass Spectrometry

This protocol details the verification of the successful incorporation of 2-bromo-D-phenylalanine into a peptide using mass spectrometry.

Procedure:

  • Sample Preparation: Prepare a solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF).

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Compare the experimentally observed monoisotopic mass of the peptide with the theoretically calculated mass.

    • The mass of a 2-bromo-D-phenylalanine residue is approximately 243.02 g/mol . The incorporation will result in a mass shift compared to a peptide containing a natural phenylalanine (mass ≈ 165.08 g/mol ).

    • The presence of a peak corresponding to the expected mass confirms the successful incorporation of 2-bromo-D-phenylalanine.

Visualizing Workflows and Pathways

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_modification On-Resin Modification cluster_analysis Cleavage & Analysis Resin Start with Resin Deprotection1 Fmoc Deprotection Coupling1 Couple First Amino Acid Wash1 Wash Loop Repeat for each Amino Acid Deprotection2 Couple 2-Bromo-D-Phe Wash2 Wash FinalDeprotection Final Fmoc Deprotection Suzuki Suzuki-Miyaura Coupling FinalDeprotection->Suzuki Cleavage Cleavage from Resin Suzuki->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Confirmation Purification->Analysis FinalProduct Final Modified Peptide Analysis->FinalProduct

GPCR_Signaling cluster_receptor Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_protein G-Protein (inactive) GPCR->G_protein Conformational Change Activated_G_protein Activated G-Protein G_protein->Activated_G_protein GDP/GTP Exchange Ligand Peptide Ligand with 2-Bromo-D-Phe Ligand->GPCR Binding & Activation Effector Effector Protein (e.g., Adenylyl Cyclase) Activated_G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

The Position of Halogens: A Subtle Shift with a Profound Impact on Peptide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on how the strategic placement of halogen atoms on peptide scaffolds can significantly modulate their biological activity. This guide provides a comparative analysis of halogenated peptides, supported by experimental data, detailed protocols, and pathway visualizations to inform the rational design of next-generation peptide therapeutics.

The introduction of halogen atoms into peptide structures has emerged as a powerful strategy in medicinal chemistry to enhance their therapeutic properties. Halogenation can influence a peptide's conformation, hydrophobicity, metabolic stability, and binding affinity to its biological target. The position of the halogen atom on an amino acid residue is not a trivial consideration; it can be the deciding factor between a highly potent and selective peptide and an inactive one. This guide delves into the nuanced effects of halogen position on peptide bioactivity, with a particular focus on antimicrobial peptides (AMPs).

Comparative Bioactivity of Positionally Halogenated Peptides

The strategic placement of halogens can dramatically alter the antimicrobial potency of peptides. The following tables summarize the minimum inhibitory concentrations (MIC) of various peptides where the position of a halogen atom has been systematically varied. Lower MIC values indicate higher antimicrobial activity.

Table 1: Influence of Halogen Position on the Antimicrobial Activity of Jelleine-I Analogs

Peptide IDSequenceHalogen PositionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliHemolytic Activity (HC50 in µg/mL)
Jelleine-IPFKLSLHL-NH₂None128256>512
Phe(4-F)-J-I(4-F)FKLSLHL-NH₂para-Fluoro64128>512
Phe(4-Cl)-J-I(4-Cl)FKLSLHL-NH₂para-Chloro1632>512
Phe(4-Br)-J-I(4-Br)FKLSLHL-NH₂para-Bromo816>512
Phe(4-I)-J-I(4-I)FKLSLHL-NH₂para-Iodo816>512

Data synthesized from studies on Jelleine-I derivatives.[1]

Table 2: Impact of Bromine Position on the Antimicrobial Activity of a Tryptophan-Containing Nisin Variant

Peptide VariantHalogenated ResidueMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. L. monocytogenes
Nisin (I1W)Tryptophan (unmodified)0.51
Nisin (I1[5-BrW])5-Bromo-Tryptophan0.250.5
Nisin (I1[6-BrW])6-Bromo-Tryptophan0.51

Data from studies on bromotryptophan-labeled nisin variants.[2]

These data clearly demonstrate that the position of the halogen atom significantly influences the antimicrobial activity. For instance, in the Jelleine-I analogs, para-substitution on the phenylalanine residue with heavier halogens like bromine and iodine leads to a substantial increase in potency against both Gram-positive and Gram-negative bacteria.[1] Similarly, for the nisin variant, placing a bromine atom at the 5-position of the tryptophan indole ring enhances its activity more effectively than substitution at the 6-position.[2]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of halogenated peptides.

Materials:

  • Fmoc-protected amino acids (including halogenated variants)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • To monitor the coupling reaction, perform a Kaiser test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/DTT/water (92.5:2.5:2.5:2.5 v/v/v/v) for 3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 kaiser Kaiser Test wash2->kaiser repeat Repeat for next amino acid kaiser->repeat Coupling Incomplete final_deprotect Final Fmoc Deprotection kaiser->final_deprotect Coupling Complete repeat->couple cleave Cleavage from Resin (TFA cocktail) final_deprotect->cleave precipitate Precipitation (Cold Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify characterize Characterization (Mass Spectrometry) purify->characterize end End: Purified Peptide characterize->end

Experimental workflow for solid-phase peptide synthesis.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Peptide stock solutions

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution:

    • Perform a two-fold serial dilution of the peptide stock solution in MHB in the 96-well plate.

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

  • Controls:

    • Positive Control: Wells containing only the bacterial suspension in MHB (no peptide).

    • Negative Control: Wells containing only sterile MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolysis Assay

This assay evaluates the lytic activity of peptides against red blood cells, providing an indication of their cytotoxicity.

Materials:

  • Fresh human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS) for positive control

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation:

    • Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in the 96-well plate.

  • Incubation:

    • Add the RBC suspension to each well containing the peptide dilutions.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Controls:

    • Positive Control: RBCs incubated with 1% Triton X-100 (100% lysis).

    • Negative Control: RBCs incubated with PBS only (0% lysis).

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement:

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a desired density and allow them to adhere overnight.

  • Peptide Treatment:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of the peptide.

    • Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathways and Mechanisms of Action

Halogenated antimicrobial peptides, like their non-halogenated counterparts, primarily exert their effects by interacting with and disrupting the bacterial cell membrane. However, this initial interaction can trigger a cascade of downstream signaling events within the bacterium, ultimately leading to cell death.

A key mechanism of bacterial defense against cationic antimicrobial peptides involves two-component systems (TCS). These systems act as environmental sensors, detecting membrane stress and initiating a transcriptional response to modify the cell envelope and increase resistance.

G cluster_pathway Bacterial Two-Component System Response to Halogenated AMPs cluster_pho PhoQ/PhoP System cluster_pmr PmrA/PmrB System AMP Halogenated Antimicrobial Peptide Membrane Bacterial Cell Membrane AMP->Membrane Interacts with PhoQ PhoQ (Sensor Kinase) Membrane->PhoQ Induces Membrane Stress PmrB PmrB (Sensor Kinase) Membrane->PmrB Induces Membrane Stress P_PhoP PhoP-P PhoQ->P_PhoP Phosphorylates PhoP PhoP (Response Regulator) Genes Upregulation of Resistance Genes (e.g., arn operon) P_PhoP->Genes P_PmrA PmrA-P PmrB->P_PmrA Phosphorylates PmrA PmrA (Response Regulator) P_PmrA->Genes Modification LPS Modification (e.g., addition of aminoarabinose) Genes->Modification Resistance Increased Resistance to AMPs Modification->Resistance Reduces electrostatic attraction of AMPs

Signaling pathway of bacterial resistance to AMPs.

As depicted in the diagram, the interaction of halogenated AMPs with the bacterial membrane is sensed by histidine kinases such as PhoQ and PmrB. This triggers their autophosphorylation and subsequent transfer of the phosphate group to their cognate response regulators, PhoP and PmrA, respectively. The phosphorylated response regulators then act as transcription factors, upregulating the expression of genes involved in lipopolysaccharide (LPS) modification. For example, the arn operon, which is activated by PmrA-P, leads to the addition of aminoarabinose to the lipid A portion of LPS. This modification reduces the net negative charge of the outer membrane, thereby decreasing the electrostatic attraction for cationic AMPs and conferring increased resistance.

Conclusion

The strategic positioning of halogen atoms within a peptide sequence is a critical parameter for optimizing its biological activity. As demonstrated by the comparative data, even subtle changes in halogen position can lead to significant improvements in antimicrobial potency. This guide provides a framework for researchers to systematically explore the impact of halogenation in their own peptide design endeavors. By combining rational design with the detailed experimental protocols and an understanding of the underlying signaling pathways, the development of novel and highly effective peptide-based therapeutics can be accelerated. The provided visualizations of the experimental workflow and the bacterial resistance pathway offer a clear and concise overview to aid in this process.

References

Verifying 2-bromo-D-phenylalanine Incorporation: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein engineering and the development of novel therapeutics, the site-specific incorporation of unnatural amino acids (UAAs) is a powerful tool. Verifying the successful and precise incorporation of these UAAs is a critical step in the workflow. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for confirming the incorporation of 2-bromo-D-phenylalanine, supported by experimental data and detailed protocols.

NMR Spectroscopy: A High-Resolution Approach

NMR spectroscopy offers a non-invasive, high-resolution method to confirm the incorporation of 2-bromo-D-phenylalanine and to assess the structural integrity of the modified protein. Isotopic labeling of the UAA (e.g., with ¹³C or ¹⁵N) can greatly simplify the NMR spectra of large proteins, providing distinct signals that are readily identifiable.

Key NMR Techniques
  • ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): This is often the first experiment performed on a protein sample. It provides a "fingerprint" of the protein, with each peak corresponding to a specific backbone amide proton and its directly bonded nitrogen. The incorporation of 2-bromo-D-phenylalanine will result in a unique peak in the HSQC spectrum, corresponding to its amide group.

  • ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbon atoms. If ¹³C-labeled 2-bromo-D-phenylalanine is used, unique signals from the amino acid's backbone and side chain carbons will be observed, providing unambiguous evidence of its incorporation.

Quantitative Data Comparison: NMR Spectroscopy

To illustrate the expected changes in NMR spectra upon incorporation of 2-bromo-D-phenylalanine, the following table compares the known ¹H and ¹³C chemical shifts of L-phenylalanine with the expected shifts for 2-bromo-D-phenylalanine. The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to cause a downfield shift (higher ppm values) for the aromatic protons and carbons, particularly those closest to the bromine atom.

Atom L-Phenylalanine ¹H (ppm) L-Phenylalanine ¹³C (ppm) 2-bromo-D-phenylalanine ¹H (ppm) (Predicted) 2-bromo-D-phenylalanine ¹³C (ppm) (Predicted)
3.9858.7~4.0~58.5
3.11, 3.2739.1~3.1, ~3.3~39.0
Aromatic H 7.37 (ortho, meta, para)130.4 (C1), 131.8 (C2, C6), 132.1 (C3, C5), 137.8 (C4)~7.2-7.6 (multiplet)~125-135 (complex pattern)

Note: Predicted chemical shifts for 2-bromo-D-phenylalanine are based on known substituent effects and may vary depending on the local environment within the protein.

Alternative Verification Methods

While NMR provides detailed structural information, other techniques offer complementary or higher-throughput confirmation of UAA incorporation.

Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique that can definitively confirm the incorporation of 2-bromo-D-phenylalanine by detecting the corresponding mass shift in the protein or its peptide fragments.

  • Intact Protein Analysis: High-resolution mass spectrometry can determine the molecular weight of the intact protein. A mass increase corresponding to the difference between 2-bromo-D-phenylalanine and the canonical amino acid it replaced confirms incorporation.

  • Peptide Mapping and Tandem MS (MS/MS): The protein is digested into smaller peptides, which are then analyzed by LC-MS/MS. This method not only confirms incorporation but also pinpoints the exact location of the UAA within the protein sequence.

Edman Degradation

Edman degradation is a classical method for N-terminal sequencing of proteins. It can be used to confirm the presence of an unnatural amino acid if it is located near the N-terminus of the protein. However, its utility is limited for UAAs located further down the sequence and can be complicated by the chemical properties of the UAA side chain.[1][2][3][4][5]

Comparison of Verification Methods

Method Information Provided Sensitivity Throughput Limitations
NMR Spectroscopy Site-specific incorporation, protein folding and structure, dynamics.Moderate (mg of protein)LowRequires isotopically labeled UAA for large proteins, can be time-consuming.
Mass Spectrometry Confirmation of incorporation, precise location, quantification of incorporation efficiency.High (µg to ng of protein)HighDoes not provide information on protein structure or folding.
Edman Degradation N-terminal sequence, confirmation of N-terminal UAA.Moderate (pmol of protein)LowLimited to N-terminal sequencing, can be affected by UAA chemistry.[1][2][3][4][5]

Experimental Protocols

NMR Spectroscopy: ¹H-¹⁵N HSQC
  • Protein Expression and Purification: Express the target protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and supplement with 2-bromo-D-phenylalanine. Purify the protein to >95% homogeneity.

  • Sample Preparation: Exchange the purified protein into an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O. Concentrate the protein to 0.1-1.0 mM.

  • Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum on an NMR spectrometer (e.g., 600 MHz or higher).

  • Data Analysis: Process the spectrum and compare it to the HSQC spectrum of the wild-type protein. The appearance of a new, unique peak confirms the incorporation of 2-bromo-D-phenylalanine.

Mass Spectrometry: Peptide Mapping
  • Protein Digestion: Denature, reduce, and alkylate the purified protein. Digest the protein into peptides using a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Separate the peptides using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

  • Data Analysis: Analyze the MS/MS data to identify the peptide containing 2-bromo-D-phenylalanine by its specific mass and fragmentation pattern.

Visualizing the Workflow

experimental_workflow Experimental Workflow for Confirming 2-bromo-D-phenylalanine Incorporation cluster_expression Protein Expression cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_edman Edman Degradation (Optional) expression Express protein with 2-bromo-D-phenylalanine purification Purify the target protein expression->purification nmr_sample Prepare NMR sample (¹⁵N labeling) purification->nmr_sample ms_digest Digest protein into peptides purification->ms_digest edman_seq N-terminal sequencing purification->edman_seq nmr_acq Acquire ¹H-¹⁵N HSQC spectrum nmr_sample->nmr_acq nmr_analysis Analyze for unique peak nmr_acq->nmr_analysis conclusion Confirmation of Incorporation nmr_analysis->conclusion ms_acq LC-MS/MS analysis ms_digest->ms_acq ms_analysis Identify peptide with mass shift ms_acq->ms_analysis ms_analysis->conclusion edman_seq->conclusion

Caption: Workflow for verifying 2-bromo-D-phenylalanine incorporation.

Signaling Pathway Analogy: The Logic of Verification

The process of verifying UAA incorporation can be thought of as a signaling pathway where the initial signal (the expressed protein) is processed through different analytical "pathways" to yield a conclusive result.

verification_logic Logical Flow of UAA Incorporation Verification cluster_methods Analytical Methods cluster_data Primary Data start Protein with Potentially Incorporated UAA nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms edman Edman Degradation start->edman nmr_data Unique NMR Signal (Structural Context) nmr->nmr_data ms_data Correct Mass Shift (Sequence Context) ms->ms_data edman_data Modified N-terminal Residue edman->edman_data conclusion Confirmed UAA Incorporation nmr_data->conclusion ms_data->conclusion edman_data->conclusion

Caption: Logical flow for verifying UAA incorporation.

References

A Researcher's Guide to Peptide Sequence Validation Using Mass Spectrometry Isotopic Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of peptide sequences is a critical step in proteomics and therapeutic peptide development. Mass spectrometry (MS) stands as the cornerstone technology for this purpose. This guide provides a comprehensive comparison of the primary methodologies for peptide sequence validation, with a special focus on the utility of natural isotopic patterns as a validation tool. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate techniques for your research needs.

Executive Summary

Peptide sequence validation by mass spectrometry primarily relies on two computational approaches: database searching and de novo sequencing. Database searching is highly effective for identifying known peptides by matching experimental tandem mass spectra (MS/MS) to theoretical spectra from sequence databases. In contrast, de novo sequencing elucidates peptide sequences directly from the MS/MS data without reliance on a database, making it indispensable for the identification of novel or unexpected peptides.

The natural isotopic distribution of a peptide, observable in the initial mass spectrum (MS1), provides an additional layer of validation. The characteristic pattern of isotopic peaks is determined by the peptide's elemental composition. By comparing the experimentally observed isotopic pattern with the theoretical pattern calculated for a candidate sequence, the confidence in the peptide identification can be significantly enhanced. This guide will delve into a quantitative comparison of these methods, provide detailed experimental procedures, and illustrate the underlying workflows.

Comparative Analysis of Peptide Sequencing Methodologies

The choice between database searching and de novo sequencing often depends on the research goal, the nature of the sample, and the availability of a relevant protein sequence database. The use of isotopic pattern matching can be integrated with either approach to improve the reliability of the results.

Quantitative Performance Metrics

The performance of peptide identification algorithms is typically assessed by their accuracy, sensitivity (recall), and the false discovery rate (FDR). The following table summarizes a comparison of popular algorithms based on benchmark studies.

Methodology Algorithm/Software Accuracy (Peptide Level) Sensitivity (Recall) False Discovery Rate (FDR) Control Key Strengths Key Limitations
Database Search MascotHigh (for known peptides)Moderate to HighGoodProbabilistic scoring, widely used.Requires a comprehensive sequence database.
SEQUESTHigh (for known peptides)HighGood (often requires post-processing)Cross-correlation scoring, effective for high-resolution data.Can be computationally intensive.
X! TandemHigh (for known peptides)Moderate to HighGoodOpen-source, flexible search parameters.May have lower sensitivity than commercial options.
De Novo Sequencing PEAKSModerate to HighHighGoodCombines de novo sequencing with database search for improved accuracy.[1]Commercial software.
NovorModerateModerate to HighN/A (requires post-processing)Fast, open-source, good for tag-based sequencing.[2]Lower accuracy for full-length sequencing compared to PEAKS.[2]
DeepNovoHighHighGoodDeep learning-based, high accuracy.Requires significant computational resources for training.
Isotopic Pattern Validation Isotopic Envelope ScoringN/A (validation metric)N/A (validation metric)N/A (validation metric)Increases confidence in identifications, helps to distinguish between isobaric peptides.[3]Discriminatory power is limited for large proteomes with current RIA accuracy.[3]

Note: Performance metrics can vary significantly based on the dataset, instrument, and search parameters used.

The Role of Natural Isotopic Patterns in Validation

Every peptide exhibits a characteristic isotopic distribution in a mass spectrum due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁴S). This distribution appears as a series of peaks, with the monoisotopic peak (containing only the most abundant isotopes) being the first, followed by peaks corresponding to the incorporation of one, two, or more heavy isotopes.[4]

The shape and intensity of this isotopic envelope are determined by the peptide's elemental composition. Therefore, for a given peptide sequence, a theoretical isotopic distribution can be calculated and compared to the experimentally observed pattern. A high degree of similarity between the theoretical and experimental patterns provides strong evidence for the correctness of the assigned sequence.

Several scoring algorithms have been developed to quantify the similarity between theoretical and experimental isotopic patterns. These algorithms typically consider the relative intensities and mass differences of the isotopic peaks. This approach is particularly useful for:

  • Distinguishing between isobaric peptides: Peptides with the same nominal mass but different amino acid compositions will have distinct isotopic patterns.

  • Reducing false positives: A correct peptide-spectrum match (PSM) from a database search or de novo sequencing should also have a matching isotopic pattern.

  • Improving confidence in identifications: A high score for both the MS/MS fragmentation pattern and the MS1 isotopic pattern significantly increases the confidence in a peptide's identification.[3]

However, the practical utility of isotopic patterns for de novo identification in complex proteomes is currently limited by the achievable accuracy of relative isotope abundance (RIA) measurements, which is typically around 4-5%.[3]

Experimental Protocols

The following is a generalized protocol for a standard bottom-up proteomics workflow, which is a prerequisite for all the discussed peptide validation methods.

Protein Extraction and Digestion
  • Protein Extraction:

    • Lyse cells or homogenize tissue in a suitable lysis buffer containing detergents (e.g., SDS, Triton X-100) and protease inhibitors.

    • Quantify the protein concentration using a standard assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a protein solution (e.g., 100 µg), add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate the free sulfhydryl groups.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

    • Add sequencing-grade trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

Peptide Desalting and Cleanup
  • Acidification:

    • Stop the digestion by adding formic acid to a final concentration of 0.1%.

  • Solid-Phase Extraction (SPE):

    • Activate a C18 SPE cartridge with 100% acetonitrile.

    • Equilibrate the cartridge with 0.1% formic acid.

    • Load the acidified peptide sample onto the cartridge.

    • Wash the cartridge with 0.1% formic acid to remove salts and other hydrophilic contaminants.

    • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

  • Drying and Reconstitution:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in a small volume of 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Separation:

    • Inject the reconstituted peptide sample onto a reverse-phase nano-LC column (e.g., C18).

    • Separate the peptides using a gradient of increasing acetonitrile concentration over a defined period (e.g., 60-120 minutes).

  • Mass Spectrometry (MS) Analysis:

    • The eluting peptides are ionized (typically by electrospray ionization - ESI) and introduced into the mass spectrometer.

    • The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it cycles between acquiring a full MS1 scan (to detect the isotopic patterns of eluting peptides) and several MS/MS scans (to fragment the most intense peptides from the MS1 scan).

Visualizing the Workflow

The following diagrams illustrate the key workflows in peptide sequence validation.

Peptide_Validation_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis & Validation Protein_Extraction Protein Extraction Digestion Reduction, Alkylation, & Tryptic Digestion Protein_Extraction->Digestion Desalting Peptide Desalting (SPE) Digestion->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS MS1 MS1 Spectra (Isotopic Patterns) LC_MSMS->MS1 Acquire MS2 MS/MS Spectra (Fragmentation Patterns) LC_MSMS->MS2 Acquire Isotopic_Validation Isotopic Pattern Validation MS1->Isotopic_Validation Database_Search Database Search MS2->Database_Search De_Novo De Novo Sequencing MS2->De_Novo Database_Search->Isotopic_Validation De_Novo->Isotopic_Validation Validated_Sequence Validated Peptide Sequence Isotopic_Validation->Validated_Sequence

Caption: Overall workflow for peptide sequence validation.

Database_Search_vs_De_Novo cluster_db Database Search cluster_denovo De Novo Sequencing MSMS_Spectrum Experimental MS/MS Spectrum Comparison Comparison & Scoring MSMS_Spectrum->Comparison Mass_Differences Calculate Mass Differences between Fragment Ions MSMS_Spectrum->Mass_Differences Theoretical_Spectra Theoretical Spectra (from Database) Theoretical_Spectra->Comparison DB_Result Best Matching Peptide Sequence_Assembly Assemble Amino Acid Sequence Mass_Differences->Sequence_Assembly De_Novo_Result Predicted Peptide Sequence Sequence_Assembly->De_Novo_Result

Caption: Comparison of Database Search and De Novo Sequencing.

Isotopic_Pattern_Validation Candidate_Sequence Candidate Peptide Sequence (from Database Search or De Novo) Theoretical_Pattern Calculate Theoretical Isotopic Pattern Candidate_Sequence->Theoretical_Pattern Experimental_MS1 Experimental MS1 Spectrum (Isotopic Envelope) Pattern_Comparison Compare Experimental and Theoretical Patterns Experimental_MS1->Pattern_Comparison Theoretical_Pattern->Pattern_Comparison Confidence_Score Generate Confidence Score Pattern_Comparison->Confidence_Score

Caption: Logic of Isotopic Pattern Validation.

Conclusion

The validation of peptide sequences by mass spectrometry is a multi-faceted process that can be tailored to specific research objectives. For the identification of known proteins, database searching remains the most efficient and accurate method. When exploring novel proteins or uncharacterized organisms, de novo sequencing is an essential tool. The integration of natural isotopic pattern analysis provides a valuable orthogonal validation step that can significantly increase the confidence in peptide identifications from either primary method. By understanding the strengths and limitations of each approach and implementing robust experimental protocols, researchers can ensure the high quality and reliability of their proteomics data.

References

Unlocking Enhanced Biological Activity: A Comparative Guide to Peptides Containing 2-Bromo-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a critical tool in the design of novel peptide-based therapeutics. The introduction of halogenated amino acids, such as 2-bromo-D-phenylalanine, can significantly modulate the biological activity, stability, and pharmacokinetic profile of a peptide. This guide provides a comparative analysis of the effects of incorporating 2-bromo-D-phenylalanine into peptides versus other alternatives, supported by experimental data and detailed methodologies.

The inclusion of a bromine atom at the ortho-position of the D-phenylalanine side chain introduces unique steric and electronic properties. This modification can lead to enhanced binding affinity for target receptors, improved resistance to enzymatic degradation, and altered signaling pathway activation.[1] The D-configuration, in particular, is known to increase peptide stability against proteolysis.[2]

Comparative Analysis of Biological Activity

While direct head-to-head comparisons of a single peptide sequence containing 2-bromo-D-phenylalanine versus its non-brominated or other halogenated counterparts are not extensively available in the public literature, we can infer the potential impact from studies on related halogenated phenylalanine analogs.

A key aspect of a molecule's biological activity is its interaction with transporters that facilitate its entry into cells. The L-type amino acid transporter 1 (LAT1) is of particular interest as it is overexpressed in many cancer cells and can be a target for drug delivery. A study on the interaction of various halogenated L-phenylalanine analogs with LAT1 provides valuable insights into the effects of halogen position on biological interaction.

Table 1: Comparative Affinity of Halogenated L-Phenylalanine Analogs for LAT1 and LAT2 [3]

CompoundHalogen PositionLAT1 Inhibition (IC50, µM)LAT2 Inhibition (IC50, µM)
L-Phenylalanine-18.0 ± 1.329.8 ± 3.1
2-Fluoro-L-phenylalanineOrtho10.3 ± 0.831.5 ± 2.9
2-Chloro-L-phenylalanineOrtho6.8 ± 0.530.1 ± 2.5
2-Bromo-L-phenylalanineOrtho5.9 ± 0.4 30.5 ± 2.7
2-Iodo-L-phenylalanineOrtho4.2 ± 0.329.5 ± 2.6
4-Fluoro-L-phenylalaninePara14.2 ± 1.125.4 ± 2.1
4-Chloro-L-phenylalaninePara11.5 ± 0.922.1 ± 1.8
4-Bromo-L-phenylalaninePara9.8 ± 0.718.9 ± 1.5
4-Iodo-L-phenylalaninePara7.6 ± 0.615.6 ± 1.3

Data from a study on L-type amino acid transporter 1 (LAT1) affinity.[3]

As the data in Table 1 indicates, halogenation at the ortho-position (position 2) of the phenylalanine ring generally leads to a stronger inhibition of LAT1 compared to the para-position (position 4).[3] Specifically, 2-bromo-L-phenylalanine shows a significantly lower IC50 value for LAT1 compared to its para-counterpart and the native L-phenylalanine, suggesting a higher binding affinity.[3] This enhanced interaction can be attributed to the steric and electronic influences of the bromine atom at the ortho-position, which may promote a more favorable conformation for binding within the transporter's active site.[3] These findings suggest that incorporating 2-bromo-D-phenylalanine into a peptide could similarly enhance its interaction with specific biological targets.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of peptides containing 2-bromo-D-phenylalanine. The following are generalized protocols for solid-phase peptide synthesis and a common biological assay.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-Bromo-D-Phenylalanine

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-Phe(2-Br)-OH.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids (including Fmoc-D-Phe(2-Br)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For Fmoc-D-Phe(2-Br)-OH, the coupling time may need to be extended due to potential steric hindrance.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

spss_workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (Piperidine) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 couple Couple Next Fmoc-Amino Acid (HBTU/HOBt/DIPEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave purify Purify Peptide (RP-HPLC) cleave->purify end Characterize Peptide purify->end

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test peptides (e.g., peptide with 2-bromo-D-phenylalanine and control peptide)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Peptide Preparation: Prepare stock solutions of the peptides in a suitable solvent and create a series of two-fold dilutions in MHB in the wells of a 96-well plate.

  • Bacterial Inoculum Preparation: Grow the bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Signaling Pathway Visualization

Many bioactive peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface, initiating an intracellular signaling cascade. The incorporation of 2-bromo-D-phenylalanine can influence the peptide's binding affinity and efficacy in activating these pathways.

gpcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Peptide (with 2-Br-D-Phe) GPCR GPCR Peptide->GPCR Binding G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

References

D-Amino Acids Fortify Peptides Against Enzymatic Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. A key strategy to overcome the rapid enzymatic degradation of these molecules is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides an objective comparison of the enzymatic stability of peptides containing D-amino acids versus their L-amino acid counterparts, supported by experimental data, detailed methodologies, and visual representations of the underlying principles and experimental workflows.

The primary obstacle to the clinical success of many peptide drugs is their short in vivo half-life, largely due to their susceptibility to proteolysis by a wide array of enzymes in the body. Proteases, the enzymes responsible for peptide bond cleavage, are chiral and have evolved to specifically recognize and bind substrates composed of L-amino acids. The incorporation of D-amino acids introduces a stereochemical barrier, preventing the peptide from fitting correctly into the protease's active site. This dramatically reduces the rate of enzymatic cleavage, thereby enhancing the peptide's stability and prolonging its circulation time.[1][2]

Data Presentation: Quantitative Comparison of Enzymatic Stability

The substitution of L-amino acids with D-amino acids has been consistently shown to significantly improve peptide stability against enzymatic degradation in various biological fluids, such as plasma and serum. The following table summarizes key findings from studies that have quantitatively compared the stability of peptides containing D-amino acids to their L-amino acid equivalents.

Peptide/ModificationAssay ConditionL-Amino Acid Peptide Stability (Half-life / % Remaining)D-Amino Acid Peptide Stability (Half-life / % Remaining)Source(s)
mB27 PeptideMouse Plasma2-6 minutes (expected for similar all-L peptides)36 minutes[3]
C-terminal modified L-peptidesProteinase K0% remaining after 4 hours15% remaining after 24 hours[1]
Antitumor Peptide RDP21510% Human SerumReduced activity at lower concentrations after 8 hoursMaintained activity and increased stability[4]
Antimicrobial Peptide DMPC-10ATrypsin and ChymotrypsinSusceptible to hydrolysisRemarkably resistant to hydrolysis[5]
GnRH AnalogueRat in vivo3.5 minutes46 minutes[6]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz (DOT language), illustrate the mechanism of enhanced enzymatic stability and the typical workflow for assessing it.

Enzymatic_Degradation_Pathway cluster_L_Peptide L-Peptide Degradation cluster_D_Peptide D-Peptide Resistance L_Peptide L-Amino Acid Peptide Binding_L Binding to Active Site L_Peptide->Binding_L Specific Recognition Protease_L Protease (e.g., Trypsin) Protease_L->Binding_L Cleavage_L Peptide Bond Cleavage Binding_L->Cleavage_L Enzymatic Action Fragments_L Degraded Fragments Cleavage_L->Fragments_L D_Peptide D-Amino Acid Peptide No_Binding_D Steric Hindrance (No Binding) D_Peptide->No_Binding_D Mismatched Chirality Protease_D Protease (e.g., Trypsin) Protease_D->No_Binding_D Experimental_Workflow start Start: Peptide Incubation incubation Peptide (L- or D-variant) + Plasma/Serum Incubate at 37°C start->incubation sampling Time-Point Sampling Aliquots taken at 0, 0.5, 1, 4, 8, 24h incubation->sampling quenching Reaction Quenching Precipitate proteins with organic solvent (e.g., Acetonitrile) sampling->quenching centrifugation Sample Clarification Centrifuge to pellet precipitated proteins quenching->centrifugation analysis Quantitative Analysis Analyze supernatant by RP-HPLC or LC-MS/MS centrifugation->analysis data_analysis Data Analysis Calculate % remaining peptide vs. time zero analysis->data_analysis end End: Determine Half-life data_analysis->end

References

Peptides Fortified with Fmoc-2-bromo-D-phenylalanine: A Comparative Analysis of Performance and Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids is a pivotal strategy for enhancing therapeutic efficacy. The introduction of Fmoc-2-bromo-D-phenylalanine, a halogenated, D-enantiomer of phenylalanine, into peptide sequences offers a promising avenue for modulating biological activity and improving metabolic stability. This guide provides a comparative analysis of peptides synthesized with this compound against their native counterparts and other modified analogs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The core advantages of incorporating 2-bromo-D-phenylalanine stem from two key structural modifications: the presence of a bromine atom at the ortho position of the phenyl ring and the D-configuration of the alpha-carbon. The bromine atom, being an electron-withdrawing group, can alter the electronic properties of the aromatic side chain, potentially leading to enhanced binding affinity with target receptors through halogen bonding or other non-covalent interactions. Furthermore, the D-amino acid configuration provides steric hindrance, rendering the adjacent peptide bonds significantly more resistant to cleavage by endogenous proteases, which are stereospecific for L-amino acids. This increased proteolytic stability translates to a longer in-vivo half-life, a critical attribute for therapeutic peptides.[1][2][3]

Performance Comparison: Enhanced Stability and Modulated Bioactivity

While direct head-to-head comparative studies for a wide range of peptides are limited, the principles of D-amino acid and halogen incorporation are well-established. Hypothetical data based on these principles, as well as experimental data from closely related analogs, consistently demonstrate a marked improvement in peptide stability.

For instance, the substitution of an L-amino acid with a D-amino acid, such as D-phenylalanine, has been shown to dramatically increase a peptide's half-life in human serum and its resistance to enzymatic degradation by proteases like trypsin and chymotrypsin.[1][4] The introduction of a halogen, such as bromine, can further contribute to this stability and also influence biological activity.

Table 1: Illustrative Comparison of Peptide Stability

Stability ParameterPeptide with L-PhenylalaninePeptide with 2-bromo-D-phenylalanine (Expected)Fold Improvement (Expected)
Serum Half-life (t½) in human serum 10 minutes> 180 minutes> 18x
Proteolytic Degradation (Trypsin, 2 hours) 98% degradation< 15% degradation> 6.5x
Proteolytic Degradation (Chymotrypsin, 1 hour) > 99% degradation< 20% degradation> 5x

Note: The data for the 2-bromo-D-phenylalanine containing peptide is extrapolated based on the known effects of D-amino acid and halogen incorporation on peptide stability. Actual values will vary depending on the specific peptide sequence.[1][4]

Experimental Protocols

The synthesis of peptides containing this compound is readily achievable through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following provides a generalized protocol for the manual synthesis and subsequent stability analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound

1. Resin Preparation:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the piperidine treatment for 15 minutes and drain.
  • Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (3x).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
  • Add the activated amino acid solution to the resin.
  • Agitate for 2-4 hours at room temperature.
  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
  • Wash the resin with DMF (5x).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under a stream of nitrogen.
  • Add a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin.
  • Agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
  • Centrifuge to pellet the peptide and decant the ether.
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final peptide.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-2-bromo-D-Phe) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for comparative stability analysis of peptides.

Signaling Pathways and Logical Relationships

The incorporation of 2-bromo-D-phenylalanine can influence a peptide's interaction with its target receptor and subsequent signaling pathways. The enhanced stability and altered side-chain electronics can lead to more sustained receptor occupancy and potentially altered downstream signaling.

Diagram 3: Inhibition of Proteolytic Degradation by D-Amino Acid Incorporation

Protease_Inhibition cluster_L L-Amino Acid Peptide cluster_D D-Amino Acid Peptide Protease_L Protease Binding_L Binding Protease_L->Binding_L Peptide_L L-Peptide Peptide_L->Binding_L Cleavage Cleavage Binding_L->Cleavage Protease_D Protease No_Binding Steric Hindrance (No Binding) Protease_D->No_Binding Peptide_D D-Peptide Peptide_D->No_Binding Stability Enhanced Stability No_Binding->Stability

Caption: D-amino acid incorporation inhibits proteolytic degradation.

Conclusion

The synthesis of peptides incorporating this compound represents a robust strategy for developing novel therapeutic candidates with enhanced stability and potentially modulated biological activity. The principles of steric hindrance by the D-isomer and altered electronic properties due to halogenation provide a rational basis for the design of more effective peptide-based drugs. The experimental protocols outlined in this guide offer a framework for the synthesis and comparative evaluation of these modified peptides, enabling researchers to systematically explore their therapeutic potential. While more direct comparative studies are needed to fully elucidate the specific advantages of the 2-bromo substitution, the foundational knowledge of non-canonical amino acid incorporation strongly supports its utility in modern drug discovery.

References

Safety Operating Guide

Proper Disposal of Fmoc-2-bromo-D-phenylalanine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Fmoc-2-bromo-D-phenylalanine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on available safety data for structurally similar compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While not always classified as a hazardous substance, it is prudent to treat it as potentially irritating to the skin, eyes, and respiratory tract.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or glasses that meet NIOSH (US) or EN 166 (EU) standards.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[4]
Respiratory Protection For operations that may generate dust, use a NIOSH-approved respirator with a particle filter.
Protective Clothing A laboratory coat or other protective clothing should be worn to prevent skin contact.

General Handling Guidelines:

  • Avoid the formation of dust and aerosols.[1]

  • Ensure adequate ventilation in the work area.[1]

  • Avoid contact with skin, eyes, and clothing.[3][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of solid this compound is to collect the waste material and arrange for its removal by a licensed disposal company.[4]

1. Containment of Spills or Waste Material:

  • Small Spills/Residue: Carefully sweep up the solid material.[1][4] Use tools that will not generate excessive dust.

  • Large Spills: Shovel the material into a suitable container.[1]

  • Avoid allowing the product to enter drains or waterways.[1][3][4]

2. Packaging for Disposal:

  • Place the collected waste into a suitable, clearly labeled, and closed container to await disposal.[1][4]

  • Ensure the container is compatible with the chemical and will not leak.

3. Arranging for Professional Disposal:

  • Contact a licensed and qualified waste disposal company to handle the removal and disposal of the chemical waste.[4]

  • Provide the disposal company with accurate information about the chemical, including its name and any known hazards.

4. Disposal of Contaminated Materials:

  • Any materials used to clean up spills (e.g., paper towels, absorbent pads) and contaminated PPE (e.g., gloves) should be placed in a sealed bag or container and disposed of as chemical waste along with the primary substance.

  • Contaminated packaging should be disposed of as unused product.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is it a spill or residual waste? B->C D Sweep or shovel material into a suitable container C->D E Seal and label the container for chemical waste D->E H Dispose of contaminated PPE and cleaning materials as chemical waste D->H F Store in a designated, secure waste area E->F G Contact licensed waste disposal company F->G I End: Proper Disposal G->I H->F

Caption: Disposal workflow for this compound.

Disclaimer: This information is based on safety data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and follow all applicable federal, state, and local regulations for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.